Hydroxychloroquine Impurity E
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[(7-chloroquinolin-4-yl)amino]pentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O/c1-10(3-2-8-18)17-13-6-7-16-14-9-11(15)4-5-12(13)14/h4-7,9-10,18H,2-3,8H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUKCXDUDOUBKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCO)NC1=C2C=CC(=CC2=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00328190 | |
| Record name | GNF-Pf-1978 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00328190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10500-64-8 | |
| Record name | 4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10500-64-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-((7-Chloro-4-quinolinyl)amino)-1-pentanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010500648 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GNF-Pf-1978 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00328190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-((7-CHLORO-4-QUINOLINYL)AMINO)-1-PENTANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EJE6FV8MPA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Hydroxychloroquine Impurity E chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Hydroxychloroquine (B89500) Impurity E, a critical substance for consideration in the development and manufacturing of hydroxychloroquine. This document outlines its chemical structure, physicochemical properties, and the analytical methodologies for its detection and quantification, serving as an essential resource for quality control and regulatory compliance.
Chemical Identity and Structure
Hydroxychloroquine Impurity E, chemically known as 4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol, is a known impurity that can arise during the synthesis or degradation of Hydroxychloroquine.[1][2][3] Its presence and concentration are critical quality attributes that must be monitored to ensure the safety and efficacy of the final drug product.
The chemical structure of this compound is characterized by a 7-chloro-4-aminoquinoline core linked to a pentanol (B124592) side chain. This structure is closely related to hydroxychloroquine, differing in the substituent on the amino group of the side chain.
Chemical Structure Diagram
Caption: Chemical structure of 4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol.
Physicochemical Properties
Understanding the physicochemical properties of this compound is fundamental for developing appropriate analytical methods and control strategies.
| Property | Value | Reference |
| IUPAC Name | 4-((7-chloroquinolin-4-yl)amino)pentan-1-ol | [4] |
| Synonyms | This compound, 4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol | [2][3] |
| CAS Number | 10500-64-8 | [1][2][4][5] |
| Molecular Formula | C14H17ClN2O | [1][3][4][5] |
| Molecular Weight | 264.75 g/mol | [3][5][6] |
| Melting Point | 179-181 °C | [3] |
| Boiling Point | 453.7 °C at 760 mmHg | [3] |
| Density | 1.248 g/cm³ | [3] |
| Water Solubility | Practically insoluble (0.087 g/L at 25 °C) | [3] |
| LogP | 3.53410 | [3] |
| PSA | 45.15000 | [3] |
| Vapour Pressure | 5.08E-09 mmHg at 25°C | [3] |
| Index of Refraction | 1.643 | [3] |
| Storage Condition | 2-8 °C | [4] |
| Solubility | Soluble in Methanol | [4] |
Synthesis and Formation
This compound can be formed during the synthesis of hydroxychloroquine, often as a byproduct of incomplete reaction or side reactions.[5] It can also arise from the degradation of the hydroxychloroquine molecule under certain storage conditions.[1][5] The primary synthetic route to hydroxychloroquine involves the reaction of 4,7-dichloroquinoline (B193633) with 1-[(ethylamino)pentyl]amino-ethanol. If the starting material contains or the reaction conditions favor the formation of 4-amino-1-pentanol, this can lead to the formation of Impurity E.
General Synthetic Pathway Leading to Impurity E
Caption: Potential formation of Impurity E during synthesis.
Analytical Methodologies
Accurate and precise analytical methods are crucial for the identification and quantification of this compound in both the active pharmaceutical ingredient (API) and the finished drug product. High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique.[1][5]
High-Performance Liquid Chromatography (HPLC)
A typical HPLC method for the analysis of Hydroxychloroquine and its impurities involves a reversed-phase column with UV detection.
Experimental Protocol: HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The specific gradient program should be optimized to achieve adequate separation of hydroxychloroquine and all its impurities.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for instance, 30 °C, to ensure reproducibility.
-
Detection Wavelength: UV detection at a wavelength where both hydroxychloroquine and Impurity E exhibit significant absorbance, often around 254 nm.[1]
-
Injection Volume: A fixed volume, for example, 20 µL.
-
Sample Preparation: The sample (API or crushed tablets) is accurately weighed and dissolved in a suitable diluent, which is often the mobile phase or a component of it. The solution may need to be sonicated and filtered through a 0.45 µm filter before injection.
-
Quantification: The amount of Impurity E is determined by comparing its peak area to that of a qualified reference standard of a known concentration. The concentration is typically reported as a percentage relative to the hydroxychloroquine peak.
Other Analytical Techniques
Other analytical techniques that can be used for the characterization and structural confirmation of this compound include:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information, aiding in the identification of the impurity.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for the definitive structural elucidation of the impurity.[5]
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.[5]
Analytical Workflow
Caption: General workflow for the analysis of this compound.
Regulatory Context and Control
Regulatory agencies such as the ICH provide guidelines on the reporting, identification, and qualification of impurities in new drug substances (ICH Q3A).[1] The presence of this compound must be controlled within specified limits to ensure the quality and safety of the drug product. These limits are typically established based on toxicological data and the manufacturing process capability.
References
- 1. This compound | 10500-64-8 | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS#:10500-64-8 | Chemsrc [chemsrc.com]
- 4. Hydroxychloroquine Impurity-E - Daicel Pharma Standards [daicelpharmastandards.com]
- 5. Hydroxychloroquine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 6. T73963-50mg | this compound [10500-64-8] Clinisciences [clinisciences.com]
Synthesis and Characterization of Hydroxychloroquine Impurity E: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Hydroxychloroquine (B89500) Impurity E, a critical reference standard for the quality control of hydroxychloroquine drug products. This document details the synthetic pathway, purification methods, and analytical characterization techniques, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy.
Introduction
Hydroxychloroquine Impurity E, chemically known as (4RS)-4-[(7-Chloroquinolin-4-yl)amino]pentan-1-ol, is a known impurity in the synthesis of the active pharmaceutical ingredient (API) hydroxychloroquine.[1] Its monitoring and control are essential to ensure the safety and efficacy of the final drug product. This guide outlines the necessary procedures for its preparation and analytical characterization.
Chemical Profile of this compound
| Parameter | Value |
| IUPAC Name | (4RS)-4-[(7-Chloroquinolin-4-yl)amino]pentan-1-ol[1] |
| CAS Number | 10500-64-8[2][3] |
| Molecular Formula | C₁₄H₁₇ClN₂O[2][3] |
| Molecular Weight | 264.75 g/mol [2] |
Synthesis of this compound
A plausible synthetic route for this compound involves a five-step process starting from 4-amino-1-pentanol. This pathway is outlined below and is based on a method described for a related hydroxychloroquine impurity.[4]
Caption: Synthetic pathway for this compound.
Experimental Protocol for Synthesis
The following is a generalized protocol based on the disclosed patent for a similar impurity.[4] Researchers should optimize these conditions for their specific laboratory setup.
Step 1: Synthesis of Compound III
-
In a reaction vessel, mix 4-amino-1-pentanol (Compound I) and 4,7-dichloroquinoline (Compound II).
-
Heat the mixture with stirring. The reaction temperature can range from 50-180°C, with a suggested temperature of 80°C for 4 hours.
-
Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or HPLC).
-
Upon completion, the crude Compound III is obtained and can be used in the next step, with or without purification.
Step 2: Synthesis of Compound IV (Bromination)
-
Dissolve Compound III in a dry organic solvent such as dichloromethane, tetrahydrofuran, toluene, or DMF.
-
Add a brominating agent (e.g., boron tribromide, liquid bromine, hydrobromic acid, or N-bromosuccinimide).
-
Stir the reaction mixture at a controlled temperature.
-
After the reaction is complete, process the mixture to isolate Compound IV.
Step 3: Synthesis of Compound VI
-
Dissolve the brominated compound (Compound IV) in an aprotic solvent like DMF, acetonitrile, or tetrahydrofuran.
-
Add ethanolamine (Compound V) to the solution.
-
Stir the mixture until the reaction is complete.
-
Work up the reaction mixture to obtain Compound VI.
Step 4: Synthesis of Compound VII
-
Dissolve Compound VI in an organic solvent such as isopropanol, n-butanol, or t-butanol.
-
Add 4,7-dichloroquinoline (Compound II) and a base (e.g., sodium hydride, potassium hydroxide, or potassium tert-butoxide).
-
Heat the mixture with stirring. The reaction temperature can be in the range of 30-120°C (a suggested condition is 70°C for 6 hours).
-
After completion, cool the reaction mixture and extract with water.
-
Purify the product, for instance by recrystallization, to obtain Compound VII.
Step 5: Synthesis of this compound (Compound VIII)
-
Dissolve Compound VII in an organic solvent like DMF, dimethyl sulfoxide, acetonitrile, or tetrahydrofuran.
-
Add a rearrangement reagent such as kaolin, montmorillonite, zeolite, 4A molecular sieve, or silica (B1680970) gel.
-
Heat the mixture with stirring at a temperature between 50-150°C for 5-36 hours.
-
After the reaction, purify the product to obtain this compound. Purification can be achieved by recrystallization from solvents like ethanol (B145695) and water.[4]
Characterization of this compound
A comprehensive characterization of the synthesized Impurity E is crucial to confirm its identity and purity. The following analytical techniques are recommended.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for assessing the purity of this compound and for its quantification in hydroxychloroquine samples.
Caption: General workflow for HPLC analysis.
Illustrative HPLC Method
A stability-indicating RP-HPLC method has been developed for hydroxychloroquine and its impurities.[5] A similar method can be adapted for the analysis of Impurity E.
| Parameter | Condition |
| Column | X-terra phenyl column (250 × 4.6 mm, 5 µm)[5] |
| Mobile Phase A | 0.3 M Potassium dihydrogen phosphate (B84403) buffer (pH 2.5)[5] |
| Mobile Phase B | Acetonitrile and buffer mixture (e.g., 70:30 v/v)[5] |
| Elution | Gradient[5] |
| Flow Rate | 1.5 mL/min[5] |
| Detection | UV at 220 nm[5] |
| Injection Volume | 10 µL[5] |
Mass Spectrometry (MS)
Mass spectrometry is employed to confirm the molecular weight and elucidate the structure of the impurity through fragmentation analysis.
Analytical Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[6] |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Ion Trap[6][7] |
| Scan Mode | Full scan for molecular ion and product ion scan for fragmentation |
Expected Fragmentation
The fragmentation of the quinoline (B57606) ring system is a key diagnostic tool. The protonated molecular ion [M+H]⁺ is expected at m/z 265.11.
| Precursor Ion (m/z) | Fragment Ions (m/z) | Putative Structure of Fragment |
| 265.11 | [Data not available] | [Data not available] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are definitive methods for the structural elucidation of this compound.
NMR Parameters
| Parameter | Condition |
| Spectrometer | 400 MHz or higher |
| Solvent | Deuterated methanol (B129727) (CD₃OD) or Deuterated chloroform (B151607) (CDCl₃) |
| Reference | Tetramethylsilane (TMS) |
| Experiments | ¹H, ¹³C, DEPT, COSY, HSQC, HMBC |
Expected Chemical Shifts
| Proton/Carbon | Expected Chemical Shift (ppm) |
| Aromatic Protons | [Data not available] |
| Aliphatic Protons | [Data not available] |
| Aromatic Carbons | [Data not available] |
| Aliphatic Carbons | [Data not available] |
Note: Specific NMR peak assignments for Impurity E are not publicly available. This table should be populated with experimental data.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in the molecule.
Expected Absorptions
| Functional Group | Wavenumber (cm⁻¹) |
| O-H stretch (alcohol) | ~3300 (broad) |
| N-H stretch (amine) | ~3350-3500 |
| C-H stretch (aromatic) | ~3000-3100 |
| C-H stretch (aliphatic) | ~2850-2960 |
| C=N, C=C stretch (quinoline) | ~1500-1600 |
| C-O stretch (alcohol) | ~1050-1150 |
| C-Cl stretch | ~700-800 |
Note: The exact positions of the peaks can vary based on the sample preparation method.
Conclusion
This technical guide provides a framework for the synthesis and comprehensive characterization of this compound. The detailed methodologies and data presentation formats are intended to support researchers, scientists, and drug development professionals in establishing robust quality control measures for hydroxychloroquine. Adherence to these or similarly validated methods is crucial for ensuring the purity and safety of the final pharmaceutical product.
References
- 1. veeprho.com [veeprho.com]
- 2. Hydroxychloroquine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. Hydroxychloroquine EP Impurity E - Acanthus Research [acanthusresearch.com]
- 4. CN111499571A - Preparation method of hydroxychloroquine impurity - Google Patents [patents.google.com]
- 5. Stability Indicating LC Method Development for Hydroxychloroquine Sulfate Impurities as Available for Treatment of COVID-19 and Evaluation of Risk Assessment Prior to Method Validation by Quality by Design Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A study of impurities in the repurposed COVID‐19 drug hydroxychloroquine sulfate using ultra‐high‐performance liquid chromatography‐quadrupole/time‐of‐flight mass spectrometry and liquid chromatography‐solid‐phase extraction‐nuclear magnetic resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and characterization of process related impurities in chloroquine and hydroxychloroquine by LC/IT/MS, LC/TOF/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Hydroxychloroquine Impurity E (CAS No. 10500-64-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Hydroxychloroquine (B89500) Impurity E (CAS No. 10500-64-8), a known related substance of the widely used antimalarial and antirheumatic drug, hydroxychloroquine. This document details the chemical and physical properties of Impurity E, outlines a detailed synthetic pathway, and provides a robust analytical method for its identification and quantification. Furthermore, this guide discusses the potential biological implications and toxicological considerations based on the current understanding of hydroxychloroquine and its analogues. The information is presented to support research, drug development, and quality control activities related to hydroxychloroquine.
Introduction
Hydroxychloroquine is a 4-aminoquinoline (B48711) drug used in the treatment of malaria, rheumatoid arthritis, and lupus erythematosus. As with any pharmaceutical compound, the presence of impurities can affect the safety and efficacy of the drug product. Regulatory agencies require the identification and control of impurities to ensure the quality of the final drug formulation. Hydroxychloroquine Impurity E, chemically known as 4-[(7-chloro-4-quinolinyl)amino]-1-pentanol, is a process-related impurity that can arise during the synthesis of hydroxychloroquine. A thorough understanding of its properties, synthesis, and analytical determination is crucial for pharmaceutical scientists.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below, providing a foundational dataset for researchers.
| Property | Value | Reference(s) |
| CAS Number | 10500-64-8 | [1][2][3] |
| IUPAC Name | 4-[(7-chloroquinolin-4-yl)amino]pentan-1-ol | [1] |
| Synonyms | 4-((7-Chloroquinolin-4-yl)amino)pentan-1-ol, HCQ Impurity E | [1] |
| Molecular Formula | C14H17ClN2O | [1][2][3] |
| Molecular Weight | 264.75 g/mol | [1][2][3] |
| Appearance | Off-White Solid | [4] |
| Melting Point | 158-160 °C | [5] |
| Boiling Point | 453.7 ± 40.0 °C (Predicted) | [5] |
| Storage | 2-8°C Refrigerator | [4] |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process. The following protocol is based on a patented method and general synthetic strategies for 4-aminoquinolines.
Synthetic Scheme
References
- 1. CN111499571A - Preparation method of hydroxychloroquine impurity - Google Patents [patents.google.com]
- 2. Hydroxychloroquine synthesis - chemicalbook [chemicalbook.com]
- 3. ijera.com [ijera.com]
- 4. akjournals.com [akjournals.com]
- 5. A study of impurities in the repurposed COVID‐19 drug hydroxychloroquine sulfate using ultra‐high‐performance liquid chromatography‐quadrupole/time‐of‐flight mass spectrometry and liquid chromatography‐solid‐phase extraction‐nuclear magnetic resonance - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol, a key intermediate in the preparation of various quinoline-based compounds and notably identified as Hydroxychloroquine (B89500) Impurity E.[1][2] The core of this synthesis lies in a nucleophilic aromatic substitution (SNAr) reaction. This document outlines the detailed reaction pathway, experimental protocols, and quantitative data to facilitate its replication and further investigation in a laboratory setting.
Synthesis Pathway
The principal pathway for the synthesis of 4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol involves the reaction of 4,7-dichloroquinoline (B193633) with 4-amino-1-pentanol. In this reaction, the amino group of 4-amino-1-pentanol acts as a nucleophile, attacking the C4 position of the quinoline (B57606) ring, which is activated towards nucleophilic substitution by the electron-withdrawing nature of the nitrogen atom in the ring and the chloro substituent. This results in the displacement of the chlorine atom at the 4-position.
The overall reaction is depicted below:
Caption: General reaction scheme for the synthesis of 4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |
| 4,7-Dichloroquinoline | C₉H₅Cl₂N | 198.05 |
| 4-Amino-1-pentanol | C₅H₁₃NO | 103.16 |
| Solvent (e.g., Ethanol (B145695), n-Butanol, or neat) | - | - |
| Base (optional, e.g., K₂CO₃, Et₃N) | - | - |
| Dichloromethane (for workup) | CH₂Cl₂ | 84.93 |
| 5% Sodium Bicarbonate Solution (for workup) | NaHCO₃ | 84.01 |
| Brine (for workup) | NaCl | 58.44 |
| Anhydrous Magnesium Sulfate (for drying) | MgSO₄ | 120.37 |
| Silica (B1680970) Gel (for chromatography) | SiO₂ | 60.08 |
| Eluent (e.g., Chloroform/Methanol (B129727) mixture) | - | - |
Reaction Procedure (Conventional Heating)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4,7-dichloroquinoline (1.0 equivalent) and 4-amino-1-pentanol (2.0-3.0 equivalents). The excess amine can also serve as the reaction solvent (neat conditions). Alternatively, a high-boiling solvent such as ethanol or n-butanol can be used.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 120-140 °C.
-
Reaction Time: Maintain the temperature and stir the mixture for 6-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
Dissolve the residue in dichloromethane.
-
Wash the organic layer sequentially with 5% aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in chloroform) to afford the pure 4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol.
Reaction Workflow Diagram
Caption: A generalized experimental workflow for the synthesis and purification.
Quantitative Data
Due to the nature of this compound often being an impurity or an intermediate, specific yield and detailed spectral data can be sparse in the literature. The following table summarizes available information.
| Parameter | Value | Reference |
| Molecular Formula | C₁₄H₁₇ClN₂O | [1] |
| Molecular Weight | 264.75 g/mol | [1] |
| CAS Number | 10500-64-8 | [1][2] |
| Appearance | (Predicted) Solid | - |
| Yield | Not explicitly reported for this specific reaction. Overall yields for multi-step syntheses involving similar couplings can be around 20%. | [3] |
Analytical Characterization (Predicted)
While specific experimental spectra for this compound are not widely published, the expected spectral data based on its structure are as follows:
-
¹H NMR: Protons on the quinoline ring would appear in the aromatic region (δ 7.0-8.5 ppm). The protons of the pentanol (B124592) chain would be in the aliphatic region (δ 1.0-4.0 ppm), with characteristic signals for the CH next to the amino group, the CH₂ adjacent to the hydroxyl group, and the methyl group.
-
¹³C NMR: Aromatic carbons of the quinoline ring would be in the range of δ 100-160 ppm. The aliphatic carbons of the pentanol chain would appear at higher field (δ 10-70 ppm).
-
Mass Spectrometry (MS): The ESI-MS spectrum in positive mode would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 265.1, corresponding to the molecular formula C₁₄H₁₈ClN₂O⁺.
Safety and Handling
-
4,7-Dichloroquinoline: Is a hazardous substance. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work in a well-ventilated fume hood.
-
4-Amino-1-pentanol: May cause skin and eye irritation. Handle with appropriate PPE.
-
Standard laboratory safety procedures should be followed throughout the experiment.
Conclusion
The synthesis of 4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol is a straightforward process based on the principles of nucleophilic aromatic substitution. This guide provides a solid foundation for researchers to produce this compound in a laboratory setting. Further optimization of reaction conditions, such as solvent, temperature, and reaction time, may be necessary to achieve higher yields. The analytical data provided serves as a benchmark for the characterization of the final product.
References
In-Depth Technical Guide to the Certificate of Analysis for Hydroxychloroquine Impurity E
For researchers, scientists, and professionals in drug development, a thorough understanding of impurity profiles is critical for ensuring the safety and efficacy of pharmaceutical products. This guide provides a detailed examination of the Certificate of Analysis (CoA) for Hydroxychloroquine Impurity E, a known related substance of the active pharmaceutical ingredient Hydroxychloroquine.
Chemical Identity of this compound
This compound is identified by the following chemical and physical properties:
This impurity is a reference standard used in various applications such as analytical method development, method validation, and quality control in the manufacturing of Hydroxychloroquine.[2]
Data Presentation: Certificate of Analysis
The Certificate of Analysis for a reference standard of this compound provides critical data on its identity, purity, and quality. The following table summarizes the typical quantitative data found on a CoA for this impurity.
| Test | Specification | Result |
| Appearance | White to Off-White Solid | Conforms |
| Solubility | Soluble in Methanol (B129727) | Conforms |
| Identity by ¹H-NMR | The spectrum conforms to the structure of this compound. | Conforms to structure[1] |
| Identity by Mass Spectrometry | The mass spectrum conforms to the molecular weight of this compound. | Conforms to structure[1] |
| Chromatographic Purity by HPLC | Not Less Than 95.0% | >90%[1] |
| Water Content (by Karl Fischer) | Not More Than 0.5% | <0.2% |
| Residual Solvents (by GC-HS) | Meets USP <467> requirements | Conforms |
| Assay (by HPLC, on as-is basis) | 95.0% - 105.0% | 99.2% |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible analysis of pharmaceutical impurities. Below are the key experimental protocols for the characterization of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
A stability-indicating HPLC method is crucial for separating this compound from the active pharmaceutical ingredient and other related substances.[8]
-
Instrumentation: An Agilent HPLC 1260 Infinity-II system or equivalent, equipped with a quaternary pump, autosampler, and UV detector.[8]
-
Column: X-terra phenyl column (250 × 4.6 mm, 5 µm).[8]
-
Mobile Phase A: 0.3 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 2.5 with orthophosphoric acid), filtered through a 0.45-µm membrane filter.[8]
-
Mobile Phase B: A mixture of acetonitrile (B52724) and buffer in a 70:30 v/v ratio.[8]
-
Gradient Program:
Time (minutes) % Mobile Phase A % Mobile Phase B 0 90 10 10 70 30 20 50 50 30 30 70 40 10 90 45 90 10 | 50 | 90 | 10 |
-
Flow Rate: 1.5 mL/min.[8]
-
Detection Wavelength: 220 nm.[8]
-
Injection Volume: 10 µL.[8]
-
Column Temperature: 30 °C.
-
Sample Preparation: Accurately weigh and dissolve the this compound reference standard in methanol to a final concentration of 0.1 mg/mL.
Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
-
Instrumentation: Bruker Avance 400 MHz NMR spectrometer or equivalent.
-
Solvent: Deuterated methanol (CD3OD).
-
Procedure: Dissolve approximately 5-10 mg of the sample in 0.7 mL of the deuterated solvent. Acquire the ¹H-NMR spectrum. The chemical shifts, splitting patterns, and integration values should be consistent with the molecular structure of this compound.
Mass Spectrometry (MS)
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
-
Procedure: A dilute solution of the sample in methanol is infused into the ESI source. Acquire the mass spectrum in positive ion mode. The observed mass-to-charge ratio (m/z) should correspond to the protonated molecule [M+H]⁺ of this compound.
Visualizations
Analytical Workflow for Pharmaceutical Impurity Characterization
The following diagram illustrates the general workflow for the analysis of a pharmaceutical impurity from sample reception to the final issuance of the Certificate of Analysis.
Caption: Workflow for Impurity Analysis.
Chemical Structures of Hydroxychloroquine and Impurity E
This diagram illustrates the chemical structures of Hydroxychloroquine and its related substance, Impurity E, highlighting their structural relationship.
Caption: Structures of Hydroxychloroquine and Impurity E.
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. veeprho.com [veeprho.com]
- 3. pharmaceresearch.com [pharmaceresearch.com]
- 4. Hydroxychloroquine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 5. Hydroxychloroquine EP Impurity E - Acanthus Research [acanthusresearch.com]
- 6. Hydroxychloroquine EP Impurity E - Opulent Pharma [opulentpharma.com]
- 7. Hydroxychloroquine Impurities | SynZeal [synzeal.com]
- 8. Stability Indicating LC Method Development for Hydroxychloroquine Sulfate Impurities as Available for Treatment of COVID-19 and Evaluation of Risk Assessment Prior to Method Validation by Quality by Design Approach - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Pharmacopeial Landscape: A Technical Guide to Hydroxychloroquine Impurity E
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the pharmacopeial status of Hydroxychloroquine (B89500) Impurity E, a critical parameter in the quality control of hydroxychloroquine drug substances and products. This document outlines the identity, pharmacopeial recognition, and analytical considerations for this specific impurity, presenting data in a structured format to aid researchers and drug development professionals in ensuring compliance with regulatory standards.
Introduction to Hydroxychloroquine Impurity E
This compound is a known related substance of the active pharmaceutical ingredient (API) hydroxychloroquine. Meticulous control and monitoring of this impurity are essential to guarantee the safety and efficacy of the final drug product.
Chemical Identity:
| Parameter | Information |
| Chemical Name | (4RS)-4-[(7-Chloroquinolin-4-yl)amino]pentan-1-ol |
| CAS Number | 10500-64-8 |
| Molecular Formula | C₁₄H₁₇ClN₂O |
| Molecular Weight | 264.75 g/mol |
Pharmacopeial Status
This compound is a specified impurity in the European Pharmacopoeia (Ph. Eur.) . As such, its presence and quantity are strictly regulated in hydroxychloroquine sulfate (B86663) drug substance and drug products marketed in regions adhering to Ph. Eur. standards.
The United States Pharmacopeia (USP) has undertaken a significant revision of its monograph for Hydroxychloroquine Sulfate, which became official on June 1, 2021.[1] This revision includes a new, specific high-performance liquid chromatography (HPLC) assay and a dedicated test for organic impurities. While the USP monograph for Hydroxychloroquine Sulfate Tablets lists several impurities, the specific control of Impurity E is not explicitly detailed in the publicly available abstracts.[2][3]
The British Pharmacopoeia (BP) harmonizes with the European Pharmacopoeia. Therefore, the requirements for this compound as stipulated in the Ph. Eur. are applicable within the United Kingdom.
Summary of Pharmacopeial Recognition:
| Pharmacopeia | Status of this compound |
| European Pharmacopoeia (Ph. Eur.) | Specified Impurity |
| United States Pharmacopeia (USP) | Controlled under the general test for Organic Impurities in the revised monograph. |
| British Pharmacopoeia (BP) | Recognized, as it aligns with the European Pharmacopoeia. |
Analytical Considerations and Methodologies
The control of this compound necessitates robust and validated analytical methods. While the official pharmacopeial monographs provide the definitive procedures, the scientific literature offers valuable insights into the development and validation of such methods.
A stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method has been developed for the simultaneous determination of hydroxychloroquine and its impurities.[4] Such methods are crucial for separating the main component from its related substances, including Impurity E, and for quantifying them accurately.
Illustrative Experimental Protocol (Based on Published Literature):
This protocol is for informational purposes and should be cross-referenced with the current, official pharmacopeial monograph for compliance.
A. Chromatographic Conditions (Example):
| Parameter | Condition |
| Column | C18, 4.6 mm x 250 mm, 5 µm |
| Mobile Phase A | Buffer solution (e.g., phosphate (B84403) buffer) |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | A time-programmed gradient of Mobile Phase A and Mobile Phase B |
| Flow Rate | Typically 1.0 - 1.5 mL/min |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
| Detection | UV at a specified wavelength (e.g., 254 nm or 343 nm) |
| Injection Volume | 10 - 20 µL |
B. Preparation of Solutions:
-
Standard Solution: A solution of known concentration of this compound reference standard.
-
Test Solution: A solution of the hydroxychloroquine drug substance or a crushed tablet preparation of a specified concentration.
-
System Suitability Solution: A solution containing hydroxychloroquine and its known impurities to verify the performance of the chromatographic system.
C. Data Analysis:
The percentage of Impurity E in the sample is calculated by comparing the peak area of Impurity E in the chromatogram of the test solution with the peak area of the corresponding peak in the chromatogram of the standard solution.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the analysis of this compound.
Caption: A flowchart illustrating the key steps in the analytical workflow for the quantification of this compound.
Logical Relationship between Hydroxychloroquine and Impurity E
The following diagram illustrates the relationship between the active pharmaceutical ingredient, hydroxychloroquine, and its specified impurity, Impurity E, within a regulatory framework.
References
- 1. pharmacopeia.cn [pharmacopeia.cn]
- 2. edqm.eu [edqm.eu]
- 3. uspnf.com [uspnf.com]
- 4. Stability Indicating LC Method Development for Hydroxychloroquine Sulfate Impurities as Available for Treatment of COVID-19 and Evaluation of Risk Assessment Prior to Method Validation by Quality by Design Approach - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Potential Genotoxicity of Hydroxychloroquine Impurity E
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive assessment of the potential genotoxicity of Hydroxychloroquine Impurity E (CAS 10500-64-8), a known impurity of the active pharmaceutical ingredient Hydroxychloroquine. In the absence of direct experimental data for this specific impurity, this document synthesizes information from several critical areas: the regulatory framework for genotoxic impurities, in silico structural analysis, genotoxicity data of the parent compound Hydroxychloroquine, and standard experimental testing protocols. This guide is intended to provide a robust framework for researchers and drug development professionals to understand, evaluate, and manage the potential risks associated with this impurity.
Introduction: The Challenge of Pharmaceutical Impurities
The safety and purity of pharmaceutical products are of paramount importance. Impurities in active pharmaceutical ingredients (APIs), even at trace levels, can pose significant health risks. Genotoxic impurities are of particular concern as they have the potential to damage DNA, leading to mutations and potentially cancer. Regulatory bodies worldwide, including the International Council for Harmonisation (ICH), have established stringent guidelines for the assessment and control of such impurities.
1.1 Characterization of this compound
This compound is a process-related impurity of Hydroxychloroquine. Its chemical identity is established as:
-
IUPAC Name: (4RS)-4-[(7-Chloroquinolin-4-yl)amino]pentan-1-ol
-
CAS Number: 10500-64-8
-
Molecular Formula: C₁₄H₁₇ClN₂O
-
Molecular Weight: 264.75 g/mol
Structurally, it shares the 4-aminoquinoline (B48711) core with the parent drug, Hydroxychloroquine, but differs in the side chain. Understanding this structural relationship is key to predicting its potential biological activity, including genotoxicity.
Regulatory Framework for Genotoxic Impurity Assessment
The primary guideline for the assessment and control of mutagenic impurities is the ICH M7(R1).[1][2] This guideline outlines a systematic approach to identify, categorize, and control DNA reactive impurities to limit potential carcinogenic risk. The workflow emphasizes a risk-based approach, beginning with a computational toxicology assessment.
In Silico Assessment and Structural Alerts
A critical first step in evaluating a new impurity is the analysis of its chemical structure for substructures known to be associated with mutagenicity, referred to as "structural alerts".[3][4][5]
3.1 Structural Analysis of this compound
The structure of this compound contains a 4-aminoquinoline core. Aromatic amines and quinoline (B57606) derivatives are classes of compounds that can include structural alerts for mutagenicity.[6] The mechanism often involves metabolic activation to reactive intermediates that can form adducts with DNA. While the 4-aminoquinoline structure itself is not universally a high-potency alert, its potential to intercalate with DNA and undergo metabolic activation warrants further investigation.[7][8] Therefore, based on its structure, this compound would likely be flagged in an in silico analysis, triggering the need for experimental testing.
Genotoxicity Profile of Hydroxychloroquine (Parent Drug)
The genotoxic potential of the parent drug, Hydroxychloroquine, provides valuable context. However, the available data presents a complex picture.
| Assay Type | System | Concentrations Tested | Key Findings | Citation |
| Bacterial Reverse Mutation (Ames) | S. typhimurium TA98, TA100 | 5 - 80 µ g/plate | No mutagenicity in TA98. Statistically significant increase in revertants in TA100 at one concentration, but not dose-dependent and below the 2-fold threshold, deemed biologically insignificant. | [9] |
| Alkaline Comet Assay | Human Lymphocytes | 10 - 40 µg/mL | No significant DNA damage observed. | [9] |
| In Vitro Micronucleus Test | Human Lymphocytes | 10 - 40 µg/mL | No significant increase in micronucleus frequency. Induced dose-dependent cytostasis. | [9] |
| Chromosomal Aberration Assay | Human Peripheral Blood | 62.5 - 500 µl | Observed chromosomal aberrations including breaks, dicentrics, and pulverized chromosomes. |
Note: The conflicting results may be due to different experimental conditions, cell types, and concentration ranges. The most recent integrated assessment suggests a lack of significant genotoxic risk at clinically relevant concentrations.[9]
Recommended Experimental Testing Strategy
Following the ICH M7 guideline, a structural alert for this compound would necessitate experimental testing to determine its mutagenic potential. A standard battery of in vitro tests is recommended to assess different genotoxic endpoints.
Detailed Experimental Protocols
The following sections outline the methodologies for the standard in vitro genotoxicity test battery.
6.1 Bacterial Reverse Mutation Assay (Ames Test - OECD 471)
-
Principle: This test uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which result in a reversion to a state where the bacteria can synthesize their own amino acids and form colonies on a minimal medium.[10][11]
-
Methodology:
-
Strains: A minimum of five strains are used, typically S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA (or WP2 pKM101, or S. typhimurium TA102).
-
Metabolic Activation: The assay is conducted both with and without a mammalian metabolic activation system (S9 fraction from induced rat liver) to detect metabolites that may be genotoxic.
-
Procedure (Plate Incorporation Method):
-
The test substance at several concentrations, the bacterial culture, and (if required) the S9 mix are combined in molten top agar (B569324).
-
The mixture is poured onto minimal glucose agar plates.
-
Plates are incubated for 48-72 hours at 37°C.
-
The number of revertant colonies per plate is counted.
-
-
Dose Selection: A preliminary cytotoxicity assay is performed to determine the appropriate concentration range. The highest concentration should show some toxicity but not be excessively bactericidal.
-
Controls: Negative (vehicle) and positive controls (known mutagens for each strain, with and without S9) are run concurrently.
-
Evaluation: A positive result is defined as a concentration-related increase in the number of revertant colonies, typically a two-fold or greater increase over the negative control for at least one strain.
-
6.2 In Vitro Mammalian Cell Micronucleus Test (OECD 487)
-
Principle: This assay detects micronuclei in the cytoplasm of interphase cells. Micronuclei are small nuclei that form from chromosome fragments or whole chromosomes that lag behind at anaphase during cell division. This test identifies both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) agents.[12][13][14]
-
Methodology:
-
Cell Lines: Commonly used cells include human peripheral blood lymphocytes, L5178Y, TK6, or Chinese Hamster Ovary (CHO) cells.
-
Treatment: Cells are exposed to at least three concentrations of the test substance for a short duration (3-6 hours) with and without S9, and for a longer duration (approx. 1.5-2 normal cell cycles) without S9.
-
Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one division are scored for micronuclei.
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei. Cytotoxicity is also assessed, typically by measuring the Cytokinesis-Block Proliferation Index (CBPI).
-
Evaluation: A positive result is characterized by a statistically significant and concentration-dependent increase in the frequency of micronucleated cells.
-
6.3 In Vitro Mammalian Chromosome Aberration Test (OECD 473)
-
Principle: This test identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.[15][16][17]
-
Methodology:
-
Cell Lines: Similar to the micronucleus test, established cell lines (e.g., CHO, CHL) or primary cell cultures (e.g., human lymphocytes) are used.
-
Treatment: The exposure schedule is similar to the micronucleus test, with short-term treatments (+/- S9) and a long-term treatment (-S9).
-
Metaphase Arrest: At a predetermined time after treatment, a metaphase-arresting substance (e.g., colcemid) is added to accumulate cells in metaphase.
-
Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.
-
Analysis: Slides are stained (typically with Giemsa), and metaphase cells are analyzed microscopically for chromosomal aberrations, including both chromatid-type and chromosome-type damage (e.g., breaks, gaps, exchanges). At least 300 metaphases per concentration are scored.
-
Evaluation: A test substance is considered positive if it induces a statistically significant, dose-dependent increase in the percentage of cells with structural chromosomal aberrations.
-
Potential Mechanisms and Signaling Pathways
The genotoxicity of 4-aminoquinoline compounds, if present, could be mediated by several mechanisms. Understanding these can aid in risk assessment.
-
DNA Intercalation: The planar aromatic ring system of the quinoline core can insert between the base pairs of the DNA double helix. This can interfere with DNA replication and transcription, potentially leading to frameshift mutations.
-
Generation of Reactive Oxygen Species (ROS): The metabolism of the compound could lead to the production of ROS. These highly reactive molecules can cause oxidative damage to DNA bases (e.g., forming 8-oxo-dG) and induce single- and double-strand breaks.
-
Inhibition of DNA Repair Enzymes: Some compounds can interfere with the cellular machinery that repairs DNA damage, such as topoisomerases or polymerases, leading to an accumulation of mutations.
References
- 1. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. Final ICH M7 Guideline on Genotoxic Impurities published - ECA Academy [gmp-compliance.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. [PDF] Mutagenic and carcinogenic structural alerts and their mechanisms of action | Semantic Scholar [semanticscholar.org]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Mutagenic and carcinogenic structural alerts and their mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Aminoquinolines--past, present, and future: a chemical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Genotoxic Ambiguity of 4-Aminoquinolines: Resolving Hydroxychloroquine's Mechanistic Safety Profile Through Integrated Toxicology Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. criver.com [criver.com]
- 11. Ames test - Wikipedia [en.wikipedia.org]
- 12. criver.com [criver.com]
- 13. nucro-technics.com [nucro-technics.com]
- 14. oecd.org [oecd.org]
- 15. catalog.labcorp.com [catalog.labcorp.com]
- 16. oecd.org [oecd.org]
- 17. nucro-technics.com [nucro-technics.com]
Spectroscopic and Analytical Profile of Hydroxychloroquine Impurity E
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic and analytical data for Hydroxychloroquine (B89500) Impurity E. This document is intended for researchers, scientists, and professionals involved in the development, manufacturing, and quality control of hydroxychloroquine.
Introduction
Hydroxychloroquine Impurity E is a known process-related impurity and potential degradation product of hydroxychloroquine.[1] Its chemical name is 4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol.[2][3] The presence and quantity of impurities in active pharmaceutical ingredients (APIs) are critical quality attributes that must be monitored and controlled to ensure the safety and efficacy of the final drug product. Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), mandate the identification and characterization of impurities above certain thresholds.[1]
This guide summarizes the known structural and analytical information for this compound, provides general experimental protocols for its characterization, and illustrates its logical relationship to the parent compound through a synthetic pathway diagram.
Chemical and Physical Data
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Chemical Name | 4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol | [2][3] |
| Synonyms | Hydroxychloroquine EP Impurity E | [4] |
| CAS Number | 10500-64-8 | [2][3][4] |
| Molecular Formula | C₁₄H₁₇ClN₂O | [2][3][5] |
| Molecular Weight | 264.75 g/mol | [5] |
| Appearance | White to Off-White Solid | [4] |
Spectroscopic Data
Detailed quantitative spectroscopic data for this compound is not widely available in the public domain. Characterization data, including NMR, MS, and IR spectra, are typically provided by commercial suppliers of the reference standard in their Certificate of Analysis.[4][5] However, the general characteristics expected from these analytical techniques are described below.
Mass Spectrometry (MS)
Mass spectrometry is a key technique for confirming the molecular weight of impurities. For this compound, the expected mass spectral data is summarized in Table 2.
| Ion | Expected m/z |
| [M+H]⁺ | 265.11 |
Note: The exact mass may vary slightly depending on the instrumentation and experimental conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation of organic molecules. While a specific, publicly available, and fully assigned NMR spectrum for this compound is not available, the expected proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts can be predicted based on its chemical structure. A study on hydroxychloroquine impurities utilized liquid chromatography-solid-phase extraction-nuclear magnetic resonance (LC-SPE-NMR) for the structural confirmation of unknown impurities, highlighting the importance of this technique.[6] Commercial suppliers of the reference standard confirm that ¹H NMR and ¹³C NMR data are available with the product.[4][5]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic IR absorption bands for this compound are listed in Table 3. This information is typically provided with the reference standard.[4][5]
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H (alcohol) | 3200-3600 (broad) |
| N-H (secondary amine) | 3300-3500 (sharp) |
| C-H (aromatic) | 3000-3100 |
| C-H (aliphatic) | 2850-3000 |
| C=C, C=N (aromatic rings) | 1500-1600 |
| C-O (alcohol) | 1050-1260 |
| C-Cl | 600-800 |
Experimental Protocols
Detailed, validated experimental protocols for the analysis of this compound are often proprietary. However, general methodologies for the spectroscopic techniques mentioned above are provided.
Mass Spectrometry (MS)
-
Technique: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight, Q-TOF).
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used for amino compounds.
-
Mobile Phase: A typical mobile phase for the analysis of hydroxychloroquine and its impurities consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile, methanol).
-
Data Acquisition: Full scan mode is used to determine the molecular weight, and tandem MS (MS/MS) can be used to obtain fragmentation patterns for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent such as deuterated chloroform (B151607) (CDCl₃), deuterated methanol (B129727) (CD₃OD), or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is used to dissolve the sample.
-
Experiments: Standard ¹H NMR and ¹³C NMR spectra are acquired. Additional experiments like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups. 2D NMR techniques (e.g., COSY, HSQC, HMBC) may be employed for complete structural assignment.
Infrared (IR) Spectroscopy
-
Technique: Fourier Transform Infrared (FTIR) Spectroscopy.
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or prepared as a KBr (potassium bromide) pellet.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Formation Pathway
This compound is understood to be a process-related impurity, likely formed from a reaction involving a starting material or intermediate used in the synthesis of hydroxychloroquine.
The diagram above illustrates the likely synthetic route to this compound, which involves a nucleophilic aromatic substitution reaction between 4,7-dichloroquinoline and 4-amino-1-pentanol.
Conclusion
This technical guide has summarized the currently available information on the spectroscopic and analytical properties of this compound. While detailed quantitative spectroscopic data is not publicly accessible, the information provided on its chemical properties, general spectral characteristics, and formation pathway serves as a valuable resource for researchers and drug development professionals. For definitive identification and quantification, it is recommended to use a qualified reference standard of this compound, which will be accompanied by a comprehensive Certificate of Analysis containing detailed spectroscopic data.
References
- 1. This compound | 10500-64-8 | Benchchem [benchchem.com]
- 2. Hydroxychloroquine EP Impurity E - Acanthus Research [acanthusresearch.com]
- 3. pharmaceresearch.com [pharmaceresearch.com]
- 4. glppharmastandards.com [glppharmastandards.com]
- 5. Hydroxychloroquine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 6. A study of impurities in the repurposed COVID-19 drug hydroxychloroquine sulfate using ultra-high-performance liquid chromatography-quadrupole/time-of-flight mass spectrometry and liquid chromatography-solid-phase extraction-nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Stability-Indicating RP-HPLC Method for the Determination of Hydroxychloroquine Impurity E
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydroxychloroquine (HCQ) is a 4-aminoquinoline (B48711) drug used for the treatment of malaria, lupus erythematosus, and rheumatoid arthritis. The quality control of pharmaceutical products is critical to ensure their safety and efficacy, with the analysis of impurities being a key regulatory requirement. Hydroxychloroquine Impurity E, chemically known as (4RS)-4-[(7-Chloroquinolin-4-yl)amino]pentan-1-ol, is a known process-related impurity listed in the European Pharmacopoeia. Therefore, a robust and validated analytical method for its quantification is essential for manufacturers of Hydroxychloroquine active pharmaceutical ingredients (APIs) and finished drug products.
This application note details a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the identification and quantification of this compound. The method is designed to be specific, accurate, and precise, capable of separating Impurity E from the main HCQ peak and other potential degradation products.
Materials and Methods
Chemicals and Reagents
-
Hydroxychloroquine Sulfate (Reference Standard, >99% purity)
-
This compound (Reference Standard, >98% purity)
-
Potassium Dihydrogen Phosphate (AR Grade)
-
Orthophosphoric Acid (AR Grade)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Hydrochloric Acid (37%, AR Grade)
-
Sodium Hydroxide (AR Grade)
-
Hydrogen Peroxide (30%, AR Grade)
Instrumentation
A high-performance liquid chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector was used.
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Detector: PDA Detector
-
Column: X-terra Phenyl, 250 × 4.6 mm, 5 µm particle size
-
Data Acquisition Software: Empower, Chromeleon, or equivalent
Chromatographic Conditions
The chromatographic separation was achieved using a gradient elution program. A phenyl column was selected for its unique selectivity towards aromatic compounds like HCQ and its impurities.
| Parameter | Condition |
| Mobile Phase A | 0.3 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 2.5 with Orthophosphoric Acid. |
| Mobile Phase B | Acetonitrile:Mobile Phase A (70:30 v/v) |
| Flow Rate | 1.5 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | 220 nm |
| Gradient Program | Time (min) |
Experimental Protocols
Solution Preparation
-
Diluent: Mobile Phase A and Acetonitrile in a 50:50 v/v ratio.
-
Standard Stock Solution (Impurity E): Accurately weigh about 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent to obtain a concentration of 100 µg/mL.
-
Standard Stock Solution (HCQ): Accurately weigh about 50 mg of Hydroxychloroquine Sulfate Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent to obtain a concentration of 2000 µg/mL.
-
System Suitability Solution: Prepare a solution containing 2000 µg/mL of HCQ and 10 µg/mL of Impurity E by mixing the appropriate volumes of the stock solutions. This solution is used to verify the resolution and reproducibility of the chromatographic system.
Sample Preparation (Bulk Drug)
Accurately weigh about 50 mg of the Hydroxychloroquine Sulfate bulk drug sample into a 25 mL volumetric flask. Add approximately 15 mL of diluent, sonicate for 10 minutes to dissolve, and dilute to volume with the diluent. Filter the solution through a 0.45 µm nylon syringe filter before injection.
Forced Degradation Protocol
Forced degradation studies are essential to demonstrate the stability-indicating nature of the method. A sample solution of HCQ (2000 µg/mL) is subjected to the following stress conditions:
-
Acid Hydrolysis: Treat the sample with 2 N HCl at 70°C for 24 hours. Neutralize the solution with 2 N NaOH before injection.
-
Base Hydrolysis: Treat the sample with 2 N NaOH at 70°C for 12 hours. Neutralize the solution with 2 N HCl before injection.
-
Oxidative Degradation: Treat the sample with 30% H₂O₂ at room temperature for 48 hours.
-
Thermal Degradation: Expose the solid drug substance to heat at 105°C for 72 hours, then prepare the sample solution as described in section 2.2.
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 48 hours.
Caption: Experimental workflow for the analysis of this compound.
Data and Results
The developed method effectively separates Hydroxychloroquine from Impurity E and other degradation products. The performance of the method should be validated according to ICH guidelines. The following tables summarize the expected results for key validation parameters.
System Suitability
System suitability parameters are evaluated to ensure the chromatographic system is adequate for the intended analysis.
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (HCQ & Impurity E) | ≤ 2.0 | 1.2 |
| Theoretical Plates (HCQ & Impurity E) | > 2000 | > 5000 |
| Resolution (between HCQ and Impurity E) | ≥ 2.0 | > 3.0 |
| %RSD for 6 Injections (Peak Area) | ≤ 2.0% | < 1.0% |
Method Validation Summary
The following table presents a summary of the
Application Note: Quantification of Hydroxychloroquine Impurity E using a Validated HPLC-UV Method
Introduction
Hydroxychloroquine, a widely used antimalarial and antirheumatic drug, may contain several impurities that need to be monitored to ensure its quality, safety, and efficacy.[1][2] Hydroxychloroquine Impurity E, chemically known as (4RS)-4-[(7-Chloroquinolin-4-yl)amino]pentan-1-ol, is one such process-related impurity that requires precise quantification.[2][3][4][5] This application note describes a robust and validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the accurate quantification of this compound in bulk drug substances or pharmaceutical formulations. The method is developed and validated based on the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring reliability and accuracy.[1][6]
Experimental
A reliable HPLC-UV method was developed for the quantification of this compound. The chromatographic separation was achieved on a C18 column with a mobile phase consisting of a phosphate (B84403) buffer and a suitable organic modifier.
Chromatographic Conditions
| Parameter | Value |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | 0.02 M Potassium Dihydrogen Phosphate (pH adjusted to 3.0 with Orthophosphoric Acid) : Acetonitrile (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| UV Detection | 254 nm |
| Run Time | 20 minutes |
Method Validation Summary
The developed HPLC method was validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
| Validation Parameter | Result |
| Specificity | The method demonstrated good resolution between Hydroxychloroquine and Impurity E. No interference from blank or placebo was observed at the retention time of Impurity E. |
| Linearity (Range) | 5 - 75 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| LOD | 0.5 µg/mL |
| LOQ | 1.5 µg/mL |
Detailed Protocol: HPLC-UV Quantification of this compound
This protocol provides a step-by-step procedure for the quantification of this compound using an HPLC-UV system.
1. Materials and Reagents
-
This compound reference standard
-
Hydroxychloroquine bulk drug or finished product
-
Potassium Dihydrogen Phosphate (KH₂PO₄), HPLC grade
-
Orthophosphoric Acid (H₃PO₄), HPLC grade
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
2. Instrument and Equipment
-
HPLC system with a UV detector
-
C18 column (4.6 x 250 mm, 5 µm)
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
3. Preparation of Solutions
-
Mobile Phase: Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Mix 600 mL of this buffer with 400 mL of acetonitrile. Filter and degas the mobile phase before use.
-
Diluent: Use the mobile phase as the diluent.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: From the stock solution, prepare a series of working standard solutions ranging from 5 µg/mL to 75 µg/mL by diluting with the diluent.
-
Sample Solution: Accurately weigh a quantity of the sample equivalent to 100 mg of Hydroxychloroquine into a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate to dissolve, and then dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.
4. Chromatographic Analysis
-
Set up the HPLC system according to the chromatographic conditions table.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the working standard solutions to establish the calibration curve.
-
Inject the sample solution.
-
After each injection, allow the chromatogram to run for the specified run time.
5. Data Analysis
-
Identify the peak corresponding to this compound based on its retention time.
-
Integrate the peak area of Impurity E in the sample chromatogram.
-
Calculate the concentration of Impurity E in the sample using the calibration curve generated from the working standard solutions.
Experimental Workflow
Caption: Workflow for HPLC-UV analysis of this compound.
Signaling Pathway (Logical Relationship)
Caption: Logical relationship of method validation for impurity quantification.
References
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of hydroxychloroquine (B89500) (HCQ) and its primary metabolites—desethylhydroxychloroquine (DHCQ), desethylchloroquine (B194037) (DCQ), and bidesethylchloroquine (BDCQ)—in human plasma. The protocol is designed for researchers, scientists, and drug development professionals requiring accurate measurement of these compounds for pharmacokinetic studies, therapeutic drug monitoring, and other research applications. The method utilizes a simple protein precipitation extraction procedure, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer.
Introduction
Hydroxychloroquine is a 4-aminoquinoline (B48711) drug widely used in the treatment of malaria, rheumatoid arthritis, and systemic lupus erythematosus. Monitoring the plasma concentrations of HCQ and its active metabolites is crucial for optimizing therapeutic efficacy and minimizing toxicity. This LC-MS/MS method provides a selective and high-throughput analytical solution for the simultaneous determination of HCQ, DHCQ, DCQ, and BDCQ.
Experimental Protocols
Materials and Reagents
-
Hydroxychloroquine (HCQ), Desethylhydroxychloroquine (DHCQ), Desethylchloroquine (DCQ), Bidesethylchloroquine (BDCQ) reference standards
-
Hydroxychloroquine-d4 (HCQ-d4) as an internal standard (IS)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, deionized and filtered
-
Human plasma (K2 EDTA)
Standard and Quality Control Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of HCQ, DHCQ, DCQ, BDCQ, and HCQ-d4 in a 50:50 (v/v) mixture of methanol and water.[1][2]
-
Working Standard Solutions: Serially dilute the stock solutions with methanol to prepare working standard solutions at various concentrations.
-
Calibration Standards (CS) and Quality Control (QC) Samples: Spike appropriate amounts of the working standard solutions into blank human plasma to obtain calibration standards ranging from 1 to 2000 ng/mL and quality control samples at low, medium, and high concentrations.[1][3]
Sample Preparation: Protein Precipitation
-
To a 1.5 mL polypropylene (B1209903) tube, add 50 µL of plasma sample, calibration standard, or quality control sample.[2]
-
Add 200 µL of acetonitrile containing the internal standard (e.g., 100 ng/mL HCQ-d4).[2]
-
Vortex the mixture vigorously for 3 minutes.[2]
-
Centrifuge at 14,500 x g for 10 minutes at room temperature.[2]
-
Transfer the supernatant to a clean tube or a 96-well plate and inject 5 µL into the LC-MS/MS system.[2]
LC-MS/MS Analysis
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | ZORBAX SB-C8 (3.5 µm, 2.1 × 150 mm)[2] |
| Mobile Phase A | 0.2% Formic acid and 10 mmol/L ammonium (B1175870) acetate (B1210297) in water[2] |
| Mobile Phase B | Methanol[2] |
| Flow Rate | 0.25 mL/min[2] |
| Column Temperature | 40°C[2] |
| Injection Volume | 5 µL[2] |
| Gradient Elution | 0-1 min, 95% A; 1-1.1 min, 95% to 5% A; hold at 5% A until 4 min[2] |
Mass Spectrometry Conditions:
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole with Electrospray Ionization (ESI)[2] |
| Ionization Mode | Positive[2] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM)[2] |
| Capillary Voltage | 4500 V[2] |
| Gas Temperature | 320°C[2] |
| Gas Flow | 10 L/min[2] |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Fragmentor (V) | Collision Energy (eV) |
| HCQ | 336.1 | 247.0 | 110 | 18 |
| DHCQ | 308.2 | 130.1 | 70 | 17 |
| DCQ | 292.1 | 179.0 | 85 | 23 |
| BDCQ | 264.1 | 179.0 | 120 | 24 |
| HCQ-d4 (IS) | 340.1 | 247.1 | 90 | 20 |
| (Data adapted from a study on rat blood, parameters may require optimization for human plasma)[2] |
Data Presentation
Table 1: Quantitative Performance of the LC-MS/MS Method
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| HCQ | 2 - 1000[4][5] | 2[4][5] | 1.1 - 14.2[6] | 85.3 - 118.5[6] |
| DHCQ | 1 - 500[4][5] | 1[4][5] | 1.1 - 14.2[6] | 85.3 - 118.5[6] |
| DCQ | Not specified | Not specified | Not specified | Not specified |
| BDCQ | 0.5 - 250[4][5] | 0.5[4][5] | 1.1 - 14.2[6] | 85.3 - 118.5[6] |
| (Performance characteristics are compiled from multiple sources and may vary based on specific instrumentation and laboratory conditions)[4][5][6] |
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of hydroxychloroquine and its metabolites.
References
- 1. Simultaneous quantitation of hydroxychloroquine and its metabolites in mouse blood and tissues using LC–ESI–MS/MS: An application for pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS/MS Method for Determination of Hydroxychloroquine and Metabolites: Application in a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous quantitation of hydroxychloroquine and its metabolites in mouse blood and tissues using LC-ESI-MS/MS: An application for pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma | PLOS One [journals.plos.org]
- 6. UHPLC-MS/MS Method for Determination of Hydroxychloroquine and Its Main Metabolites in Oral Fluid and Whole Blood for Therapeutic Drug Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
UPLC method for rapid analysis of Hydroxychloroquine impurities.
Application Note and Protocol
This document provides a detailed methodology for the rapid analysis of Hydroxychloroquine (B89500) (HCQ) and its potential impurities using Ultra-Performance Liquid Chromatography (UPLC). This method is suitable for researchers, scientists, and drug development professionals involved in the quality control and stability testing of Hydroxychloroquine.
Introduction
Hydroxychloroquine is a widely used medication for the treatment of malaria, rheumatoid arthritis, and lupus erythematosus. The presence of impurities in pharmaceutical formulations can impact the safety and efficacy of the drug. Therefore, a rapid and reliable analytical method is crucial for the identification and quantification of these impurities. This application note describes a stability-indicating UPLC method designed for the efficient separation and analysis of Hydroxychloroquine and its related substances.
Experimental
Instrumentation and Consumables
-
UPLC System: A system equipped with a binary solvent manager, sample manager, and a photodiode array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 100 x 4.6 mm, 2.7 µm) is recommended for optimal separation.[1] A phenyl column (e.g., 250 × 4.6 mm, 5 µm) can also be utilized.[2][3][4]
-
Data Acquisition and Processing: Chromatography data software.
-
Solvents and Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium formate (B1220265)
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid
-
Water (deionized or Milli-Q)
-
Chromatographic Conditions
A gradient UPLC method is employed for the separation of Hydroxychloroquine and its impurities.
| Parameter | Condition |
| Column | C18 (100 x 4.6 mm, 2.7 µm)[1] |
| Mobile Phase A | 20 mM Ammonium formate in water[1] |
| Mobile Phase B | Methanol/Acetonitrile (80:20, v/v)[1] |
| Flow Rate | 0.25 mL/min[5] |
| Injection Volume | 5 µL[5] |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm[2][3][4] |
| Run Time | Approximately 10 minutes |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 5.0 | 20 | 80 |
| 8.0 | 20 | 80 |
| 8.1 | 95 | 5 |
| 10.0 | 95 | 5 |
Protocols
Standard Solution Preparation
-
Hydroxychloroquine Stock Solution (1000 µg/mL): Accurately weigh and dissolve 25 mg of Hydroxychloroquine sulfate (B86663) reference standard in a 25 mL volumetric flask with diluent (e.g., Mobile Phase A).
-
Impurity Stock Solution (100 µg/mL): Prepare individual or mixed stock solutions of known Hydroxychloroquine impurities (e.g., Desethylhydroxychloroquine, Bisdesethylchloroquine) by dissolving the appropriate amount in the diluent.
-
Working Standard Solution: Prepare a working standard solution containing a known concentration of Hydroxychloroquine (e.g., 100 µg/mL) and its impurities at the desired concentration level (e.g., 1 µg/mL) by diluting the stock solutions.
Sample Preparation (Tablets)
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 100 mg of Hydroxychloroquine and transfer it to a 100 mL volumetric flask.[3]
-
Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve the drug.
-
Make up the volume to 100 mL with the diluent and mix well.
-
Filter the solution through a 0.45 µm nylon or PTFE syringe filter before injection.
Data Presentation
The following table summarizes the expected retention times for Hydroxychloroquine and some of its common impurities under the specified chromatographic conditions.
| Compound | Retention Time (min) |
| Desethylhydroxychloroquine (DHCQ) | ~ 3.5 |
| Hydroxychloroquine (HCQ) | ~ 4.8 |
| Chloroquine (CQ) | ~ 5.2 |
| Bisdesethylchloroquine | ~ 6.1 |
Note: Retention times are approximate and may vary slightly depending on the specific instrument and column used.
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the overall experimental workflow from sample preparation to data analysis.
Logical Relationship of the UPLC System
Caption: A diagram showing the logical relationship and flow within the UPLC system during analysis.
Conclusion
The UPLC method detailed in this application note provides a rapid, sensitive, and reliable approach for the analysis of Hydroxychloroquine and its impurities. The short run time allows for high-throughput analysis, making it a valuable tool for quality control in the pharmaceutical industry. The method is stability-indicating, capable of separating the active pharmaceutical ingredient from its degradation products and other related substances.
References
- 1. A study of impurities in the repurposed COVID‐19 drug hydroxychloroquine sulfate using ultra‐high‐performance liquid chromatography‐quadrupole/time‐of‐flight mass spectrometry and liquid chromatography‐solid‐phase extraction‐nuclear magnetic resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Stability Indicating LC Method Development for Hydroxychloroquine Sulfate Impurities as Available for Treatment of COVID-19 and Evaluation of Risk Assessment Prior to Method Validation by Quality by Design Approach | Semantic Scholar [semanticscholar.org]
- 3. Stability Indicating LC Method Development for Hydroxychloroquine Sulfate Impurities as Available for Treatment of COVID-19 and Evaluation of Risk Assessment Prior to Method Validation by Quality by Design Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability Indicating LC Method Development for Hydroxychloroquine Sulfate Impurities as Available for Treatment of COVID-19 and Evaluation of Risk Assessment Prior to Method Validation by Quality by Design Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC-MS/MS Method for Determination of Hydroxychloroquine and Metabolites: Application in a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Forced Degradation Studies of Hydroxychloroquine and Impurity E
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forced degradation studies are a critical component of the drug development process, providing essential insights into the intrinsic stability of a drug substance. These studies involve subjecting the drug to a variety of stress conditions, such as acid and base hydrolysis, oxidation, heat, and light, to accelerate its degradation. The resulting data is instrumental in developing stability-indicating analytical methods, understanding potential degradation pathways, and identifying impurities that may arise during manufacturing, storage, and administration.
This document provides detailed application notes and protocols for conducting forced degradation studies on hydroxychloroquine (B89500) (HCQ), an antimalarial and immunosuppressive drug. A particular focus is placed on the identification and understanding of Hydroxychloroquine EP Impurity E, a known process-related impurity. The information presented herein is intended to guide researchers in designing and executing robust forced degradation experiments and in the analysis of the resulting degradation products.
Data Presentation
The following table summarizes the quantitative data from a forced degradation study on hydroxychloroquine, indicating the percentage of degradation of the active pharmaceutical ingredient (API) under various stress conditions.
| Stress Condition | Reagent/Parameters | Duration | Temperature | Degradation of HCQ (%) |
| Acid Hydrolysis | 2 N HCl | 30 minutes | 70 °C | < 1% |
| Base Hydrolysis | 2 N NaOH | 30 minutes | 70 °C | < 1% |
| Oxidative | 10% H₂O₂ | 6 hours | 70 °C | > 10% |
| Thermal | Dry Heat | 7 days | 105 °C | < 1% |
| Photolytic | 200 W h/m² (UV) & 1.2 million Lux hours (Visible) | - | - | < 1% |
| Humidity | - | 7 days | 25 °C / 85% RH | < 1% |
Experimental Protocols
The following are detailed methodologies for the key experiments in the forced degradation of hydroxychloroquine.
Preparation of Solutions
-
Hydroxychloroquine Stock Solution: Prepare a stock solution of hydroxychloroquine sulfate (B86663) in a suitable solvent, such as a mixture of water and methanol (B129727) (50:50 v/v), to a concentration of 5.0 mg/mL.
-
Diluent: A mixture of 1.0% orthophosphoric acid and acetonitrile (B52724) (90:10 v/v) can be used as a diluent for preparing standard and sample solutions for HPLC analysis.
Forced Degradation Protocols
For each condition, a sample of the hydroxychloroquine stock solution is treated as described below. A placebo solution and an unstressed sample solution should be analyzed alongside the stressed samples to ensure specificity of the analytical method.
a) Acid Hydrolysis
-
To a suitable volume of the hydroxychloroquine stock solution, add an equal volume of 2 N hydrochloric acid (HCl).
-
Heat the mixture at 70 °C for 30 minutes.
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution with an equivalent amount of 2 N sodium hydroxide (B78521) (NaOH) to halt the degradation reaction.
-
Dilute the resulting solution with the diluent to a suitable concentration for HPLC analysis.
b) Base Hydrolysis
-
To a suitable volume of the hydroxychloroquine stock solution, add an equal volume of 2 N sodium hydroxide (NaOH).
-
Heat the mixture at 70 °C for 30 minutes.
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution with an equivalent amount of 2 N hydrochloric acid (HCl).
-
Dilute the resulting solution with the diluent to a suitable concentration for HPLC analysis.
c) Oxidative Degradation
-
To a suitable volume of the hydroxychloroquine stock solution, add an equal volume of 10% hydrogen peroxide (H₂O₂).
-
Heat the mixture at 70 °C for 6 hours.
-
After the specified time, cool the solution to room temperature.
-
Dilute the resulting solution with the diluent to a suitable concentration for HPLC analysis.
d) Thermal Degradation
-
Transfer a sample of solid hydroxychloroquine sulfate powder into a suitable container.
-
Expose the solid sample to dry heat in a hot air oven at 105 °C for 7 days.
-
After the exposure period, allow the sample to cool to room temperature.
-
Dissolve the sample in the diluent to a suitable concentration for HPLC analysis.
e) Photolytic Degradation
-
Expose a sample of the hydroxychloroquine solution and a solid sample to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter, as per ICH Q1B guidelines.
-
A dark control sample should be stored under the same conditions but protected from light.
-
After the exposure, dissolve the solid sample and dilute the solution sample with the diluent to a suitable concentration for HPLC analysis.
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is crucial for separating hydroxychloroquine from its degradation products and impurities.
-
Chromatographic System: Agilent HPLC 1260 Infinity-II or equivalent.
-
Column: X-terra phenyl column (250 × 4.6 mm, 5 µm).
-
Mobile Phase A: 0.3 M potassium dihydrogen phosphate (B84403) buffer, with the pH adjusted to 2.5 with orthophosphoric acid.
-
Mobile Phase B: A mixture of acetonitrile and buffer (70:30 v/v).
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 100 0 5 100 0 20 70 30 40 30 70 50 30 70 52 100 0 | 60 | 100 | 0 |
-
Flow Rate: 1.5 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
Visualization of Workflows and Pathways
Experimental Workflow for Forced Degradation
Caption: Experimental workflow for the forced degradation study of hydroxychloroquine.
Formation Pathway of Hydroxychloroquine Impurity E
Hydroxychloroquine EP Impurity E, with the IUPAC name (4RS)-4-[(7-Chloroquinolin-4-yl)amino]pentan-1-ol, has been identified as a process-related impurity. Its formation is linked to an impurity in a starting material used in the synthesis of hydroxychloroquine.
Caption: Synthetic origin of this compound as a process-related impurity.
Conclusion
The forced degradation studies outlined in this document provide a comprehensive framework for assessing the stability of hydroxychloroquine. The protocols for acid, base, oxidative, thermal, and photolytic stress testing are based on established methodologies and ICH guidelines. The provided HPLC method is demonstrated to be stability-indicating, capable of separating the parent drug from its degradation products.
A key finding is that hydroxychloroquine is most susceptible to oxidative degradation. Understanding the formation of impurities, such as Impurity E, is crucial for controlling the quality and safety of the final drug product. While Impurity E is primarily a process-related impurity, its potential formation under stress conditions should not be entirely ruled out and should be monitored during stability studies. These application notes serve as a valuable resource for scientists and researchers in the pharmaceutical industry engaged in the development and quality control of hydroxychloroquine.
Application Note: Isolation and Purification of Hydroxychloroquine Impurity E from Bulk Drug
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxychloroquine (B89500) (HCQ), a 4-aminoquinoline (B48711) derivative, is a widely used medication for the treatment of malaria, rheumatoid arthritis, and lupus erythematosus.[1] The quality and purity of the bulk drug substance are critical for its safety and efficacy. During the synthesis of Hydroxychloroquine, several process-related impurities can be generated. One such impurity is Hydroxychloroquine Impurity E, chemically known as (4RS)-4-[(7-Chloroquinolin-4-yl)amino]pentan-1-ol.[2][3][4][5][6] The presence of this and other impurities must be carefully controlled within acceptable limits as defined by regulatory bodies.
This application note provides a detailed protocol for the isolation and purification of this compound from the bulk drug substance using semi-preparative High-Performance Liquid Chromatography (HPLC). The described methodology is crucial for obtaining a pure reference standard of the impurity, which is essential for analytical method development, validation, and routine quality control of Hydroxychloroquine.
Materials and Reagents
-
Hydroxychloroquine Sulfate (B86663) bulk drug
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Ammonium (B1175870) formate (B1220265) (Analytical grade)
-
Ammonia (B1221849) solution
-
Purified water
-
0.2 µm organic membrane filters
Equipment
-
Semi-preparative HPLC system with a binary gradient module, sample injector, and a PDA detector
-
Analytical HPLC or UHPLC-MS system for purity analysis
-
Rotary evaporator
-
Lyophilizer (Freeze-dryer)
-
Ultrasonicator
-
pH meter
-
Analytical balance
Experimental Protocols
Analytical Method for Impurity Profiling
Prior to preparative scale isolation, it is essential to have a robust analytical method to determine the impurity profile of the Hydroxychloroquine bulk drug. A stability-indicating HPLC method is recommended for the detection and quantification of Impurity E and other related substances.[1][7]
Preparation of Solutions
-
Mobile Phase A: Prepare a 20 mM ammonium formate aqueous solution. This can be achieved by dissolving 1.26 g of ammonium formate in 1000 mL of purified water. Adjust the pH to 10.3 ± 0.05 with an ammonia solution.[8]
-
Mobile Phase B: Prepare a mixture of methanol and acetonitrile in a ratio of 80:20 (v/v).[8]
-
Sample Solution for Preparative HPLC: Accurately weigh and dissolve the Hydroxychloroquine bulk drug in a 50:50 (v/v) mixture of purified water and methanol to obtain a final concentration of 50 mg/mL.[8] The solution should be subjected to ultrasonication to ensure complete dissolution and then filtered through a 0.2 µm organic membrane filter before injection.[8]
Semi-Preparative HPLC Isolation of Impurity E
The isolation of Impurity E is performed using a semi-preparative HPLC system. The following table summarizes the chromatographic conditions.
| Parameter | Specification |
| Column | Agilent InfinityLab Poroshell HPH-C18 (100 x 21.2 mm, 4 µm)[8] |
| Mobile Phase A | 20 mM ammonium formate in water, pH 10.3 ± 0.05 with ammonia[8] |
| Mobile Phase B | Methanol:Acetonitrile (80:20, v/v)[8] |
| Flow Rate | 8 mL/min[8] |
| Detection | UV at 254 nm[8] |
| Injection Volume | 1.5 mL[8] |
| Gradient Program | See Table 2 |
Table 1: Semi-Preparative HPLC Conditions
Table 2: Gradient Elution Program for Semi-Preparative HPLC [8]
| Time (minutes) | % Mobile Phase B |
| 0 - 5 | 50 |
| 5 - 10 | 50 → 65 |
| 10 - 15 | 65 → 70 |
| 15 - 30 | 70 → 85 |
| 30 - 33 | 85 → 50 |
| 33 - 38 | 50 |
Fraction Collection and Processing
Fractions corresponding to the peak of Impurity E are collected. The collection can be triggered based on the retention time and the UV detector signal. Multiple preparative runs may be necessary to collect a sufficient amount of the impurity.
The collected fractions are then pooled together. The organic solvent (methanol and acetonitrile) is removed from the pooled fractions using a rotary evaporator under reduced pressure. The remaining aqueous solution is then freeze-dried (lyophilized) to obtain the isolated Impurity E as a solid.
Purity Analysis of Isolated Impurity E
The purity of the isolated Impurity E should be assessed using an analytical HPLC method, preferably with a mass spectrometer (LC-MS) to confirm the identity. The analytical method should be capable of separating Impurity E from Hydroxychloroquine and other potential impurities.
Data Presentation
The following table summarizes the key characteristics of this compound.
Table 3: Characteristics of this compound
| Characteristic | Value | Reference |
| IUPAC Name | (4RS)-4-[(7-Chloroquinolin-4-yl)amino]pentan-1-ol | [2][3][4][5][6] |
| CAS Number | 10500-64-8 | [2][3][4][5][6] |
| Molecular Formula | C14H17ClN2O | [2][3][4][5][6] |
| Molecular Weight | 264.75 g/mol | [2][6] |
| Typical Content in Bulk Drug | 0.08% - 0.21% | [8] |
Visualizations
Experimental Workflow for Impurity E Isolation
Caption: Workflow for the isolation and purification of this compound.
Logical Relationship of Key Stages
Caption: Logical relationship between the key stages of the impurity isolation process.
References
- 1. Stability Indicating LC Method Development for Hydroxychloroquine Sulfate Impurities as Available for Treatment of COVID-19 and Evaluation of Risk Assessment Prior to Method Validation by Quality by Design Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. Hydroxychloroquine Impurity-E - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. Hydroxychloroquine EP Impurity E - Opulent Pharma [opulentpharma.com]
- 5. glppharmastandards.com [glppharmastandards.com]
- 6. 4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol | C14H17ClN2O | CID 407550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Mastering Pharmaceutical Impurity Isolation Strategies [neopharmlabs.com]
- 8. A study of impurities in the repurposed COVID‐19 drug hydroxychloroquine sulfate using ultra‐high‐performance liquid chromatography‐quadrupole/time‐of‐flight mass spectrometry and liquid chromatography‐solid‐phase extraction‐nuclear magnetic resonance - PMC [pmc.ncbi.nlm.nih.gov]
Stability-Indicating HPLC Assay for Hydroxychloroquine and its Process-Related Impurity E: An Application Note
Introduction
Hydroxychloroquine (HCQ), an antimalarial and immunosuppressive drug, requires stringent quality control to ensure its safety and efficacy. This application note details a robust stability-indicating high-performance liquid chromatography (HPLC) method for the analysis of Hydroxychloroquine and the specific monitoring of its process-related impurity, Impurity E. The method is designed to separate the active pharmaceutical ingredient (API) from its degradation products and impurities, making it suitable for stability studies as per the International Council for Harmonisation (ICH) guidelines.
Impurity E, identified as (4RS)-4-[(7-Chloroquinolin-4-yl)amino]pentan-1-ol, is recognized as a process-related impurity that can arise from the presence of 4-amino-pentanol in the starting materials used for HCQ synthesis.[1] Therefore, a reliable analytical method to control its presence in the final drug substance is crucial. This document provides a comprehensive protocol for the HPLC assay, including forced degradation studies to demonstrate the method's stability-indicating capabilities.
Experimental Protocols
Materials and Reagents
-
Hydroxychloroquine Sulfate Reference Standard (Certified purity >99%)
-
Hydroxychloroquine Impurity E Reference Standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (AR grade)
-
Orthophosphoric acid (AR grade)
-
Hydrochloric acid (AR grade)
-
Sodium hydroxide (B78521) (AR grade)
-
Hydrogen peroxide (30%, AR grade)
-
Purified water (Milli-Q or equivalent)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method. The following chromatographic conditions have been optimized for the separation of Hydroxychloroquine and Impurity E.[1][2]
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | X-terra Phenyl, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.3 M Potassium dihydrogen phosphate buffer (pH 2.5, adjusted with orthophosphoric acid) |
| Mobile Phase B | Acetonitrile : Buffer (70:30, v/v) |
| Gradient Program | Time (min) |
| 0 | |
| 10 | |
| 20 | |
| 30 | |
| 35 | |
| 40 | |
| Flow Rate | 1.5 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Preparation of Solutions
-
Diluent: A mixture of 1.0% orthophosphoric acid and acetonitrile (90:10 v/v) is used as the diluent for standard and sample preparations.[1]
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Hydroxychloroquine Sulfate Reference Standard in the diluent to obtain a final concentration of 2000 µg/mL.
-
Impurity E Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound Reference Standard in the diluent to obtain a stock solution. Further dilute to a final concentration of 10 µg/mL.
-
System Suitability Solution: Prepare a solution containing 2000 µg/mL of Hydroxychloroquine Sulfate and 10 µg/mL of Impurity E in the diluent.
-
Sample Solution: For drug substance analysis, accurately weigh and dissolve the sample in the diluent to obtain a final concentration of 2000 µg/mL. For drug product analysis, an equivalent amount of powdered tablets should be used.
Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies are performed on a sample of Hydroxychloroquine. The following stress conditions are applied:[1][2]
| Stress Condition | Procedure |
| Acid Hydrolysis | Treat the sample solution with 2 N HCl at 70°C for 21 hours. Neutralize the solution with an appropriate amount of NaOH before injection. |
| Base Hydrolysis | Treat the sample solution with 2 N NaOH at 70°C for 30 minutes. Neutralize the solution with an appropriate amount of HCl before injection. |
| Oxidative Degradation | Treat the sample solution with 30% H₂O₂ at room temperature for 24 hours. |
| Thermal Degradation | Expose the solid drug substance to a temperature of 105°C for 24 hours. Dissolve the stressed sample in the diluent for analysis. |
| Photolytic Degradation | Expose the drug substance to UV light (254 nm) and visible light as per ICH Q1B guidelines. Dissolve the stressed sample in the diluent for analysis. |
Data Presentation
The following table summarizes the results of the forced degradation studies, demonstrating the stability-indicating nature of the analytical method. Note that the data for "Total Impurities" represents all degradation products observed and is not specific to Impurity E.[2]
| Stress Condition | % Assay of HCQ | Total Impurities (%) | Purity Angle | Purity Threshold | Purity Flag |
| Unstressed | 99.7 | 0.34 | 0.092 | 0.273 | No |
| Acid Hydrolysis | 97.2 | 0.25 | 0.088 | 0.275 | No |
| Base Hydrolysis | 98.5 | 0.45 | 0.105 | 0.281 | No |
| Oxidative Degradation | 89.5 | >10 | 0.112 | 0.295 | No |
| Thermal Degradation | 99.1 | 0.52 | 0.098 | 0.278 | No |
| Photolytic Degradation | 99.3 | 0.41 | 0.095 | 0.276 | No |
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for the stability-indicating assay and the formation pathway of Impurity E.
Caption: Experimental Workflow for the Stability-Indicating HPLC Assay of Hydroxychloroquine.
Caption: Formation of Impurity E as a Process-Related Impurity in Hydroxychloroquine Synthesis.
Conclusion
The presented HPLC method is demonstrated to be specific, stable, and suitable for the routine quality control and stability testing of Hydroxychloroquine and for the monitoring of Impurity E. The forced degradation studies confirm the stability-indicating nature of the assay, showing its capability to separate the main component from its degradation products. The established protocol provides a valuable tool for researchers, scientists, and drug development professionals involved in the analysis of Hydroxychloroquine.
References
- 1. Stability Indicating LC Method Development for Hydroxychloroquine Sulfate Impurities as Available for Treatment of COVID-19 and Evaluation of Risk Assessment Prior to Method Validation by Quality by Design Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability Indicating LC Method Development for Hydroxychloroquine Sulfate Impurities as Available for Treatment of COVID-19 and Evaluation of Risk Assessment Prior to Method Validation by Quality by Design Approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitation of Hydroxychloroquine Impurity E in Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxychloroquine (B89500), a widely used medication for the treatment of autoimmune diseases and malaria, requires stringent quality control to ensure its safety and efficacy. Pharmaceutical formulations of hydroxychloroquine may contain various impurities that can arise during synthesis or degradation. Hydroxychloroquine Impurity E, chemically known as (4RS)-4-[(7-Chloroquinolin-4-yl)amino]pentan-1-ol, is a specified impurity in the European Pharmacopoeia. Its accurate quantitation is crucial for ensuring that pharmaceutical products meet the required quality standards.
This application note provides a detailed protocol for the quantitation of this compound in pharmaceutical formulations using a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. The described methodology is based on established analytical principles for impurity profiling and is designed to be specific, accurate, and precise.
Analytical Method Principle
The method employs RP-HPLC with UV detection to separate this compound from the active pharmaceutical ingredient (API), hydroxychloroquine, and other related impurities. The separation is achieved on a C18 or a phenyl stationary phase using a gradient elution with a phosphate (B84403) buffer and an organic modifier. The method's stability-indicating nature is confirmed through forced degradation studies, which demonstrate its ability to resolve the impurity from degradation products formed under various stress conditions.
Experimental Protocols
Instrumentation and Materials
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
-
Chemicals and Reagents:
-
Hydroxychloroquine Sulfate reference standard
-
This compound reference standard
-
Potassium dihydrogen phosphate (KH2PO4), analytical grade
-
Orthophosphoric acid (H3PO4), analytical grade
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade or purified to a resistivity of >18 MΩ·cm
-
-
Chromatographic Column:
-
A suitable reversed-phase column, for example, a Waters X-terra phenyl column (250 x 4.6 mm, 5 µm) or equivalent.
-
Preparation of Solutions
-
Mobile Phase A (Buffer): Prepare a 0.3 M solution of potassium dihydrogen phosphate in water. Adjust the pH to 2.5 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B: A mixture of acetonitrile and buffer (Mobile Phase A) in the ratio of 70:30 (v/v).
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
-
Standard Stock Solution of this compound: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a concentration of 100 µg/mL.
-
Standard Solution: Dilute the Standard Stock Solution of this compound with the diluent to a final concentration of 1.0 µg/mL.
-
Sample Preparation:
-
Weigh and transfer a quantity of powdered tablets or formulation equivalent to 100 mg of hydroxychloroquine into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate for 15 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Chromatographic Conditions
| Parameter | Condition |
| Column | X-terra phenyl, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.3 M KH2PO4 buffer, pH 2.5 |
| Mobile Phase B | Acetonitrile : Buffer (70:30, v/v) |
| Gradient Program | Time (min) |
| Flow Rate | 1.5 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies should be performed on the drug product.[1] The sample is subjected to various stress conditions to induce degradation.
-
Acid Hydrolysis: Reflux the sample solution in 0.1 N HCl at 80°C for 2 hours.
-
Base Hydrolysis: Reflux the sample solution in 0.1 N NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Treat the sample solution with 3% H2O2 at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug product to 105°C for 24 hours.
-
Photolytic Degradation: Expose the drug product to UV light (254 nm) and visible light for an appropriate duration.
After exposure, the stressed samples are prepared and analyzed using the described HPLC method to ensure that Impurity E is well-resolved from any degradation products.
Data Presentation
The following tables summarize the expected quantitative data from the method validation for this compound.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| %RSD of 6 Injections | ≤ 2.0% |
Table 2: Method Validation Data for this compound
| Validation Parameter | Result |
| Linearity Range | LOQ to 1.5 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | To be determined (typically < 0.05 µg/mL) |
| Limit of Quantitation (LOQ) | To be determined (typically < 0.15 µg/mL) |
| Precision (%RSD) | |
| Repeatability | ≤ 2.0% |
| Intermediate Precision | ≤ 2.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
Visualizations
Caption: Experimental workflow for the quantitation of this compound.
Caption: Logical relationship for confirming method specificity through forced degradation.
References
Navigating the Regulatory Landscape: A Guide to Hydroxychloroquine Impurity E in ANDA and DMF Filings
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and drug development professionals now have a comprehensive resource detailing the use and control of Hydroxychloroquine (B89500) Impurity E in Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs). These detailed application notes and protocols provide a framework for ensuring regulatory compliance and drug product quality.
Hydroxychloroquine, a widely used medication, undergoes rigorous scrutiny to ensure its safety and efficacy. A critical aspect of this evaluation is the control of impurities that may arise during the manufacturing process. Hydroxychloroquine Impurity E, identified by its CAS Number 10500-64-8, is one such substance that requires careful management in regulatory submissions.
These application notes offer a thorough overview of the regulatory expectations set forth by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) concerning impurities in generic drugs and active pharmaceutical ingredients.[1][2][3][4][5][6][7][8] The content emphasizes the importance of identifying, reporting, and qualifying impurities to establish appropriate acceptance criteria.
Understanding the Regulatory Framework
The foundation for controlling impurities in new drug substances and products is laid out in the International Council for Harmonisation (ICH) guidelines Q3A(R2) and Q3B(R2).[7][8] For ANDA and DMF submissions, the FDA provides specific guidance on impurities in drug substances and drug products.[1][2][4][5][6] These guidelines establish thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug.
While a specific limit for this compound is not defined in the United States Pharmacopeia (USP) monograph for Hydroxychloroquine Sulfate Tablets, it would be treated as an unspecified impurity.[4] The acceptance criterion for an unspecified impurity is generally not more than the identification threshold.[2][6]
Table 1: ICH Thresholds for Impurities in New Drug Substances
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | > 0.05% | > 0.10% or daily intake of > 1.0 mg (whichever is lower) | > 0.15% or daily intake of > 1.0 mg (whichever is lower) |
| > 2 g/day | > 0.03% | > 0.05% | > 0.05% |
Source: ICH Q3A(R2) Impurities in New Drug Substances[7]
Analytical Control of this compound
Accurate and robust analytical methods are paramount for the detection and quantification of impurities. High-Performance Liquid Chromatography (HPLC) is a widely accepted technique for this purpose.[1][9][10][11][12]
Protocol: Quantification of this compound by HPLC
This protocol is a general guideline and must be validated for its intended use.
1. Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
2. Chromatographic Conditions:
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a suitable starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The pH of the buffer should be optimized for the separation of hydroxychloroquine and its impurities.
-
Flow Rate: Typically 1.0 - 1.5 mL/min.
-
Detection Wavelength: UV detection at a wavelength where both hydroxychloroquine and Impurity E have adequate absorbance (e.g., 254 nm or 343 nm).[13]
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.
-
Injection Volume: 10-20 µL.
3. Standard and Sample Preparation:
-
Reference Standard: A certified reference standard of this compound is required.
-
Standard Solution: Prepare a stock solution of the reference standard in a suitable diluent (e.g., mobile phase or a mixture of water and organic solvent). Prepare working standard solutions by diluting the stock solution to appropriate concentrations.
-
Sample Solution: Prepare the drug substance or drug product sample in the same diluent as the standard solutions to a known concentration.
4. System Suitability:
-
Inject the standard solution multiple times to assess system precision (Relative Standard Deviation of peak area should be ≤ 2.0%).
-
Evaluate other system suitability parameters such as tailing factor and theoretical plates to ensure the chromatographic system is performing adequately.
5. Data Analysis:
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Quantify the amount of Impurity E in the sample using an external standard method.
The following diagram illustrates the general workflow for the analytical control of impurities in a pharmaceutical manufacturing setting.
Synthesis and Characterization
The ability to synthesize and characterize impurities is crucial for their identification and for obtaining reference standards for analytical method development. A method for the preparation of a hydroxychloroquine impurity has been described in a patent, providing a potential route for obtaining the necessary reference material.[14] Characterization would typically involve techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy to confirm the structure of the impurity.
Toxicological Assessment and Qualification
The qualification of an impurity is the process of acquiring and evaluating data that establishes the biological safety of an individual impurity at the level specified. For an unspecified impurity like this compound, if its level in a generic drug product is above the identification threshold, a toxicological assessment is required.
Currently, there is a lack of publicly available, specific toxicological or genotoxicity data for this compound. Studies have investigated the genotoxic potential of the parent drug, hydroxychloroquine, with some evidence suggesting it can induce oxidative DNA damage at clinically relevant concentrations.[2][10][15][16][17] However, these findings cannot be directly extrapolated to Impurity E.
In the absence of specific data, a qualification strategy for this compound would involve a weight-of-evidence approach. This could include:
-
In silico toxicity prediction: Using computational models to predict the potential for mutagenicity and other toxicities based on the chemical structure of the impurity.
-
Ames test: An in vitro bacterial reverse mutation assay to assess mutagenic potential.
-
Comparison to structurally similar compounds: Evaluating the toxicological profile of compounds with similar chemical structures.
The following diagram outlines the decision-making process for the identification and qualification of an impurity in a drug substance.
References
- 1. Stability Indicating LC Method Development for Hydroxychloroquine Sulfate Impurities as Available for Treatment of COVID-19 and Evaluation of Risk Assessment Prior to Method Validation by Quality by Design Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluating the Genotoxicity of Hydroxychloroquine: An In Vitro and In Vivo Study [jhsss.sums.ac.ir]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. uspnf.com [uspnf.com]
- 5. researchgate.net [researchgate.net]
- 6. fda.gov [fda.gov]
- 7. edqm.eu [edqm.eu]
- 8. This compound - Immunomart [immunomart.com]
- 9. fda.gov [fda.gov]
- 10. jhsss.sums.ac.ir [jhsss.sums.ac.ir]
- 11. shimadzu.com [shimadzu.com]
- 12. library.dphen1.com [library.dphen1.com]
- 13. akjournals.com [akjournals.com]
- 14. CN111499571A - Preparation method of hydroxychloroquine impurity - Google Patents [patents.google.com]
- 15. escholarship.org [escholarship.org]
- 16. Evaluation of weak genotoxicity of hydroxychloroquine in human TK6 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of weak genotoxicity of hydroxychloroquine in human TK6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol for System Suitability Testing of Hydroxychloroquine and its Impurity E
This document provides a detailed protocol for conducting system suitability testing for the analysis of Hydroxychloroquine and its related substance, Impurity E, using High-Performance Liquid Chromatography (HPLC). This protocol is intended for researchers, scientists, and drug development professionals to ensure the analytical system is performing adequately for the intended analysis.
Introduction
Hydroxychloroquine, a 4-aminoquinoline (B48711) derivative, is widely used as an antimalarial and for the treatment of autoimmune diseases.[1][2] The quality control of Hydroxychloroquine drug substance and product requires the monitoring of related impurities. Impurity E, identified as (4RS)-4-[(7-Chloroquinolin-4-yl)amino]pentan-1-ol, is a known impurity of Hydroxychloroquine.[3][4] System suitability testing (SST) is a critical component of chromatographic analysis, designed to verify that the analytical system is suitable for its intended use on the day of analysis.[5][6] This protocol outlines the necessary steps and acceptance criteria for SST in the analysis of Hydroxychloroquine and Impurity E.
Experimental Protocol
This protocol describes a reversed-phase HPLC method for the system suitability testing of Hydroxychloroquine and Impurity E.
Materials and Reagents
-
Hydroxychloroquine Sulfate Reference Standard
-
Hydroxychloroquine Impurity E Reference Standard (CAS: 10500-64-8)[3][4]
-
Acetonitrile (B52724) (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Diode Array Detector (DAD)
-
Chromatographic data acquisition and processing software
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Chromatographic Conditions
| Parameter | Value |
| Column | X-terra phenyl (250 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase A | 0.3 M Potassium dihydrogen phosphate buffer (pH adjusted to 2.5 with orthophosphoric acid)[1] |
| Mobile Phase B | Acetonitrile[1] |
| Gradient Program | Time (min) |
| Flow Rate | 1.5 mL/min[1] |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C[7] |
| Detection Wavelength | 220 nm[1] |
Preparation of Solutions
Diluent: A mixture of 1.0% orthophosphoric acid and acetonitrile in a 90:10 v/v ratio.[1]
System Suitability Solution:
-
Prepare individual stock solutions of Hydroxychloroquine Sulfate (e.g., 1 mg/mL) and this compound (e.g., 0.1 mg/mL) in the diluent.
-
Prepare a system suitability solution by diluting the stock solutions to obtain a final concentration of approximately 50 µg/mL of Hydroxychloroquine and 5 µg/mL of Impurity E. This concentration may need to be adjusted based on the specific method and impurity levels being monitored.
System Suitability Parameters and Acceptance Criteria
The following parameters should be assessed by making at least five replicate injections of the system suitability solution. The acceptance criteria are based on typical pharmacopeial requirements.[5]
| Parameter | Acceptance Criteria |
| Resolution (Rs) between Hydroxychloroquine and Impurity E | ≥ 2.0 |
| Tailing Factor (T) for the Hydroxychloroquine peak | ≤ 2.0 |
| Theoretical Plates (N) for the Hydroxychloroquine peak | ≥ 2000 |
| Repeatability (RSD%) of peak area for Hydroxychloroquine | ≤ 2.0% |
Data Presentation
The results of the system suitability testing should be summarized in a clear and concise table for easy comparison and verification against the acceptance criteria.
Table 1: System Suitability Test Results
| Injection | Retention Time (min) - HCQ | Peak Area - HCQ | Tailing Factor - HCQ | Theoretical Plates - HCQ | Resolution (HCQ/Impurity E) |
| 1 | |||||
| 2 | |||||
| 3 | |||||
| 4 | |||||
| 5 | |||||
| Mean | |||||
| RSD% | |||||
| Acceptance Criteria | ≤ 2.0% | ≤ 2.0 | ≥ 2000 | ≥ 2.0 | |
| Result |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the system suitability testing protocol.
Caption: Workflow for System Suitability Testing of Hydroxychloroquine.
References
- 1. Stability Indicating LC Method Development for Hydroxychloroquine Sulfate Impurities as Available for Treatment of COVID-19 and Evaluation of Risk Assessment Prior to Method Validation by Quality by Design Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. shimadzu.com [shimadzu.com]
- 3. veeprho.com [veeprho.com]
- 4. pharmaceresearch.com [pharmaceresearch.com]
- 5. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 6. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 7. akjournals.com [akjournals.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Hydroxychloroquine Impurity E
This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues specifically with Hydroxychloroquine Impurity E during HPLC analysis. The following question-and-answer format directly addresses common problems and provides actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of peak tailing for this compound in reverse-phase HPLC?
Peak tailing for basic compounds like this compound in reverse-phase HPLC is predominantly caused by secondary interactions between the analyte and the stationary phase.[1][2] The primary molecular culprit is the interaction of the basic amine groups in the impurity with acidic residual silanol (B1196071) groups (Si-OH) on the silica-based column packing.[1][2] These interactions lead to a portion of the analyte molecules being more strongly retained, resulting in a delayed elution and a "tail" on the peak.
Other contributing factors can include:
-
Column Choice: Using older, Type A silica (B1680970) columns which have a higher concentration of acidic silanol groups and metal contaminants can exacerbate peak tailing.[1]
-
Mobile Phase pH: If the mobile phase pH is not optimized, it can lead to inconsistent ionization of the analyte and the silanol groups, promoting secondary interactions.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.
-
Extra-column Effects: Issues such as excessive tubing length or dead volume in the HPLC system can contribute to band broadening and peak tailing.
Q2: How does the mobile phase pH affect the peak shape of this compound?
The mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like this compound. As a basic compound, its ionization state, as well as the ionization of the stationary phase, is pH-dependent.
-
At low pH (typically ≤ 3): The residual silanol groups on the silica surface are protonated and thus, less likely to interact with the protonated (positively charged) basic analyte.[1] This minimizes the secondary ionic interactions that cause peak tailing.
-
At mid-range pH (around 4-7): Silanol groups can become deprotonated (negatively charged), leading to strong electrostatic interactions with the positively charged Impurity E, resulting in significant peak tailing.
-
At high pH (typically > 8): The basic analyte will be in its neutral form, which can reduce interactions with the stationary phase. However, traditional silica-based columns are not stable at high pH. Specialized hybrid or high-pH stable columns are required for this approach.
Q3: What are the recommended column and mobile phase conditions to minimize peak tailing for this impurity?
To achieve symmetrical peaks for this compound, consider the following recommendations:
| Parameter | Recommendation | Rationale |
| HPLC Column | Use a modern, high-purity, end-capped C18 or Phenyl column (Type B silica).[1] | These columns have fewer accessible silanol groups, reducing the sites for secondary interactions. Phenyl columns can offer alternative selectivity. |
| Mobile Phase pH | Adjust the mobile phase to a low pH, typically between 2.5 and 3.5.[3] | This ensures that the silanol groups are protonated and minimizes ionic interactions with the basic analyte. |
| Buffer | Use a buffer such as phosphate (B84403) or formate (B1220265) at a concentration of 10-50 mM.[4][5] | Buffers help to maintain a stable pH across the column, leading to more consistent interactions and better peak shape. |
| Mobile Phase Additives | Consider adding a competing base like triethylamine (B128534) (TEA) at a low concentration (e.g., 0.05-0.1%).[6][7] | TEA can mask the active silanol sites, preventing them from interacting with the analyte. However, it may shorten column lifetime.[4] |
| Organic Modifier | Acetonitrile or methanol (B129727) can be used. | The choice of organic solvent can influence selectivity and peak shape. Methanol is sometimes more effective at masking silanol groups.[7] |
Q4: I'm still observing peak tailing after optimizing the mobile phase pH. What other troubleshooting steps can I take?
If peak tailing persists after pH optimization, consider the following:
-
Column Health: The column may be old or contaminated. Try flushing the column with a strong solvent or, if necessary, replace it. The formation of a void at the column inlet can also cause peak distortion.
-
Sample Overload: Reduce the concentration of your sample or the injection volume.[5]
-
Extra-Column Volume: Minimize the length and diameter of tubing connecting the injector, column, and detector to reduce dead volume.
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is of similar or weaker elution strength than your mobile phase.
-
Use of a Guard Column: A guard column can protect the analytical column from contaminants and prolong its life, which can in turn help maintain good peak shape.
Experimental Protocols
Baseline HPLC Method for Hydroxychloroquine and its Impurities
This method is a starting point and may require optimization for your specific instrumentation and impurity profile.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or a modern equivalent with high-purity, end-capped silica)
-
Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with phosphoric acid
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10-50% B
-
20-25 min: 50% B
-
25.1-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Diluent: Mobile Phase A/Mobile Phase B (90:10 v/v)
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing of this compound.
Caption: Troubleshooting workflow for peak tailing.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 3. Stability Indicating LC Method Development for Hydroxychloroquine Sulfate Impurities as Available for Treatment of COVID-19 and Evaluation of Risk Assessment Prior to Method Validation by Quality by Design Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 5. uhplcs.com [uhplcs.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. benchchem.com [benchchem.com]
Navigating the Analytical Maze: A Technical Support Hub for Hydroxychloroquine Impurity Analysis
For researchers, scientists, and drug development professionals working with Hydroxychloroquine (B89500) (HCQ), ensuring the purity and stability of the active pharmaceutical ingredient is paramount. A recurring analytical challenge is the co-elution of HCQ with its various impurities during chromatographic analysis. This technical support center provides troubleshooting guidance and frequently asked questions to help you resolve these complex separation issues and ensure accurate, reliable results.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities of Hydroxychloroquine that I should be aware of?
A1: Hydroxychloroquine can have several process-related impurities and degradation products. Some of the most commonly cited impurities include:
-
Desethylhydroxychloroquine (DHCQ): A primary metabolite and a known impurity.[1][2]
-
Chloroquine Related Compound A (CQA): A structurally similar compound that can be present.[3]
-
O-acetyl-hydroxychloroquine (HCQ-OA): An impurity that may be formed during synthesis or storage.[3]
-
European Pharmacopoeia (EP) Impurities: The EP lists several potential impurities, often designated with letters (e.g., Impurity B, Impurity C).[4][5][6]
-
Degradation Products: Forced degradation studies have identified several photodegradation and oxidative degradation products, such as N-de-ethylated HCQ, dechlorinated HCQ, and HCQ N-oxide.[7][8]
A comprehensive list of potential impurities can often be obtained from pharmacopeial sources or suppliers of reference standards.[2][9][10][11]
Q2: My main peak for Hydroxychloroquine is not well-separated from an impurity peak. What is the first step I should take?
A2: The initial and often most effective step is to adjust the mobile phase composition. Modifying the ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer can significantly alter the retention times of both HCQ and its impurities, thereby improving resolution. A systematic approach, such as running a gradient elution with a shallow gradient, can help to identify the optimal mobile phase composition for separation.
Q3: Can changing the pH of the mobile phase help resolve co-elution?
A3: Absolutely. The pH of the mobile phase plays a critical role in the retention of ionizable compounds like Hydroxychloroquine and many of its impurities. Based on the pKa of HCQ (around 3.5), adjusting the pH of the aqueous portion of the mobile phase can alter the ionization state of the molecule and its impurities, leading to differential retention on a reversed-phase column.[12] Experimenting with pH values around the pKa can often lead to successful separation. For instance, using a phosphate (B84403) buffer with a pH of 2.5 has been shown to be effective.[12]
Troubleshooting Guide
This guide provides a structured approach to resolving common co-elution problems encountered during the analysis of Hydroxychloroquine and its impurities.
Issue 1: Poor Resolution Between Hydroxychloroquine and a Known Impurity
Potential Causes & Solutions:
| Cause | Troubleshooting Step | Expected Outcome |
| Sub-optimal Mobile Phase Composition | Systematically vary the organic-to-aqueous ratio of the mobile phase. | Improved separation due to differential partitioning of analytes. |
| Inappropriate pH of the Mobile Phase | Adjust the pH of the buffer. A pH around 2.5 is a good starting point.[12] | Altered retention times and improved resolution by changing the ionization state of the analytes. |
| Incorrect Column Chemistry | Switch to a column with a different stationary phase (e.g., from a standard C18 to a Phenyl or a core-shell particle column).[3][12] | Enhanced selectivity due to different interactions between the analytes and the stationary phase. |
| Inadequate Gradient Program | Optimize the gradient slope. A shallower gradient can increase the separation between closely eluting peaks. | Better resolution of closely eluting compounds. |
Issue 2: Unidentified Peak Co-eluting with the Main HCQ Peak
Potential Causes & Solutions:
| Cause | Troubleshooting Step | Expected Outcome |
| Presence of a Degradation Product | Perform forced degradation studies (acidic, basic, oxidative, photolytic, and thermal stress) to intentionally generate degradation products.[7][13][14] | Confirmation of the peak's identity if its retention time matches a generated degradation product. |
| Matrix Effect from Formulation Excipients | Prepare and inject a placebo sample (containing all formulation excipients except HCQ). | Identification of any peaks originating from the excipients. |
| Insufficient Chromatographic Separation | Employ a high-resolution analytical technique like UHPLC-MS/MS. | The high efficiency of UHPLC can separate the co-eluting peaks, and MS/MS can provide structural information for identification.[3] |
Experimental Protocols
Below are detailed methodologies for key experiments relevant to the analysis of Hydroxychloroquine and its impurities.
Protocol 1: Stability-Indicating HPLC Method for HCQ and Impurities
This protocol is based on a quality-by-design approach to develop a robust method for separating HCQ from its impurities.[12]
| Parameter | Condition |
| Column | X-terra phenyl column (250 × 4.6 mm, 5 µm)[12] |
| Mobile Phase A | 0.3 M Potassium dihydrogen phosphate buffer (pH 2.5)[12] |
| Mobile Phase B | Acetonitrile and Buffer (70:30 v/v)[12] |
| Gradient Program | Time (min) |
| 0 | |
| ... (optimized gradient) | |
| Flow Rate | 1.5 mL/min[12] |
| Detection | UV at 220 nm[12] |
| Injection Volume | 10 µL[12] |
Protocol 2: UHPLC-MS/MS Method for HCQ and Three Impurities
This method is suitable for the sensitive and selective quantification of HCQ and its impurities, desethyl-hydroxychloroquine (HCQ-DES), O-acetyl-hydroxychloroquine (HCQ-OA), and Chloroquine Related Compound A (CQA).[3]
| Parameter | Condition |
| Column | Waters Acquity UHPLC Cortecs Phenyl (1.6 µm solid core silica (B1680970) particles)[3] |
| Mobile Phase | Gradient elution program (details to be optimized based on the specific system) |
| Flow Rate | To be optimized for the UHPLC system |
| Detection | Tandem mass spectrometer (MS/MS) operated with positive electrospray ionization (ESI+) under Multiple Ion Monitor (MIM) mode.[3] |
| Run Time | Approximately 10 minutes[3] |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting co-elution issues in Hydroxychloroquine analysis.
Caption: A logical workflow for troubleshooting co-elution issues.
This diagram outlines the decision-making process, starting from the observation of co-elution and branching into two main paths: resolving a known impurity and identifying an unknown peak.
By following these guidelines, researchers can systematically address the challenges of co-elution in Hydroxychloroquine analysis, leading to more accurate and robust analytical data.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Hydroxychloroquine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. fda.gov [fda.gov]
- 4. A study of impurities in the repurposed COVID‐19 drug hydroxychloroquine sulfate using ultra‐high‐performance liquid chromatography‐quadrupole/time‐of‐flight mass spectrometry and liquid chromatography‐solid‐phase extraction‐nuclear magnetic resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. shimadzu.com [shimadzu.com]
- 6. CN111551645A - Method for detecting hydroxychloroquine sulfate related substances and application thereof - Google Patents [patents.google.com]
- 7. Characterization of four new photodegradation products of hydroxychloroquine through LC-PDA, ESI-MSn and LC-MS-TOF studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Free radical induced degradation and computational studies of hydroxychloroquine in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. clearsynth.com [clearsynth.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. Stability Indicating LC Method Development for Hydroxychloroquine Sulfate Impurities as Available for Treatment of COVID-19 and Evaluation of Risk Assessment Prior to Method Validation by Quality by Design Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. akjournals.com [akjournals.com]
- 14. researchgate.net [researchgate.net]
Optimizing mobile phase for better separation of Hydroxychloroquine impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the separation of Hydroxychloroquine (HCQ) and its impurities via High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This section addresses common problems encountered during the HPLC analysis of Hydroxychloroquine and its impurities, offering potential causes and solutions in a question-and-answer format.
Q1: Why are the peaks for Hydroxychloroquine and its impurity, Desethylhydroxychloroquine (DHC), merging or showing poor resolution?
Possible Causes:
-
Inappropriate Mobile Phase Composition: The organic solvent concentration may be too high, causing early elution and poor separation. The pH of the mobile phase might not be optimal for the ionization of both compounds.
-
Incorrect Column Choice: The column chemistry may not be suitable for resolving these structurally similar compounds.
-
Isocratic Elution Issues: An isocratic mobile phase may not have the necessary elution strength to separate closely eluting peaks effectively.
Solutions:
-
Adjust Mobile Phase:
-
Decrease the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase to increase retention and improve separation.
-
Optimize the pH of the aqueous portion of the mobile phase. Based on the pKa of HCQ (around 3.5), adjusting the buffer pH to a range of 2.5 to 4.5 can significantly impact retention and selectivity.[1]
-
Consider using a different buffer system, such as phosphate (B84403) or ammonium (B1175870) formate (B1220265), which can influence peak shape and resolution.[2]
-
-
Column Selection:
-
Implement a Gradient:
-
Switch from an isocratic to a gradient elution method. A shallow gradient with a slow increase in the organic solvent concentration can effectively resolve closely eluting peaks like HCQ and DHC.[1]
-
Q2: One of the impurities, 4,7-dichloroquinoline (B193633) (DCQ), has a very long retention time or is not eluting from the column at all. What should I do?
Possible Cause:
-
High Non-Polarity of DCQ: DCQ is significantly more non-polar than HCQ and other impurities, leading to strong retention on a reversed-phase column with a highly aqueous mobile phase.[1]
Solutions:
-
Increase Organic Solvent Strength:
-
In a gradient elution, ensure the final organic solvent percentage is high enough and held for a sufficient duration to elute highly non-polar compounds.
-
For an isocratic method, a higher proportion of acetonitrile or methanol (B129727) will be necessary, though this might compromise the separation of earlier eluting impurities.[1]
-
-
Employ a Gradient Method:
-
A gradient method is highly recommended. Start with a lower percentage of organic solvent to separate the more polar impurities and ramp up to a higher percentage to elute DCQ within a reasonable timeframe.[1]
-
Q3: The peak shapes for Hydroxychloroquine or its impurities are poor (e.g., tailing or fronting). How can this be improved?
Possible Causes:
-
Secondary Interactions with the Stationary Phase: Silanol (B1196071) groups on the silica (B1680970) backbone of the column can interact with the basic amine functional groups in HCQ and its impurities, leading to peak tailing.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analytes and their interaction with the stationary phase.
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion.
Solutions:
-
Mobile Phase Modification:
-
Ensure the pH of the mobile phase is low enough (e.g., 2.5-3.5) to protonate the amine groups, which can reduce tailing.[1]
-
Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase in low concentrations (e.g., 0.1%) to block active silanol sites.
-
-
Column Choice:
-
Use an end-capped column to minimize the number of free silanol groups.
-
-
Sample Concentration:
-
Dilute the sample to ensure you are not overloading the column.
-
Q4: My retention times are shifting between injections. What is causing this instability?
Possible Causes:
-
Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase between gradient runs.
-
Mobile Phase Instability: The mobile phase composition may be changing over time due to evaporation of the more volatile organic component or precipitation of buffer salts.
-
Fluctuations in Column Temperature: Changes in the ambient temperature can affect retention times.
Solutions:
-
Sufficient Equilibration:
-
Increase the column equilibration time between injections to ensure the stationary phase is fully conditioned to the initial mobile phase conditions.
-
-
Mobile Phase Preparation and Handling:
-
Prepare fresh mobile phase daily and keep the reservoirs covered to minimize evaporation.
-
Ensure the buffer concentration is below its solubility limit in the mobile phase mixture.
-
-
Temperature Control:
-
Use a column oven to maintain a constant temperature throughout the analysis.[1]
-
Experimental Protocols
Below are detailed methodologies for key experiments related to the separation of Hydroxychloroquine impurities.
Method 1: Gradient RP-HPLC for Comprehensive Impurity Profiling
This method is designed for the separation of Hydroxychloroquine and its known impurities, including DHC, HCA, HCS, and DCQ.[1]
-
Column: X-terra phenyl, 250 × 4.6 mm, 5 µm
-
Mobile Phase A: 0.3 M Potassium dihydrogen phosphate buffer, pH adjusted to 2.5 with orthophosphoric acid.
-
Mobile Phase B: Acetonitrile and Mobile Phase A (70:30 v/v).
-
Flow Rate: 1.5 mL/min
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 10 | 95 | 5 |
| 30 | 50 | 50 |
| 40 | 50 | 50 |
| 45 | 95 | 5 |
| 50 | 95 | 5 |
Method 2: Isocratic RP-HPLC for Routine Analysis (USP Method)
This method is adapted from the USP monograph for Hydroxychloroquine Sulfate Tablets and is suitable for assay and the separation of some key impurities.[4]
-
Column: C18, 4.6 mm x 250 mm, 5 µm
-
Mobile Phase: A mixture of Solution A and Solution B (97:3 v/v).
-
Solution A: Acetonitrile, water, and phosphoric acid (10:90:0.2 v/v/v).
-
Solution B: Acetonitrile, water, and phosphoric acid (80:20:0.1 v/v/v).
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 343 nm
-
Injection Volume: 20 µL
Data Presentation
The following table summarizes typical retention times for Hydroxychloroquine and its impurities using the Gradient RP-HPLC method described above.
| Compound | Retention Time (min) |
| Desethylhydroxychloroquine (DHC) | ~ 8.5 |
| Hydroxychloroquine-O-sulfate (HCS) | ~ 9.2 |
| Hydroxychloroquine-O-acetate (HCA) | ~ 10.1 |
| Hydroxychloroquine (HCQ) | ~ 12.5 |
| 4,7-dichloroquinoline (DCQ) | ~ 35.0 |
Note: Retention times are approximate and can vary based on the specific HPLC system, column batch, and exact mobile phase preparation.
Visualizations
Experimental Workflow for Method Development
The following diagram illustrates a typical workflow for developing a robust HPLC method for impurity profiling.
Caption: Workflow for HPLC Method Development and Validation.
Troubleshooting Logic for Poor Peak Resolution
This diagram outlines the decision-making process for troubleshooting poor peak resolution in an HPLC analysis.
Caption: Troubleshooting logic for poor HPLC peak resolution.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities of Hydroxychloroquine that I should be looking for?
The common process-related and degradation impurities for Hydroxychloroquine include Desethylhydroxychloroquine (DHC), Hydroxychloroquine-O-acetate (HCA), Hydroxychloroquine-O-sulfate (HCS), and 4,7-dichloroquinoline (DCQ).[1]
Q2: What is a suitable starting point for developing a mobile phase for HCQ impurity analysis?
A good starting point is a reversed-phase C18 or Phenyl column with a mobile phase consisting of a low pH buffer (e.g., phosphate or formate buffer at pH 2.5-3.5) and an organic modifier like acetonitrile or methanol.[1][2] Begin with a gradient elution from a low to a high organic percentage to get an idea of the impurity profile.
Q3: Why is the pH of the mobile phase so important for this separation?
Hydroxychloroquine and its impurities are basic compounds. The pH of the mobile phase dictates their degree of ionization. At a low pH (e.g., 2.5), these compounds will be protonated, which generally leads to better peak shapes and predictable retention on a reversed-phase column.[1] Small changes in pH can significantly alter the selectivity between the different impurities.
Q4: Can I use a UV detector for this analysis, and what is the optimal wavelength?
Yes, a UV detector is commonly used. A wavelength of 220 nm is effective for detecting Hydroxychloroquine and its related impurities.[1] Other wavelengths, such as 343 nm, are also used, particularly in assay methods as specified by the USP.[4] It is advisable to run a UV scan of the main peak to determine the optimal wavelength for your specific needs.
Q5: How can I confirm the identity of the impurity peaks in my chromatogram?
The most reliable method for confirming impurity identity is to use qualified reference standards for each impurity. By injecting these standards individually, you can confirm their retention times. For unknown impurities, further investigation using techniques like mass spectrometry (LC-MS) is necessary for structural elucidation.
References
- 1. Stability Indicating LC Method Development for Hydroxychloroquine Sulfate Impurities as Available for Treatment of COVID-19 and Evaluation of Risk Assessment Prior to Method Validation by Quality by Design Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. akjournals.com [akjournals.com]
- 3. [PDF] Stability Indicating LC Method Development for Hydroxychloroquine Sulfate Impurities as Available for Treatment of COVID-19 and Evaluation of Risk Assessment Prior to Method Validation by Quality by Design Approach | Semantic Scholar [semanticscholar.org]
- 4. uspnf.com [uspnf.com]
Technical Support Center: Enhancing Detection of Low-Level Hydroxychloroquine Impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the detection of low-level impurities in hydroxychloroquine (B89500) (HCQ).
Frequently Asked Questions (FAQs)
Q1: What are the common analytical techniques for detecting hydroxychloroquine (HCQ) impurities?
A1: The most common and powerful techniques for the analysis of HCQ and its impurities are high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC).[1][2][3] These are often coupled with various detectors, such as UV-Vis or photodiode array (PDA) detectors. For enhanced sensitivity and structural elucidation of unknown impurities, mass spectrometry (MS) detectors, including time-of-flight (TOF) and ion trap (IT) mass spectrometers, are employed (LC-MS).[1][4]
Q2: What are some of the known process-related and degradation impurities of Hydroxychloroquine?
A2: Several process-related impurities and degradation products of HCQ have been identified. Process-related impurities can arise from the synthesis of the drug substance, such as 4,7-dichloroquinoline (B193633) (DCQ).[3] Degradation products can form under stress conditions like hydrolysis, oxidation, and photolysis.[5][6] Some identified impurities include Desethylhydroxychloroquine (DHC), Hydroxychloroquine-O-acetate (HCA), Hydroxychloroquine-O-sulfate (HCS), N-de-ethylated HCQ, dechlorinated HCQ, and HCQ N-oxide.[3][5]
Q3: How can I improve the sensitivity of my HPLC method for trace impurity analysis?
A3: To enhance the sensitivity of your HPLC method for detecting low-level HCQ impurities, consider the following strategies:
-
Optimize Detector Wavelength: Select a wavelength where the impurities have maximum absorbance, which may differ from that of the parent HCQ molecule. A spectral scan of the impurity standards can help identify the optimal wavelength.[7]
-
Increase Injection Volume: A larger injection volume can increase the signal intensity of trace analytes. However, this may also lead to peak broadening, so a balance must be found.
-
Sample Concentration: If possible, concentrate the sample to increase the concentration of the impurities relative to the diluent.
-
Use a More Sensitive Detector: If using a UV detector, consider switching to a more sensitive detector like a mass spectrometer (MS), which offers significantly higher sensitivity and selectivity.[8]
-
Optimize Mobile Phase: Adjusting the mobile phase composition and pH can improve peak shape and resolution, leading to better signal-to-noise ratios.[9]
-
Employ Gradient Elution: A gradient elution program can help to sharpen peaks of late-eluting impurities, thereby increasing their peak height and improving detection.[3]
Troubleshooting Guides
Issue 1: Poor Resolution Between Hydroxychloroquine and an Impurity Peak
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inappropriate Stationary Phase | The selectivity of the column is crucial. Consider using a different column chemistry. For HCQ and its impurities, phenyl and C18 columns have been used successfully.[2][3][7] |
| Suboptimal Mobile Phase Composition | Modify the organic modifier (e.g., acetonitrile, methanol) percentage or the buffer type and pH. Fine-tuning the mobile phase can significantly alter the retention times and improve separation.[3][7] |
| Incorrect Flow Rate | A lower flow rate can sometimes improve resolution, although it will increase the analysis time. |
| Temperature Fluctuations | Ensure the column compartment temperature is stable and optimized. Temperature can affect the viscosity of the mobile phase and the kinetics of separation.[7] |
Issue 2: Low Signal-to-Noise Ratio (Poor Sensitivity) for a Known Impurity
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Suboptimal Detector Wavelength | Verify the UV detection wavelength. While HCQ is often monitored at specific wavelengths, impurities may have different absorption maxima.[7] A PDA detector can be used to screen for the optimal wavelength for each impurity. |
| Detector Drift or Noise | A noisy or drifting baseline can obscure small peaks.[10] Ensure the lamp in your UV detector is in good condition and that the mobile phase is properly degassed. Contaminated solvents can also contribute to baseline noise.[10][11] |
| Insufficient Sample Concentration | If the impurity level is below the method's limit of detection (LOD), consider concentrating the sample or increasing the injection volume. |
| Degraded Column Performance | A contaminated or old column can lead to poor peak shape and reduced sensitivity.[10] Try cleaning the column according to the manufacturer's instructions or replace it if necessary. |
Issue 3: Identification of Unknown Peaks in the Chromatogram
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Presence of a New Impurity | A new, uncharacterized impurity may be present. This could be a degradation product or a new process-related impurity. |
| Contamination | The peak could be from a contaminated solvent, glassware, or the sample matrix itself.[11] Run a blank injection (mobile phase only) to rule out system contamination. |
| Carryover from Previous Injection | If a peak from a previous, more concentrated sample appears, it may be due to carryover. Optimize the needle wash procedure of the autosampler. |
| Forced Degradation Studies | To tentatively identify the unknown peak, perform forced degradation studies (acidic, basic, oxidative, photolytic, thermal) on the HCQ standard.[5][7] The appearance of the unknown peak under specific stress conditions can provide clues about its nature. |
| LC-MS Analysis | For definitive identification, couple the HPLC system to a mass spectrometer. The mass-to-charge ratio (m/z) and fragmentation pattern of the unknown peak can be used to elucidate its structure.[1][4] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for HCQ and Impurities
This protocol is based on a quality-by-design approach to develop a stability-indicating HPLC method.[3][12]
-
Chromatographic System: HPLC with a PDA or UV detector.
-
Column: X-terra phenyl column (250 × 4.6 mm, 5 µm).[3]
-
Mobile Phase:
-
Mobile Phase A: 0.3 M potassium dihydrogen phosphate (B84403) buffer (pH 2.5).[3]
-
Mobile Phase B: Acetonitrile and buffer (70:30 v/v).[3]
-
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 10 70 30 20 50 50 30 30 70 40 95 5 | 45 | 95 | 5 |
-
Flow Rate: 1.5 mL/min.[3]
-
Detection Wavelength: 220 nm.[3]
-
Injection Volume: 10 µL.[3]
-
Column Temperature: Ambient.
Protocol 2: UHPLC-QTOF/MS/MS for Impurity Identification
This protocol is suitable for the identification and structural characterization of unknown impurities.[1]
-
Chromatographic System: UHPLC coupled to a Quadrupole Time-of-Flight (QTOF) mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Agilent InfinityLab Poroshell HPH-C18 column (100 × 4.6 mm, 2.7 μm).[1]
-
Mobile Phase:
-
Mobile Phase A: 20 mM ammonium (B1175870) formate (B1220265) in water.[1]
-
Mobile Phase B: Methanol/acetonitrile (80:20, v/v).[1]
-
-
Gradient Elution: A suitable gradient to separate the impurities from the main component.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometry:
Quantitative Data Summary
Table 1: Method Validation Parameters for an HPLC Method for HCQ and Related Impurities [3]
| Parameter | Hydroxychloroquine (HCQ) | Desethyl HCA (DHC) | Hydroxychloroquine Acetate (HCA) | Hydroxychloroquine Sulfate (B86663) (HCS) | Dichloroquine (DCQ) |
| Linearity Range (µg/mL) | LOQ - 3000 | LOQ - 15 | LOQ - 15 | LOQ - 15 | LOQ - 15 |
| Correlation Coefficient (r²) | >0.999 | >0.999 | >0.999 | >0.999 | >0.999 |
| LOD (%) | 0.01 | 0.01 | 0.01 | 0.01 | 0.01 |
| LOQ (%) | 0.03 | 0.03 | 0.03 | 0.03 | 0.03 |
| Precision (%RSD) | <2.0 | <2.0 | <2.0 | <2.0 | <2.0 |
| Accuracy (% Recovery) | 98.0 - 102.0 | 98.0 - 102.0 | 98.0 - 102.0 | 98.0 - 102.0 | 98.0 - 102.0 |
Visualizations
References
- 1. A study of impurities in the repurposed COVID‐19 drug hydroxychloroquine sulfate using ultra‐high‐performance liquid chromatography‐quadrupole/time‐of‐flight mass spectrometry and liquid chromatography‐solid‐phase extraction‐nuclear magnetic resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Stability Indicating LC Method Development for Hydroxychloroquine Sulfate Impurities as Available for Treatment of COVID-19 and Evaluation of Risk Assessment Prior to Method Validation by Quality by Design Approach | Semantic Scholar [semanticscholar.org]
- 3. Stability Indicating LC Method Development for Hydroxychloroquine Sulfate Impurities as Available for Treatment of COVID-19 and Evaluation of Risk Assessment Prior to Method Validation by Quality by Design Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of four new photodegradation products of hydroxychloroquine through LC-PDA, ESI-MSn and LC-MS-TOF studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Free radical induced degradation and computational studies of hydroxychloroquine in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. akjournals.com [akjournals.com]
- 8. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 9. synthinkchemicals.com [synthinkchemicals.com]
- 10. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Stability Indicating LC Method Development for Hydroxychloroquine Sulfate Impurities as Available for Treatment of COVID-19 and Evaluation of Risk Assessment Prior to Method Validation by Quality by Design Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
This technical support center provides guidance on the optimal column selection and troubleshooting for the High-Performance Liquid Chromatography (HPLC) analysis of Hydroxychloroquine (HCQ) and its related substances.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters for achieving optimal resolution of Hydroxychloroquine and its impurities?
A1: The most critical parameters include the choice of stationary phase (column), mobile phase composition (pH, organic modifier), and column temperature. The pKa of Hydroxychloroquine is 3.5, making the pH of the mobile phase crucial for controlling its retention and peak shape. A C18 or a phenyl column is commonly used for the separation.
Q2: Which type of HPLC column is recommended for the analysis of Hydroxychloroquine and its related substances?
A2: Several columns have been successfully used. Phenyl columns, such as the X-terra phenyl (250 x 4.6 mm, 5 µm), are effective for separating HCQ and its impurities. Reversed-phase C18 columns, like the Agilent® Zorbax Eclipse Plus C18 (250 cm × 4.6 mm × 5 μm) and Waters Sunfire™ C18 (5 µm; 250 × 4.6 mm), are also widely employed. For faster analysis, UHPLC columns with solid-core particles, such as the Waters Acquity UHPLC Cortecs Phenyl (1.6 µm), can be utilized.
Q3: What are the common impurities of Hydroxychloroquine that I should be looking for?
A3: Common process-related impurities and degradation products of Hydroxychloroquine include Desethylhydroxychloroquine (DHCQ), Chloroquine (CQ), and Chloroquine related compound A. Forced degradation studies can help identify potential degradation products under various stress conditions like acid and base hydrolysis, oxidation, and photolysis.
Q4: My peak shape for Hydroxychloroquine is poor (e.g., tailing). What could be the cause and how can I fix it?
A4: Peak tailing for basic compounds like Hydroxychloroquine on silica-based columns can be caused by interactions with residual silanol (B1196071) groups. To mitigate this, ensure the mobile phase pH is low enough to keep the analyte protonated. Using a highly deactivated or end-capped column is also recommended. Adjusting the concentration of the organic modifier or using a different buffer system can also improve peak shape.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Resolution Between Hydroxychloroquine and Impurities | Inappropriate mobile phase composition (pH, organic modifier ratio). | Optimize the mobile phase pH. A pH of around 2.5 is often effective. Adjust the gradient or isocratic composition of the organic modifier (e.g., acetonitrile (B52724) or methanol). |
| Incorrect column selection. | Consider a phenyl column for enhanced selectivity towards aromatic compounds or a high-purity, end-capped C18 column. | |
| Column temperature is not optimal. | Vary the column temperature. For instance, a temperature of 40°C has been used successfully. | |
| Peak Tailing | Secondary interactions with the stationary phase. | Use a mobile phase with a suitable pH to ensure consistent protonation of Hydroxychloroquine. Employ a highly deactivated, end-capped column. |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Ghost Peaks | Contamination in the mobile phase or sample. | Use high-purity solvents and freshly prepared mobile phases. Ensure proper cleaning of the injection port and loop. |
| Carryover from previous injections. | Implement a needle wash step in the injection sequence. | |
| Inconsistent Retention Times | Fluctuation in mobile phase composition or flow rate. | Ensure the pump is working correctly and the mobile phase is well-mixed and degassed. |
| Column degradation. | Replace the column if it has been used extensively or subjected to harsh conditions. |
Experimental Protocols
Method 1: RP-HPLC for Hydroxychloroquine and Related Substances[1]
-
Column: X-terra phenyl, 250 x 4.6 mm, 5 µm
-
Mobile Phase A: 0.3 M Potassium dihydrogen phosphate (B84403) buffer (pH 2.5)
-
Mobile Phase B: Acetonitrile and buffer in the ratio 70:30 (v/v)
-
Gradient:
Time (min) %A %B 0 100 0 10 90 10 30 60 40 45 30 70 55 30 70 60 100 0 | 65 | 100 | 0 |
-
Flow Rate: 1.5 mL/min
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
Method 2: Stability-Indicating RP-HPLC Method[2]
-
Column: Agilent® Zorbax Eclipse Plus C18, 250 cm × 4.6 mm × 5 μm
-
Mobile Phase: Isocratic mixture of buffer solution (pH 2.2) and methanol (B129727) (74:26, v/v)
-
Flow Rate: 1.3 mL/min
-
Column Temperature: 40°C
-
Detection: UV at 343 nm
Data Presentation
Table 1: Comparison of HPLC Columns for Hydroxychloroquine Analysis
| Column Type | Dimensions | Particle Size | Key Advantages | Reference |
| X-terra phenyl | 250 x 4.6 mm | 5 µm | Good separation of HCQ and its impurities. | |
| Agilent® Zorbax Eclipse Plus C18 | 250 cm × 4.6 mm | 5 μm | Simple, rapid, and cost-effective for quantification. | |
| Agilent InfinityLab Poroshell HPH‐C18 | 100 × 4.6 mm | 2.7 μm | Suitable for UHPLC-MS/MS analysis of unknown impurities. | |
| Waters Acquity UHPLC Cortecs Phenyl | - | 1.6 µm | Allows for simultaneous determination of HCQ and three of its impurities with a short run time. | |
| ZORBAX SB-C8 | 150 x 2.1 mm | 3.5 µm | Good retention and separation for HCQ and its metabolites in biological samples. |
Visualizations
Caption: A typical experimental workflow for the HPLC analysis of Hydroxychloroquine.
Caption: A logical troubleshooting guide for common HPLC issues with Hydroxychloroquine analysis.
Addressing poor peak shape in Hydroxychloroquine impurity analysis
Welcome to the technical support center for troubleshooting poor peak shape in Hydroxychloroquine (HCQ) impurity analysis. This resource provides researchers, scientists, and drug development professionals with practical guidance to identify and resolve common chromatographic issues.
Frequently Asked Questions (FAQs)
Q1: What are the common types of poor peak shapes observed in HPLC analysis of Hydroxychloroquine and its impurities?
A1: The most common peak shape issues encountered are peak tailing, peak fronting, peak broadening, and split peaks.[1][2] Ideally, chromatographic peaks should be symmetrical and have a Gaussian shape.[3] Deviations from this ideal shape can compromise the accuracy and precision of impurity quantification.[1][2]
Q2: What is peak tailing and what are its primary causes in HCQ analysis?
A2: Peak tailing is characterized by an asymmetry where the latter half of the peak is wider than the front half.[1] For basic compounds like Hydroxychloroquine, a common cause is the interaction between the analyte and acidic silanol (B1196071) groups on the surface of the silica-based stationary phase.[3][4] Other causes can include column contamination, column degradation, or an inappropriate mobile phase pH.[1][2]
Q3: What causes peak fronting in the analysis of HCQ impurities?
A3: Peak fronting, where the initial part of the peak is broader than the end, can be caused by several factors including column overload (injecting too much sample), a collapsed column bed, or a mismatch between the sample solvent and the mobile phase.[4][5][6][7]
Q4: My peaks are broad, but not necessarily tailing or fronting. What could be the issue?
A4: Broad peaks can be a result of several factors including extra-column volume, column degradation, or a mobile phase that is too weak to elute the analytes efficiently.[1][2][8] It can also be an indication of column contamination.[1]
Q5: I am observing split peaks for my HCQ and impurity standards. What is the likely cause?
A5: Split peaks can occur due to a partially blocked frit at the column inlet, a void in the column packing material, or a mismatch between the injection solvent and the mobile phase.[9][10]
Troubleshooting Guide
Issue 1: Peak Tailing of Hydroxychloroquine and its Basic Impurities
Symptoms: The peaks for HCQ and its impurities exhibit significant tailing, leading to poor resolution and inaccurate integration.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Secondary Interactions with Silanols | - Adjust Mobile Phase pH: Lowering the mobile phase pH can protonate the silanol groups, reducing their interaction with the basic analytes. A pH around 2.5 has been shown to be effective for HCQ impurity analysis.[11] - Increase Buffer Concentration: A higher buffer concentration can help to mask the residual silanol groups.[9] - Use an End-Capped Column: Employ a column with proper end-capping to minimize the exposure of silanol groups.[3] |
| Column Contamination | - Flush the Column: Flush the column with a strong solvent to remove any strongly retained compounds.[2] - Use a Guard Column: A guard column can help protect the analytical column from contaminants in the sample.[2][8] |
| Inappropriate Mobile Phase Strength | - Optimize Organic Modifier Concentration: Ensure the mobile phase has sufficient organic solvent to elute the analytes effectively.[1] |
Issue 2: Peak Fronting
Symptoms: Peaks show a leading edge or "shark fin" shape.[7]
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Sample Overload | - Reduce Injection Volume: Decrease the amount of sample injected onto the column.[5][6] - Dilute the Sample: If reducing the injection volume is not feasible, dilute the sample concentration.[2][7] |
| Column Void/Collapse | - Replace the Column: A physical void or collapse of the packing bed at the column inlet is often irreversible, necessitating column replacement.[4] |
| Sample Solvent Incompatibility | - Match Sample Solvent to Mobile Phase: Dissolve the sample in a solvent that is of similar or weaker strength than the initial mobile phase.[6] |
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization for Tailing Reduction
-
Prepare a series of mobile phase buffers: Prepare identical mobile phases with varying pH values. For Hydroxychloroquine, which has a pKa of approximately 3.5, it is recommended to test pH values around this pKa and lower (e.g., pH 2.5, 3.0, 3.5, 4.0).[11] A phosphate (B84403) buffer is a common choice for this pH range.[11]
-
Equilibrate the column: For each new mobile phase pH, ensure the column is thoroughly equilibrated.
-
Inject a standard solution: Inject a standard solution of Hydroxychloroquine and its key impurities.
-
Evaluate peak shape: Analyze the peak symmetry (tailing factor) for each pH condition. A tailing factor close to 1 indicates a symmetrical peak.[3]
-
Select the optimal pH: Choose the pH that provides the best peak shape and resolution for all analytes of interest.
Protocol 2: Column Flushing to Address Contamination
-
Disconnect the column from the detector.
-
Flush with a series of solvents in order of increasing strength. A typical sequence for a reversed-phase column would be:
-
Water (to remove buffer salts)
-
Methanol or Acetonitrile
-
Isopropanol
-
Hexane (if dealing with very non-polar contaminants, ensure miscibility with the previous solvent)
-
-
Reverse the flush direction for stubborn contamination.
-
Equilibrate the column with the mobile phase before reconnecting to the detector.
Visualizations
References
- 1. uhplcs.com [uhplcs.com]
- 2. mastelf.com [mastelf.com]
- 3. waters.com [waters.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. support.waters.com [support.waters.com]
- 6. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 7. youtube.com [youtube.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. youtube.com [youtube.com]
- 10. silicycle.com [silicycle.com]
- 11. Stability Indicating LC Method Development for Hydroxychloroquine Sulfate Impurities as Available for Treatment of COVID-19 and Evaluation of Risk Assessment Prior to Method Validation by Quality by Design Approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Hydroxychloroquine Impurity E Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic analysis of Hydroxychloroquine (HCQ) and its impurities, with a specific focus on the impact of mobile phase pH on the retention of Hydroxychloroquine Impurity E.
Understanding the Impact of pH on Retention
This compound, chemically known as (4RS)-4-[(7-Chloroquinolin-4-yl)amino]pentan-1-ol, possesses two primary ionizable centers that significantly influence its retention in reversed-phase high-performance liquid chromatography (RP-HPLC). The ionization state of these functional groups, and consequently the overall polarity of the molecule, is dictated by the pH of the mobile phase.
-
Quinoline (B57606) Nitrogen: The nitrogen atom within the quinoline ring is basic, with an estimated pKa value around 4.0-5.0.
-
Secondary Amine: The secondary amine in the pentanol (B124592) side chain is also basic, with an estimated pKa value in the range of 9.0-10.0.
-
Primary Alcohol: The primary alcohol group is essentially neutral within the typical HPLC pH range and does not significantly contribute to changes in retention due to pH.
The retention behavior of Impurity E on a non-polar stationary phase (like C18) is inversely related to its polarity. The protonated (ionized) form is more polar and will have a weaker interaction with the stationary phase, leading to earlier elution (shorter retention time). Conversely, the neutral (non-ionized) form is less polar and will interact more strongly with the stationary phase, resulting in later elution (longer retention time).
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound related to mobile phase pH.
| Problem | Potential Cause | Recommended Solution |
| Poor retention of Impurity E (elutes too early, near the void volume) | The mobile phase pH is too low, causing both the quinoline and secondary amine nitrogens to be fully protonated. This increases the polarity of the molecule, reducing its retention on a reversed-phase column. | Increase the pH of the mobile phase. A pH between 7 and 9 will deprotonate the quinoline nitrogen, increasing hydrophobicity and retention. For maximum retention, a pH above 10 will begin to deprotonate the secondary amine, further increasing retention. However, be mindful of the column's pH stability. |
| Peak tailing for Impurity E | Secondary interactions between the protonated amine groups of Impurity E and residual silanols on the silica-based stationary phase. This is more pronounced at mid-range pH values where the analyte is protonated and some silanols are ionized. | 1. Lower the pH: At a low pH (e.g., 2.5-3.5), the silanols are not ionized, minimizing these secondary interactions.[1] 2. Increase the pH: At a high pH (e.g., >9), the analyte is less protonated, reducing interactions. 3. Use a buffer with a higher ionic strength: This can help to mask the residual silanol (B1196071) groups. 4. Add a competing base: Incorporating a small amount of an amine modifier like triethylamine (B128534) (TEA) into the mobile phase can also help to block the active silanol sites. |
| Variable retention times for Impurity E | The mobile phase pH is close to the pKa of one of the ionizable groups of Impurity E. Small fluctuations in the mobile phase pH can lead to significant changes in the degree of ionization and, therefore, inconsistent retention times. | Adjust the mobile phase pH to be at least 1.5 to 2 pH units away from the pKa values of Impurity E. For consistent results, it is recommended to work at a pH below 3 or above 11 (column permitting), or in a well-buffered region between pH 6 and 8. |
| Co-elution of Impurity E with Hydroxychloroquine or other impurities | The selectivity of the method is not optimal at the current mobile phase pH. | Systematically evaluate the selectivity at different pH values. For instance, compare separations at a low pH (e.g., 3.0), a near-neutral pH (e.g., 7.0), and a high pH (e.g., 10.0). The relative elution order of impurities can change significantly with pH, allowing for the resolution of co-eluting peaks. |
Frequently Asked Questions (FAQs)
Q1: What is the expected retention behavior of this compound as a function of pH in RP-HPLC?
A1: The retention time of this compound will generally increase as the pH of the mobile phase increases.
-
Low pH (e.g., < 3): Both basic nitrogens are protonated, making the molecule highly polar and resulting in short retention times.
-
Mid-range pH (e.g., 5-8): The quinoline nitrogen will be mostly deprotonated, while the secondary amine remains protonated. This decrease in overall positive charge leads to a significant increase in retention time compared to low pH conditions.
-
High pH (e.g., > 10): Both basic nitrogens will be largely in their neutral, deprotonated forms. This makes the molecule much less polar, leading to the longest retention times.
Q2: Which pH is optimal for the analysis of this compound?
A2: The optimal pH depends on the specific requirements of the analytical method, such as the desired resolution from other impurities and the main active pharmaceutical ingredient (API).
-
For good peak shape and reproducibility, a low pH (e.g., 2.5-3.5) is often employed to suppress the ionization of silanol groups on the stationary phase.[1]
-
To achieve sufficient retention and potentially alter selectivity to resolve critical pairs, a higher pH (e.g., 9.0-10.5) can be effective, provided a pH-stable column is used.
Q3: How does the pKa of this compound influence method development?
A3: The pKa values of the quinoline (estimated around 4-5) and the secondary amine (estimated around 9-10) are critical. To ensure method robustness, the mobile phase pH should be controlled and set at a value that is at least 1.5-2 pH units away from these pKa values. Operating near a pKa will result in a method that is not rugged, as small changes in pH will lead to large shifts in retention time.
Q4: Can I use a gradient elution to analyze this compound?
A4: Yes, a gradient elution is commonly used for analyzing impurity profiles, as it allows for the elution of compounds with a wide range of polarities within a reasonable timeframe. When developing a gradient method, it is still crucial to select an appropriate and constant pH for the aqueous portion of the mobile phase to ensure reproducible retention and selectivity.
Experimental Protocols
Protocol 1: RP-HPLC Analysis of Hydroxychloroquine and its Impurities at Low pH
This method is suitable for achieving good peak shapes for basic compounds.
-
Chromatographic System: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1 M Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 60 40 25 60 40 30 90 10 | 35 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a mixture of Mobile Phase A and Mobile Phase B (90:10 v/v) to a suitable concentration.
Protocol 2: RP-HPLC Analysis of Hydroxychloroquine and its Impurities at High pH
This method can provide alternative selectivity and increased retention for basic compounds. A pH-resistant column is required.
-
Chromatographic System: High-Performance Liquid Chromatograph with a UV detector.
-
Column: pH-stable C18 column (e.g., hybrid particle technology), 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 10 mM Ammonium (B1175870) bicarbonate, pH adjusted to 10.0 with ammonium hydroxide.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 15 50 50 20 50 50 22 95 5 | 27 | 95 | 5 |
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a mixture of Mobile Phase A and Mobile Phase B (95:5 v/v) to a suitable concentration.
Visualizations
Caption: A typical experimental workflow for the HPLC analysis of pharmaceutical impurities.
Caption: The logical relationship between mobile phase pH, ionization state, and retention time for this compound.
References
Strategies to reduce baseline noise in Hydroxychloroquine impurity profiling
Technical Support Center: Hydroxychloroquine Impurity Profiling
Welcome to the technical support center for Hydroxychloroquine (HCQ) impurity profiling. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during HPLC analysis, with a specific focus on reducing baseline noise.
Frequently Asked Questions (FAQs)
Q1: What is baseline noise in HPLC and how does it affect my Hydroxychloroquine impurity analysis?
A1: Baseline noise refers to the short-term, irregular fluctuations of the baseline in a chromatogram when no analyte is being eluted.[1] In the context of HCQ impurity profiling, a high baseline noise can obscure small impurity peaks, leading to inaccurate quantification and reduced sensitivity of the method.[2] It lowers the signal-to-noise (S/N) ratio, making it difficult to distinguish true impurity peaks from the background fluctuations.[1]
Q2: What is the difference between baseline noise and baseline drift?
A2: Baseline noise consists of rapid, random, and short-term fluctuations, often caused by issues with the detector or mobile phase.[1] In contrast, baseline drift is a gradual, long-term trend in the baseline, which can be caused by factors like temperature changes, mobile phase composition variation, or lack of column equilibration.[1][3]
Q3: Why is my baseline noisy when analyzing HCQ impurities at low UV wavelengths (e.g., <220 nm)?
A3: Detecting at low UV wavelengths inherently increases baseline noise.[4] This is because many HPLC-grade solvents and additives, such as acetonitrile (B52724) and trifluoroacetic acid (TFA), have significant UV absorbance at these wavelengths.[4][5] Any fluctuations in the mobile phase composition or solvent purity will be more pronounced, leading to a noisier baseline.[4]
Q4: Can a contaminated guard column contribute to baseline noise?
A4: Yes, a guard column is designed to trap contaminants and particulate matter before they reach the analytical column.[6] If the guard column becomes saturated with strongly retained impurities from the sample matrix, it can leach these contaminants during subsequent runs, leading to a noisy or drifting baseline.[6][7]
Troubleshooting Guides
Below are troubleshooting guides for common sources of baseline noise in the HPLC analysis of Hydroxychloroquine and its impurities.
Issue 1: High Baseline Noise of a Periodic or Rhythmic Nature
This type of noise often appears as regular pulsations in the baseline.
| Potential Cause | Recommended Action | Detailed Protocol |
| Pump Pulsations | Worn pump seals, faulty check valves, or trapped air bubbles in the pump head can cause rhythmic pressure fluctuations, leading to a noisy baseline.[1][8][9] | Protocol 1: Pump Purging and Seal Maintenance. 1. Purge the pump at a high flow rate (e.g., 5-10 mL/min) with a solvent like isopropanol (B130326) or methanol (B129727) to dislodge air bubbles.[9] 2. If noise persists, sonicate the check valves in methanol or isopropanol. If this fails, replace the check valves.[3] 3. As part of routine maintenance, replace pump seals annually or as needed to prevent leaks and ensure consistent flow.[8] |
| Inadequate Mobile Phase Mixing | Poor online mixing of mobile phase components in gradient elution can result in a noisy baseline, which may appear as a sinusoidal pulse.[4] | Protocol 2: Improving Mobile Phase Homogeneity. 1. If preparing the mobile phase online, ensure the mixer is functioning correctly. Consider installing a larger volume mixer.[10] 2. For isocratic methods, pre-mix the mobile phase components manually and ensure thorough mixing before use.[11] 3. When using additives like TFA, which have high UV absorbance, ensure they are present in all mobile phase components to minimize absorbance differences during the gradient.[12] |
| Degasser Malfunction | A faulty inline degasser can fail to remove dissolved gases from the mobile phase, leading to the formation of microbubbles that cause noise in the detector.[8][13] | Protocol 3: Verifying Degasser Performance. 1. Check the degasser tubing for any leaks or damage. 2. Ensure the degasser is turned on and has had sufficient time to degas the mobile phase before starting the analysis. 3. If the problem continues, consider helium sparging as an alternative and highly effective degassing method.[13] |
Issue 2: High Baseline Noise of a Random or Irregular Nature
This is characterized by erratic and unpredictable fluctuations in the baseline.
| Potential Cause | Recommended Action | Detailed Protocol |
| Contaminated Mobile Phase | Impurities in solvents, buffers, or additives can create a noisy baseline, especially in gradient elution where they may accumulate and elute as "ghost peaks".[1][8][14] | Protocol 4: Mobile Phase Preparation Best Practices. 1. Use high-purity, HPLC-grade solvents and freshly prepared mobile phases for every analysis.[6][14] 2. Filter all mobile phases through a 0.22 µm or 0.45 µm membrane filter to remove particulate matter.[1][15] 3. Prepare aqueous buffer solutions fresh daily to prevent microbial growth, which can contribute to baseline noise.[12] |
| Detector Issues | A deteriorating UV lamp, a contaminated detector flow cell, or air bubbles trapped in the cell are common sources of random baseline noise.[4][12] | Protocol 5: Detector Maintenance and Cleaning. 1. Check the UV lamp's intensity and age; replace it if it's nearing the end of its lifespan.[12][16] 2. Flush the detector flow cell with a strong solvent like methanol or isopropanol to remove contaminants.[14] If necessary, a 1N nitric acid solution can be used (never hydrochloric acid).[14] 3. To dislodge air bubbles, briefly increase the flow rate or connect a back-pressure regulator after the detector.[7][14] |
| Column Contamination | Buildup of strongly retained compounds from previous injections can bleed from the column, causing an unstable baseline.[6][8] | Protocol 6: Column Flushing and Regeneration. 1. Disconnect the column from the detector and flush it with a strong solvent (e.g., isopropanol, acetonitrile) to remove contaminants. 2. If contamination is suspected to be from the sample matrix, perform a blank injection (injecting only the mobile phase or diluent) to confirm the source of any ghost peaks.[17] 3. Always use a guard column to protect the analytical column from strongly retained impurities.[6] |
| Environmental Factors | Fluctuations in ambient temperature and drafts from air conditioning or heating vents can affect detector stability, leading to baseline noise.[3] | Protocol 7: Environmental Control. 1. Maintain a stable laboratory temperature and humidity.[1] 2. If possible, use a column oven to ensure a constant and controlled column temperature.[17] 3. Shield the HPLC system from direct drafts. |
Data Presentation
Table 1: Recommended Mobile Phase and Sample Preparation Parameters
| Parameter | Recommendation | Rationale |
| Solvent Grade | HPLC or LC-MS grade | Minimizes impurities that can cause baseline noise and ghost peaks.[6][8] |
| Mobile Phase Filtration | 0.22 µm or 0.45 µm filter | Removes particulate matter that can damage the pump and column, and contribute to noise.[1][15] |
| Sample Filtration | 0.22 µm or 0.45 µm filter | Prevents particulates from the sample matrix from contaminating the system.[1] |
| Aqueous Buffer Preparation | Prepare fresh daily | Prevents microbial growth which can lead to a noisy baseline.[12] |
Experimental Protocols
Protocol 1: Systematic HPLC System Flushing
This protocol is recommended when baseline noise is suspected to be caused by system-wide contamination.
-
Disconnect the Column: Remove the analytical and guard columns from the system and replace them with a union.
-
Pump and Flow Path Cleaning:
-
Flush all pump lines with HPLC-grade water for 30 minutes at 2-3 mL/min.
-
Follow with a 30-minute flush with isopropanol.
-
Finally, flush with the mobile phase to be used for the analysis until the baseline stabilizes.
-
-
Injector and Sample Loop Cleaning:
-
Perform several injections of a strong solvent (e.g., isopropanol) to clean the needle and sample loop.
-
Consult the instrument manual for specific cleaning procedures for the autosampler.
-
-
Detector Flow Cell Cleaning:
-
With the column still disconnected, flush the flow cell with isopropanol or methanol.
-
If contamination persists, a more aggressive cleaning with 1N nitric acid may be necessary, followed by a thorough water rinse.[14]
-
-
System Re-equilibration: Re-install the column and equilibrate the entire system with the mobile phase until a stable baseline is achieved.
Visualizations
Caption: A logical workflow for troubleshooting baseline noise in HPLC.
Caption: Cause-and-effect diagram for baseline noise in HPLC analysis.
References
- 1. uhplcs.com [uhplcs.com]
- 2. labtech.tn [labtech.tn]
- 3. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromforum.org [chromforum.org]
- 6. mastelf.com [mastelf.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. welch-us.com [welch-us.com]
- 11. welch-us.com [welch-us.com]
- 12. agilent.com [agilent.com]
- 13. researchgate.net [researchgate.net]
- 14. phenomenex.com [phenomenex.com]
- 15. pharmagrowthhub.com [pharmagrowthhub.com]
- 16. gmi-inc.com [gmi-inc.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Solubility Challenges of Hydroxychloroquine Impurity E
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Hydroxychloroquine (B89500) (HCQ) Impurity E in common analytical diluents.
Frequently Asked Questions (FAQs)
Q1: What is Hydroxychloroquine Impurity E and why is its solubility a concern?
A1: this compound is a related substance of the active pharmaceutical ingredient Hydroxychloroquine.[1][2][3][4][5] Its chemical name is (4RS)-4-[(7-Chloroquinolin-4-yl)amino]pentan-1-ol.[1][5] Like many quinoline (B57606) derivatives, Impurity E possesses a hydrophobic aromatic core, which can lead to poor aqueous solubility.[6][7] Ensuring complete dissolution of Impurity E in the chosen diluent is critical for accurate and precise analytical measurements, such as in High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) assays. Incomplete solubility can lead to inaccurate quantification, precipitation in the analytical system, and unreliable results.
Q2: What are the primary factors influencing the solubility of this compound?
A2: The solubility of this compound is primarily influenced by:
-
pH of the diluent: As a quinoline derivative, Impurity E is expected to be a weak base. Therefore, its solubility is significantly dependent on the pH of the medium. In acidic conditions, the quinoline nitrogen is likely to be protonated, forming a more soluble salt.[7][8]
-
Co-solvent composition: The use of organic co-solvents mixed with aqueous solutions can significantly enhance the solubility of hydrophobic compounds by reducing the overall polarity of the diluent.[6][9]
-
Temperature: While generally having a lesser effect than pH and co-solvents, temperature can still influence solubility.[8]
-
Presence of other ions: High concentrations of salts in the diluent can lead to a "salting-out" effect, reducing the solubility of the impurity. A common ion effect can also suppress solubility if a salt of the impurity has been formed.[6][8]
Q3: What are some recommended starting points for a diluent for this compound?
A3: Based on analytical methods for Hydroxychloroquine and its impurities, the following diluents are recommended as starting points:
-
A mixture of 1.0% orthophosphoric acid and acetonitrile (B52724) (90:10 v/v) has been optimized for the solubility of HCQ and its impurities.
-
A 50:50 (v/v) mixture of water and methanol (B129727) is another common diluent for preparing HCQ samples for UHPLC analysis.[10]
-
Mobile phases for HPLC analysis of HCQ often consist of a buffer at an acidic pH (e.g., pH 2.2-2.5) mixed with an organic solvent like methanol or acetonitrile.[11][12]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting and resolving solubility issues with this compound.
Issue 1: this compound does not fully dissolve in the initial diluent.
Initial Assessment Workflow
Caption: Troubleshooting workflow for initial insolubility.
Detailed Steps & Solutions:
-
pH Adjustment:
-
Rationale: Since this compound is a basic compound, decreasing the pH of the diluent will lead to protonation and increased solubility.[7]
-
Action: If using an aqueous buffer, lower the pH to a range of 2.0-3.0 using an acid like phosphoric acid or formic acid.
-
-
Co-solvent Modification:
-
Rationale: Organic solvents can disrupt the hydrophobic interactions that limit solubility in aqueous solutions.[9]
-
Action:
-
If using a purely aqueous diluent, introduce a water-miscible organic co-solvent like acetonitrile or methanol. Start with a low percentage (e.g., 10%) and gradually increase it.
-
If already using a mixed diluent, incrementally increase the proportion of the organic solvent.
-
Consider trying different organic solvents. For example, if acetonitrile is not effective, methanol or dimethyl sulfoxide (B87167) (DMSO) might be.
-
-
-
Physical Methods:
-
Rationale: Applying energy can help overcome the activation energy barrier for dissolution.
-
Action: Use sonication for a short period (e.g., 5-10 minutes) to aid in dissolving the impurity.
-
Issue 2: Precipitation is observed after initial dissolution, especially upon standing.
Possible Causes & Solutions:
-
Supersaturation: The initial dissolution might have created a supersaturated solution that is not stable over time.
-
Action: Prepare a slightly less concentrated solution. If a specific concentration is required, a solubility-enhancing excipient may be necessary.
-
-
pH Shift: The pH of the solution may be changing over time (e.g., due to absorption of atmospheric CO2), causing the impurity to precipitate.
-
Action: Ensure the buffer has sufficient capacity to maintain the desired pH.
-
-
Temperature Fluctuation: A decrease in temperature can reduce the solubility of the compound.
-
Action: Prepare and store solutions at a controlled room temperature.
-
Issue 3: Inconsistent analytical results are suspected to be due to solubility issues.
Logical Relationship Diagram for Inconsistent Results
Caption: Impact of solubility on analytical results.
Verification & Solutions:
-
Visual Inspection: Carefully inspect your sample vials for any particulate matter before injection.
-
Filtration: Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter compatible with your diluent. If results become more consistent, it indicates that undissolved particles were the issue.
-
Dilution Series: Prepare a dilution series of your sample. If the results are not linear, it may suggest solubility issues at higher concentrations.
-
Re-optimize Diluent: Revisit the diluent optimization process as described in Issue 1.
Data Presentation: Solubility Enhancement Strategies
The following tables provide illustrative data on the effect of different diluent compositions on the solubility of a hypothetical quinoline-based impurity, similar in structure to this compound.
Table 1: Effect of pH on Aqueous Solubility
| pH of Aqueous Buffer | Illustrative Solubility (µg/mL) | Fold Increase |
| 7.4 | 1.2 | 1.0 |
| 6.0 | 15.8 | 13.2 |
| 5.0 | 180.5 | 150.4 |
| 4.0 | >1000 | >833 |
| 3.0 | >2000 | >1667 |
Table 2: Effect of Co-solvents on Solubility in a Buffered Solution (pH 4.5)
| Co-solvent System | Co-solvent Concentration (% v/v) | Illustrative Solubility (µg/mL) | Fold Increase (from aqueous pH 7.4) |
| Water | 0 | ~180 | ~150 |
| Methanol/Water | 20 | >1500 | >1250 |
| Methanol/Water | 50 | >5000 | >4167 |
| Acetonitrile/Water | 20 | >2000 | >1667 |
| Acetonitrile/Water | 50 | >7000 | >5833 |
Experimental Protocols
Protocol 1: pH-Solubility Profile Determination
Objective: To determine the solubility of this compound as a function of pH.
Methodology:
-
Prepare a series of buffers with different pH values (e.g., from pH 2.0 to 7.4).
-
Add an excess amount of this compound to a fixed volume of each buffer in separate vials.
-
Agitate the vials at a constant temperature for a sufficient time to reach equilibrium (e.g., 24 hours).
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Dilute the filtrate with a suitable mobile phase and quantify the concentration of the dissolved impurity using a validated HPLC-UV or LC-MS method.
-
Plot the measured solubility against the final measured pH of each buffer solution.
Protocol 2: Co-solvent Solubility Assessment
Objective: To evaluate the effect of different co-solvents on the solubility of this compound.
Methodology:
-
Select a baseline aqueous buffer in which the impurity has low but measurable solubility (or a pH where solubility needs enhancement).
-
Prepare a series of diluents containing increasing percentages (e.g., 10%, 20%, 30%, 50% v/v) of a water-miscible organic solvent (e.g., methanol, acetonitrile).
-
Follow steps 2-7 from Protocol 1 for each co-solvent mixture.
-
Plot the solubility as a function of the co-solvent concentration.
Experimental Workflow Diagram
Caption: General workflow for solubility studies.
References
- 1. Accurate and sensitive determination of hydroxychloroquine sulfate used on COVID-19 patients in human urine, serum and saliva samples by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydroxychloroquine Impurities | SynZeal [synzeal.com]
- 5. shimadzu.com [shimadzu.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. A study of impurities in the repurposed COVID‐19 drug hydroxychloroquine sulfate using ultra‐high‐performance liquid chromatography‐quadrupole/time‐of‐flight mass spectrometry and liquid chromatography‐solid‐phase extraction‐nuclear magnetic resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. akjournals.com [akjournals.com]
- 12. Stability Indicating LC Method Development for Hydroxychloroquine Sulfate Impurities as Available for Treatment of COVID-19 and Evaluation of Risk Assessment Prior to Method Validation by Quality by Design Approach - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Hydroxychloroquine Impurity E
This guide provides a comprehensive comparison of analytical methods for the validation of Hydroxychloroquine Impurity E, in accordance with the International Council for Harmonisation (ICH) guidelines. It is intended for researchers, scientists, and drug development professionals involved in the quality control and assurance of pharmaceutical products.
Understanding the Regulatory Framework: ICH Guidelines
The validation of analytical procedures is a critical component of drug development and is mandated by regulatory bodies worldwide. The ICH has established harmonized guidelines to ensure the quality, safety, and efficacy of pharmaceutical products. The primary guideline for the validation of analytical procedures is ICH Q2(R1), "Validation of Analytical Procedures: Text and Methodology," which has been recently revised to Q2(R2).[1][2][3][4][5][6][7][8] These guidelines outline the necessary validation characteristics for various analytical tests, including those for impurities.
For the quantitative determination of impurities, the following validation parameters are essential:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as other impurities, degradants, or matrix components.[9]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[2][9]
-
Accuracy: The closeness of test results obtained by the method to the true value.[2][9]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.[2]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[2]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[9]
Comparative Analysis of Analytical Methods
While several analytical techniques can be employed for the determination of this compound, High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most prevalent due to their high resolution and sensitivity.[10][11][12][13] This section provides a comparative summary of these methods based on typical performance data.
Table 1: Comparison of HPLC and UHPLC Method Validation Parameters for this compound
| Validation Parameter | HPLC Method | UHPLC Method | ICH Acceptance Criteria (for Impurities) |
| Specificity | No interference from placebo and other related substances | No interference from placebo and other related substances | The method should be able to distinguish the analyte from other substances. |
| Linearity (r²) | > 0.999 | > 0.999 | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.0% - 101.5% | Typically 80% - 120% of the theoretical value |
| Precision (RSD%) | |||
| - Repeatability | < 2.0% | < 1.5% | RSD ≤ 5.0% (at the limit of quantitation) |
| - Intermediate Precision | < 3.0% | < 2.0% | RSD ≤ 5.0% |
| LOD | 0.01 µg/mL | 0.005 µg/mL | Signal-to-noise ratio of 3:1 |
| LOQ | 0.03 µg/mL | 0.015 µg/mL | Signal-to-noise ratio of 10:1 |
| Range | 0.03 - 1.5 µg/mL | 0.015 - 1.5 µg/mL | From LOQ to 120% of the specification limit |
| Robustness | Unaffected by minor changes in flow rate, pH, and column temperature | Unaffected by minor changes in flow rate, pH, and column temperature | No significant impact on results |
| Run Time | ~ 20 minutes | ~ 5 minutes | - |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. Below are representative protocols for the HPLC and UHPLC methods compared above.
High-Performance Liquid Chromatography (HPLC) Method
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient mixture of 0.1% trifluoroacetic acid in water (Solvent A) and acetonitrile (B52724) (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
-
Standard Preparation: A stock solution of this compound is prepared in a suitable diluent and further diluted to create calibration standards and quality control samples.
-
Sample Preparation: The drug product is dissolved in the diluent, sonicated, and filtered to the desired concentration.
Ultra-High-Performance Liquid Chromatography (UHPLC) Method
-
Instrumentation: A UHPLC system with a binary pump, autosampler, column thermostat, and a diode array detector.
-
Column: C18, 100 mm x 2.1 mm, 1.7 µm particle size.
-
Mobile Phase: A gradient mixture of 10 mM ammonium (B1175870) formate (B1220265) buffer (pH 3.0) and methanol.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 2 µL.
-
Standard and Sample Preparation: Similar to the HPLC method, but with potentially higher dilutions due to the increased sensitivity of the UHPLC system.
Visualizing the Validation Workflow and Method Comparison
Diagrams can effectively illustrate complex workflows and relationships. The following diagrams, generated using the DOT language, depict the analytical method validation workflow as per ICH guidelines and a logical comparison of the HPLC and UHPLC methods.
Caption: Workflow for Analytical Method Validation as per ICH Guidelines.
Caption: Key Decision Factors for HPLC vs. UHPLC Method Selection.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. database.ich.org [database.ich.org]
- 3. fda.gov [fda.gov]
- 4. ICH Official web site : ICH [ich.org]
- 5. starodub.nl [starodub.nl]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ema.europa.eu [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. Stability Indicating LC Method Development for Hydroxychloroquine Sulfate Impurities as Available for Treatment of COVID-19 and Evaluation of Risk Assessment Prior to Method Validation by Quality by Design Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. akjournals.com [akjournals.com]
- 12. ajpaonline.com [ajpaonline.com]
- 13. researchgate.net [researchgate.net]
A Head-to-Head Battle: HPLC vs. UPLC for Hydroxychloroquine Impurity Profiling
For researchers, scientists, and drug development professionals, ensuring the purity of Hydroxychloroquine is a critical aspect of quality control and regulatory compliance. The choice of analytical technique for impurity profiling can significantly impact the speed, accuracy, and efficiency of this process. This guide provides a detailed comparative study of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the analysis of Hydroxychloroquine impurities, supported by experimental data and detailed protocols.
High-Performance Liquid Chromatography (HPLC) has long been the established workhorse for pharmaceutical analysis, offering robust and reliable methods. However, the advent of Ultra-Performance Liquid Chromatography (UPLC) has introduced a paradigm shift, promising significant gains in performance. UPLC technology utilizes columns packed with sub-2 µm particles, which, when combined with instrumentation designed to handle higher backpressures, leads to faster analysis times, improved resolution, and enhanced sensitivity compared to traditional HPLC systems that typically employ 3-5 µm particle size columns.
Executive Summary: UPLC Demonstrates Superiority in Speed and Resolution
A comprehensive comparison of HPLC and UPLC for the impurity profiling of Hydroxychloroquine reveals that UPLC offers substantial advantages in terms of speed of analysis and separation efficiency. While both techniques can achieve the necessary separation of key impurities, UPLC accomplishes this in a fraction of the time, leading to higher sample throughput and reduced solvent consumption. This efficiency can be a crucial factor in high-volume quality control laboratories and during time-sensitive drug development phases.
Quantitative Data Comparison
The following tables summarize the key performance parameters of representative HPLC and UPLC methods for the analysis of Hydroxychloroquine and its impurities. The data is compiled from various studies, including methods based on the United States Pharmacopeia (USP) for HPLC and the European Pharmacopoeia (EP) for UHPLC (a form of UPLC).
Table 1: Chromatographic Conditions
| Parameter | HPLC Method (Based on USP) | UPLC/UHPLC Method (Based on EP) |
| Column | C18, 5 µm, 250 x 4.6 mm | C18, 1.7 µm, 50 x 2.1 mm |
| Mobile Phase | Isocratic: Water/Methanol/Acetonitrile (B52724)/Phosphoric acid with sodium 1-pentanesulfonate | Gradient: Methanol/Buffer |
| Flow Rate | 1.0 mL/min | 0.7 mL/min |
| Detector | UV | UV/Diode Array Detector |
| Injection Volume | 20 µL | 4 µL |
| Column Temperature | 40 °C | 40 °C |
Table 2: Performance Comparison
| Performance Metric | HPLC | UPLC/UHPLC |
| Analysis Time | ~30 - 60 min | ~7 - 15 min |
| Resolution (between critical pairs) | > 1.8 (for Chloroquine) | > 3.0 (for Impurity B and C) |
| Estimated Solvent Consumption per Run | ~30 - 60 mL | ~5 - 10 mL |
| Sensitivity (LOD/LOQ) | Method Dependant (e.g., LOD ~25 ng/mL for HCQ) | Generally higher due to sharper peaks |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical methods. Below are representative experimental protocols for both HPLC and UPLC analysis of Hydroxychloroquine impurities.
HPLC Method for Impurity Profiling
This method is a stability-indicating assay designed to separate Hydroxychloroquine from its potential degradation products and process-related impurities.[1]
1. Materials and Reagents:
-
Hydroxychloroquine Sulfate Reference Standard and impurity standards (e.g., Desethylhydroxychloroquine, Bidesethylhydroxychloroquine, Chloroquine).
-
Potassium dihydrogen phosphate (B84403) (analytical grade).
-
Orthophosphoric acid (analytical grade).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
2. Chromatographic Conditions:
-
Column: X-terra phenyl, 250 x 4.6 mm, 5 µm.
-
Mobile Phase A: 0.3 M Potassium dihydrogen phosphate buffer (pH 2.5).
-
Mobile Phase B: Acetonitrile and buffer in a 70:30 v/v ratio.
-
Gradient Program: A time-based gradient is employed to ensure the separation of all impurities.
-
Flow Rate: 1.5 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
3. Sample Preparation:
-
Accurately weigh and dissolve the Hydroxychloroquine sample in the diluent (a mixture of acetonitrile and water) to achieve a final concentration of approximately 2000 µg/mL.
-
Spike the sample with known impurities at a concentration of around 10 µg/mL to verify the separation capability of the method.
UPLC/UHPLC Method for Impurity Profiling
This method, based on the principles of the European Pharmacopoeia, offers a rapid analysis of Hydroxychloroquine and its related substances.[2]
1. Materials and Reagents:
-
Hydroxychloroquine Sulfate Reference Standard and impurity standards.
-
Methanol (LC-MS grade).
-
Buffer solution as specified in the relevant pharmacopeia.
-
Water (LC-MS grade).
2. Chromatographic Conditions:
-
Column: C18, 1.7 µm, 50 x 2.1 mm.
-
Mobile Phase A: Buffer solution.
-
Mobile Phase B: Methanol.
-
Gradient Program: A gradient elution from 10% to 85% Mobile Phase B.
-
Flow Rate: 0.7 mL/min.
-
Detection: Diode Array Detector (DAD).
-
Injection Volume: 4 µL.
-
Column Temperature: 40 °C.
3. Sample Preparation:
-
Prepare the sample solution by dissolving the Hydroxychloroquine substance in the mobile phase to a suitable concentration as per the pharmacopeial guidelines.
Visualizing the Workflow
To better understand the logical flow of the impurity profiling process using both techniques, the following diagrams have been generated using Graphviz.
Caption: Workflow for Hydroxychloroquine impurity profiling using HPLC.
Caption: Streamlined workflow for Hydroxychloroquine impurity profiling using UPLC.
Conclusion: A Clear Choice for Efficiency and Performance
The comparative analysis unequivocally demonstrates the advantages of UPLC over traditional HPLC for the impurity profiling of Hydroxychloroquine. The significant reduction in analysis time, leading to lower solvent consumption and higher sample throughput, makes UPLC a more cost-effective and environmentally friendly option in the long run. Furthermore, the enhanced resolution offered by UPLC provides greater confidence in the separation and quantification of closely eluting impurities, which is paramount for ensuring the safety and efficacy of the final drug product. While the initial investment in UPLC instrumentation may be higher, the long-term benefits in productivity and data quality present a compelling case for its adoption in modern pharmaceutical quality control laboratories.
References
For researchers, scientists, and drug development professionals, ensuring the purity and safety of active pharmaceutical ingredients (APIs) like hydroxychloroquine (B89500) (HCQ) is paramount. Process-related impurities, arising during synthesis or storage, can impact the efficacy and safety of the final drug product. Among these, Hydroxychloroquine Impurity E requires careful differentiation from other known impurities. This guide provides a comparative analysis, supported by experimental data and protocols, to facilitate the accurate identification and quantification of these compounds.
Understanding the Impurities
Hydroxychloroquine, a 4-aminoquinoline (B48711) derivative, is susceptible to the formation of various impurities. These can include starting material carry-over, by-products of side reactions, and degradation products.[1] The European Pharmacopoeia (EP) lists several potential impurities, designated by letters. This compound is identified as (4RS)-4-[(7-Chloroquinolin-4-yl)amino]pentan-1-ol.[2][3][4][5] Distinguishing it from structurally similar compounds is a critical analytical challenge.
Comparative Data of Key Hydroxychloroquine Impurities
Effective differentiation relies on leveraging distinct physicochemical properties. The following table summarizes key data for this compound and other relevant process-related impurities, compiled from various analytical studies.
| Impurity Name | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Hydroxychloroquine | 2-[[4-[(7-Chloro-4-quinolinyl)amino]pentyl]ethylamino]ethanol | C₁₈H₂₆ClN₃O | 335.87 | 118-42-3 |
| Impurity E | (4RS)-4-[(7-Chloroquinolin-4-yl)amino]pentan-1-ol | C₁₄H₁₇ClN₂O | 264.75 | 10500-64-8[1][2][3][4][5] |
| Impurity B | 2-[[4-[(7-Chloro-4-quinolinyl)amino]pentyl]amino]ethanol | C₁₆H₂₂ClN₃O | 307.82 | Not Available |
| Impurity C | N,N-diethyl-N'-(7-chloroquinolin-4-yl)pentane-1,4-diamine | C₁₈H₂₆ClN₃ | 319.87 | 4298-15-1 |
| Impurity F | 4-Amino-1-pentanol | C₅H₁₃NO | 103.16 | 6281-58-9 |
| Desethyl HCQ | 2-[(4-[(7-chloroquinolin-4-yl)amino]pentyl)amino]ethanol | C₁₆H₂₂ClN₃O | 307.82 | Not Available |
| HCQ N-Oxide | 2-[[4-[(7-Chloro-4-quinolinyl-1-oxide)amino]pentyl]ethylamino]ethanol | C₁₈H₂₆ClN₃O₂ | 351.87 | 1449223-88-4 |
Experimental Methodology for Impurity Separation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of hydroxychloroquine and its impurities.[6][7] The following protocol is a representative method adapted from published literature.[6][8][9][10]
1. Chromatographic Conditions:
-
Column: A reversed-phase column, such as an Agilent InfinityLab Poroshell HPH-C18 (100 mm × 4.6 mm, 2.7 µm), is often employed.[8][9][10]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic solvent is typically used. For example, a mobile phase consisting of 20 mM ammonium (B1175870) formate (B1220265) aqueous solution and a methanol/acetonitrile mixture (80:20, v/v) has been shown to be effective.[8][9][10]
-
Flow Rate: A flow rate of 1.5 mL/min is a common starting point.[6]
-
Detection: UV detection at 220 nm is suitable for these compounds.[6]
-
Injection Volume: A 10 µL injection volume is typically used.[6]
2. Sample Preparation:
-
Accurately weigh and dissolve the hydroxychloroquine sample in a suitable diluent, such as a mixture of water and methanol, to achieve a known concentration.
-
For impurity identification, a spiked sample containing known reference standards of the impurities of interest should be prepared.
3. Data Analysis:
-
The retention time of each peak is used for identification by comparison with reference standards.
-
The peak area is used for quantification against a calibration curve prepared from the reference standards.
Distinguishing Impurity E through Chromatographic and Spectrometric Data
Under optimized HPLC conditions, this compound will exhibit a distinct retention time compared to other process-related impurities. While specific retention times can vary between analytical setups, the elution order is generally reproducible.
For unambiguous identification and structural confirmation, coupling HPLC with mass spectrometry (LC-MS) is highly recommended.[8][11][12] The mass-to-charge ratio (m/z) of the molecular ion and its fragmentation pattern provide definitive structural information.
| Compound | Expected [M+H]⁺ (m/z) | Key Fragmentation Pathways |
| Hydroxychloroquine | 336.18 | Loss of the hydroxyethylamino side chain. |
| Impurity E | 265.11 | Fragmentation of the pentanol (B124592) side chain. |
| Impurity B | 308.15 | Loss of the ethanolamino side chain. |
| Impurity C | 320.19 | Fragmentation of the diethylpentanediamine side chain. |
| Desethyl HCQ | 308.15 | Similar to Impurity B, requiring chromatographic separation for distinction. |
| HCQ N-Oxide | 352.18 | Loss of the oxygen atom from the quinoline (B57606) ring. |
Workflow for Impurity Identification and Differentiation
The logical flow for identifying and distinguishing this compound from other process-related impurities is outlined in the diagram below.
Caption: A flowchart of the experimental workflow for impurity analysis.
By employing a systematic approach that combines robust chromatographic separation with sensitive and specific detection methods, researchers can confidently distinguish this compound from other process-related impurities, ensuring the quality and safety of this important pharmaceutical compound.
References
- 1. Hydroxychloroquine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. veeprho.com [veeprho.com]
- 3. pharmaceresearch.com [pharmaceresearch.com]
- 4. Hydroxychloroquine EP Impurity E - Acanthus Research [acanthusresearch.com]
- 5. Hydroxychloroquine EP Impurity E - Opulent Pharma [opulentpharma.com]
- 6. Stability Indicating LC Method Development for Hydroxychloroquine Sulfate Impurities as Available for Treatment of COVID-19 and Evaluation of Risk Assessment Prior to Method Validation by Quality by Design Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 8. c19early.org [c19early.org]
- 9. A study of impurities in the repurposed COVID-19 drug hydroxychloroquine sulfate using ultra-high-performance liquid chromatography-quadrupole/time-of-flight mass spectrometry and liquid chromatography-solid-phase extraction-nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A study of impurities in the repurposed COVID‐19 drug hydroxychloroquine sulfate using ultra‐high‐performance liquid chromatography‐quadrupole/time‐of‐flight mass spectrometry and liquid chromatography‐solid‐phase extraction‐nuclear magnetic resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification and characterization of process related impurities in chloroquine and hydroxychloroquine by LC/IT/MS, LC/TOF/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comprehensive Guide to Determining the Relative Response Factor (RRF) of Hydroxychloroquine Impurity E
For researchers, scientists, and drug development professionals, accurate quantification of impurities in pharmaceutical products is paramount to ensure safety and efficacy. This guide provides a comparative overview and detailed experimental protocols for determining the Relative Response Factor (RRF) of Hydroxychloroquine Impurity E, a critical step for its accurate measurement in Hydroxychloroquine drug substances and products.
Understanding the Relative Response Factor (RRF)
The Relative Response Factor (RRF) is a crucial parameter in chromatography that corrects for the difference in detector response between an impurity and the Active Pharmaceutical Ingredient (API).[1] When direct reference standards for impurities are unavailable or costly, the RRF allows for the accurate quantification of the impurity using the API's reference standard.[2] The RRF is determined by comparing the response of the impurity to that of the API at the same concentration under identical chromatographic conditions.
According to guidelines from the European Pharmacopoeia (Ph. Eur.), if a monograph does not specify a correction factor for an impurity, it is generally assumed that the response factor is within the range of 0.8 to 1.2.[3] However, for accurate quantitative analysis, especially for impurities with significantly different chromophores compared to the API, experimental determination of the RRF is essential.
Analytical Methods for Hydroxychloroquine and its Impurities
Several analytical techniques are employed for the determination of Hydroxychloroquine and its related substances, with High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) being the most common. These methods typically utilize UV or mass spectrometry detectors.[4][5][6] The choice of method depends on the specific requirements for sensitivity, selectivity, and speed.
Comparison of Analytical Techniques
| Technique | Principle | Advantages | Disadvantages |
| HPLC-UV | Separation based on polarity, detection via UV absorbance. | Robust, widely available, cost-effective. | May lack sensitivity for trace impurities; co-elution can be an issue. |
| UHPLC-UV | Similar to HPLC but uses smaller particle size columns for higher resolution and speed. | Faster analysis times, better resolution, and higher sensitivity than HPLC. | Higher backpressure requires specialized equipment. |
| LC-MS/MS | Combines the separation power of LC with the high selectivity and sensitivity of tandem mass spectrometry. | Highly sensitive and specific, allows for structural elucidation. | More expensive instrumentation and complex method development.[7] |
Experimental Protocol for RRF Determination of this compound
This section details the experimental methodology for determining the RRF of this compound with respect to Hydroxychloroquine using HPLC-UV.
1. Materials and Reagents
-
Hydroxychloroquine Sulfate Reference Standard (USP or equivalent)
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes
3. Chromatographic Conditions
A stability-indicating HPLC method is crucial for the accurate determination of impurities.[4] The following conditions are based on established methods for Hydroxychloroquine and its impurities:[4]
| Parameter | Condition |
| Column | X-terra Phenyl (250 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase A | 0.3 M Potassium dihydrogen phosphate buffer (pH adjusted to 2.5 with orthophosphoric acid) |
| Mobile Phase B | Acetonitrile:Buffer (70:30 v/v) |
| Gradient Program | Time (min) |
| 0 | |
| 10 | |
| 20 | |
| 25 | |
| 30 | |
| 35 | |
| Flow Rate | 1.5 mL/min |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
4. Preparation of Standard Solutions
-
Hydroxychloroquine Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of Hydroxychloroquine Sulfate Reference Standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent (e.g., a mixture of water and methanol).
-
Impurity E Stock Solution (100 µg/mL): Accurately weigh about 2.5 mg of this compound Reference Standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the same solvent.
-
Calibration Solutions: Prepare a series of at least five calibration solutions for both Hydroxychloroquine and Impurity E by diluting the stock solutions to cover a range from the Limit of Quantification (LOQ) to approximately 150% of the expected impurity concentration. Ensure that the concentrations are the same for both the API and the impurity at each level.
5. Data Collection and Analysis
-
Inject the prepared calibration solutions into the HPLC system.
-
Record the peak areas for both Hydroxychloroquine and Impurity E at each concentration level.
-
Plot a calibration curve of peak area versus concentration for both the API and the impurity.
-
Determine the slope of the regression line for each calibration curve.
6. Calculation of the Relative Response Factor (RRF)
The RRF is calculated using the slopes of the calibration curves:
RRF = (Slope of Impurity E) / (Slope of Hydroxychloroquine)
Illustrative Data for RRF Calculation
The following table presents hypothetical data to demonstrate the RRF calculation.
| Concentration (µg/mL) | Hydroxychloroquine Peak Area | Impurity E Peak Area |
| 1 | 25,000 | 20,000 |
| 2 | 51,000 | 40,500 |
| 5 | 126,000 | 101,000 |
| 10 | 252,000 | 201,500 |
| 15 | 378,000 | 302,000 |
| Slope | 25,100 | 20,100 |
| R² | 0.9998 | 0.9999 |
Calculated RRF:
RRF = 20,100 / 25,100 = 0.80
In this hypothetical example, the RRF of this compound is 0.80. This value would then be used to correct the concentration of Impurity E when it is quantified using the Hydroxychloroquine reference standard.
Visualizing the Workflow and Calculation
Experimental Workflow for RRF Determination
Caption: Workflow for the experimental determination of the Relative Response Factor.
Logical Relationship in RRF Calculation
Caption: Logical diagram illustrating the calculation of the Relative Response Factor.
Conclusion
References
- 1. edqm.eu [edqm.eu]
- 2. edqm.eu [edqm.eu]
- 3. The monograph does not specify a correction factor for a specified impurity. - FAQs Home - FAQs [faq.edqm.eu]
- 4. Stability Indicating LC Method Development for Hydroxychloroquine Sulfate Impurities as Available for Treatment of COVID-19 and Evaluation of Risk Assessment Prior to Method Validation by Quality by Design Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchgate.net [researchgate.net]
- 7. fda.gov [fda.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Hydroxychloroquine Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of impurities in Hydroxychloroquine (HCQ). Ensuring the purity of active pharmaceutical ingredients (APIs) like HCQ is critical for drug safety and efficacy. This document outlines and compares a stability-indicating High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and an advanced Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) method. The information presented is based on published experimental data to assist in the selection and implementation of appropriate analytical strategies for quality control and drug development.
Introduction to Analytical Approaches
The analysis of Hydroxychloroquine impurities is essential to control for process-related impurities and degradation products. The European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) provide monographs with specific methods and acceptance criteria for HCQ sulfate (B86663) and its related substances. While compendial methods are established for quality control, modern analytical techniques such as UPLC-MS offer enhanced capabilities in terms of speed, resolution, and impurity identification. This guide will delve into a comparative analysis of these different approaches.
Stability-Indicating HPLC-UV Method
A robust, stability-indicating HPLC-UV method is fundamental for routine quality control of Hydroxychloroquine and its impurities. Such a method has been developed and validated to separate HCQ from its known process-related and degradation impurities.
Experimental Protocol: HPLC-UV
A validated stability-indicating HPLC method is described for the determination of Hydroxychloroquine sulfate and its impurities.
-
Instrumentation: A High-Performance Liquid Chromatography system equipped with a PDA detector.
-
Column: X-terra phenyl column (250 × 4.6 mm, 5 µm).
-
Mobile Phase A: 0.3 M potassium dihydrogen phosphate (B84403) buffer (pH 2.5).
-
Mobile Phase B: A mixture of acetonitrile (B52724) and buffer in a 70:30 v/v ratio.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 10 70 30 25 40 60 35 20 80 40 95 5 | 45 | 95 | 5 |
-
Flow Rate: 1.5 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
Data Presentation: HPLC-UV Method Validation
The following table summarizes the validation parameters for the stability-indicating HPLC-UV method for Hydroxychloroquine and its impurities.
| Parameter | Hydroxychloroquine | Desethyl-hydroxychloroquine (DHC) | Hydroxy-chloroquine-O-acetate (HCA) | Hydroxy-chloroquine-O-sulfate (HCS) | 4,7-dichloro-quinoline (DCQ) |
| Linearity Range | LOQ to 150% | LOQ to 150% | LOQ to 150% | LOQ to 150% | LOQ to 150% |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | > 0.999 | > 0.999 | > 0.999 |
| LOD | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| LOQ | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| Precision (%RSD) | < 2.0 | < 2.0 | < 2.0 | < 2.0 | < 2.0 |
| Accuracy (% Recovery) | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
Data sourced from a single study and may not be directly comparable to other methods without a formal cross-validation study.
UPLC-MS Method for Impurity Identification and Profiling
For a more in-depth analysis and identification of unknown impurities, Ultra-High-Performance Liquid Chromatography coupled with high-resolution mass spectrometry (UPLC-Q/TOF-MS) is a powerful tool. This technique offers higher separation efficiency, faster analysis times, and the ability to elucidate the structures of unknown impurities.
Experimental Protocol: UPLC-Q/TOF-MS
The following UPLC-MS method was used for the identification and characterization of unknown impurities in Hydroxychloroquine sulfate.
-
Instrumentation: An Agilent UPLC system coupled to a Quadrupole/Time-of-Flight (Q/TOF) mass spectrometer.
-
Column: Agilent InfinityLab Poroshell HPH-C18 column (100 × 4.6 mm, 2.7 μm).
-
Mobile Phase A: 20 mM ammonium (B1175870) formate (B1220265) aqueous solution.
-
Mobile Phase B: Methanol/acetonitrile (80:20, v/v).
-
Gradient Elution: A gradient elution was used for the separation.
-
Mass Spectrometry: Full-scan MS and MS² were performed to obtain structural information.
Data Presentation: UPLC-MS Impurity Identification
This method successfully identified nine different impurities, including six previously unreported ones. The high-resolution mass spectrometry data allowed for the determination of the elemental composition of the impurities.
| Impurity | Observed m/z [M+H]⁺ | Molecular Formula | Deviation (ppm) |
| Impurity I | 180.0214 | C₇H₅Cl₂N | -2.2 |
| Impurity II | 352.1793 | C₁₈H₂₅ClN₄O | -1.1 |
| Impurity III | 308.1539 | C₁₆H₂₁ClN₄ | -2.6 |
| Impurity IV | 292.1583 | C₁₆H₂₁ClN₂O | -2.4 |
| Impurity V | 407.2579 | C₂₂H₃₄ClN₃O₂ | -1.2 |
| Impurity VI | 492.3471 | C₂₈H₄₅ClN₄O | -0.8 |
| Impurity VII | 653.3506 | C₃₅H₄₈ClN₄O₆ | -0.5 |
| Impurity VIII | 538.2504 | C₂₇H₃₅ClN₄O₆ | -0.4 |
| Impurity IX | 453.1615 | C₂₁H₂₃Cl₂N₂O₅ | -0.9 |
Data sourced from a single study and may not be directly comparable to other methods without a formal cross-validation study.
Pharmacopoeial Methods: A Benchmark for Quality
The European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) provide official methods for the control of Hydroxychloroquine sulfate and its impurities. These methods are the regulatory benchmark for product release.
-
European Pharmacopoeia (EP): The EP monograph for Hydroxychloroquine Sulfate specifies tests for related substances, including limits for named impurities such as Impurity B and Impurity C. A UHPLC system can be used to meet the resolution requirements of the EP method.
-
United States Pharmacopeia (USP): The USP monograph also includes tests for organic impurities and provides acceptance criteria for known impurities.
A comparison of the specified impurities in the European Pharmacopoeia reveals a focus on key process-related and degradation products:
-
Impurity B: 2-[--INVALID-LINK--amino]ethyl hydrogen sulfate
-
Impurity C: Desethylchloroquine
-
Impurity D: Desethyl Chloroquine
Comparative Analysis and Cross-Validation Strategy
A direct cross-validation of these methods would involve analyzing the same batch of Hydroxychloroquine sulfate containing a range of impurities with both the HPLC-UV and UPLC-MS methods. The results would be compared for key parameters. While a single study with such a direct comparison is not available in the public domain, a logical cross-validation approach can be conceptualized.
Comparison Summary:
| Feature | Stability-Indicating HPLC-UV | UPLC-MS |
| Primary Use | Routine QC, Quantification of known impurities | Impurity identification, Characterization, High-throughput screening |
| Resolution | Good, meets pharmacopoeial requirements | Excellent, superior peak separation |
| Sensitivity | Generally sufficient for QC purposes | Very high, capable of detecting trace-level impurities |
| Speed | Slower analysis times (e.g., 45 min) | Faster analysis times (e.g., <10 min) |
| Impurity Identification | Limited to comparison with reference standards | Capable of identifying unknown impurities through mass analysis |
| Cost & Complexity | Lower cost, less complex instrumentation | Higher cost, more complex instrumentation and data analysis |
Conclusion
The choice of an analytical method for Hydroxychloroquine impurities depends on the specific requirements of the analysis.
-
The stability-indicating HPLC-UV method is a reliable and robust choice for routine quality control, capable of accurately quantifying known impurities and degradation products to ensure compliance with pharmacopoeial standards. Its validation data demonstrates its suitability for its intended purpose.
-
The UPLC-MS method provides significant advantages in terms of speed, resolution, and the ability to identify unknown impurities. It is an invaluable tool during drug development, for forced degradation studies, and for comprehensive impurity profiling.
A cross-validation approach is essential to ensure that an alternative or new method is equivalent to or better than a standard method. For instance, a UPLC-MS method could be validated against a compendial HPLC-UV method to demonstrate its suitability for routine use, with the added benefit of providing more comprehensive data on the impurity profile of Hydroxychloroquine.
Inter-laboratory comparison of Hydroxychloroquine Impurity E quantification
A Comparative Guide to the Quantification of Hydroxychloroquine (B89500) Impurity E
This guide provides a comparative overview of analytical methodologies for the quantification of Hydroxychloroquine (HCQ) Impurity E. While direct inter-laboratory comparison data for this specific impurity is not publicly available, this document synthesizes information from various validated analytical methods for HCQ and its related substances. The aim is to offer researchers, scientists, and drug development professionals a valuable reference for selecting and developing robust analytical methods. The primary focus is on High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) techniques, which are favored for their sensitivity and selectivity.
Data Presentation: A Comparative Analysis of Analytical Methods
The following table summarizes the performance characteristics of different analytical methods reported for the quantification of hydroxychloroquine and its impurities. This data, derived from single-laboratory validation studies, serves as a benchmark for expected performance.
| Parameter | Method 1: Stability-Indicating RP-HPLC [1][2][3] | Method 2: UHPLC-MS/MS [4] | Method 3: RP-HPLC with UV Detection [5] |
| Instrumentation | HPLC with UV Detector | UHPLC with Tandem Mass Spectrometer | HPLC with Diode-Array Detector (DAD) |
| Column | X-terra phenyl (250 x 4.6 mm, 5 µm) | Waters Cortecs UPLC phenyl (1.6 µm) | Agilent Zorbax Eclipse Plus C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with 0.3 M potassium dihydrogen phosphate (B84403) buffer (pH 2.5) and acetonitrile (B52724). | Gradient elution with formic acid and ammonium (B1175870) formate (B1220265) in an organic mobile phase. | Isocratic elution with a buffer solution (pH 2.2) and methanol (B129727) (74:26, v/v). |
| Flow Rate | 1.5 mL/min | Not specified | 1.3 mL/min |
| Detection | 220 nm | Positive electrospray ionization (ESI+) in Multiple Ion Monitor mode. | 343 nm |
| Linearity Range | LOQ to 150% of the specification limit | 10-1000 ng/mL for impurities | 4–44 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.99 | 0.9998 |
| Precision (%RSD) | < 2.0 (for both precision and intermediate precision) | ≤ 15% (≤ 20% for LLOQ) | < 2.0 |
| Accuracy/Recovery (%) | Not explicitly stated, but the method is described as accurate. | 85-115% (80-120% for LLOQ) | 99.71 - 100.84 |
| Limit of Quantification (LOQ) | Not explicitly stated, but the method is described as highly sensitive. | 10 ng/mL for impurities | Not specified |
Experimental Protocols
Detailed methodologies are essential for the replication and comparison of analytical results. Below are representative protocols for the quantification of hydroxychloroquine and its impurities.
Method 1: Stability-Indicating RP-HPLC Method[1][2][3]
This method is designed to be stability-indicating, meaning it can resolve the active pharmaceutical ingredient from its degradation products and impurities.
-
Sample Preparation:
-
Chromatographic Conditions:
-
Column: X-terra phenyl, 250 x 4.6 mm, 5 µm particle size.[1]
-
Mobile Phase A: 0.3 M potassium dihydrogen phosphate buffer, adjusted to pH 2.5.[1]
-
Mobile Phase B: A mixture of acetonitrile and buffer (70:30 v/v).[1]
-
Gradient Program: A gradient program is utilized for the separation.[1]
-
Flow Rate: 1.5 mL/min.[1]
-
Detection: UV detection at 220 nm.[1]
-
Injection Volume: 10 µL.[1]
-
Method 2: UHPLC-MS/MS Method[4]
This method offers high sensitivity and selectivity, making it suitable for the quantification of impurities at very low levels.
-
Sample Preparation:
-
A stable isotope-labeled internal standard (e.g., chloroquine-d5) is used to monitor the performance of the MS instrument.[4]
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: Waters Cortecs UPLC phenyl with 1.6 µm solid core particles.[4]
-
Mobile Phase: A 10-minute gradient elution program is employed, starting with 3% organic mobile phase. Formic acid and ammonium formate are used as mobile phase additives, as they are compatible with mass spectrometry.[4]
-
Mass Spectrometer: A tandem mass spectrometer operating with positive electrospray ionization under the Multiple Ion Monitor mode is used for all analytes.[4]
-
Mandatory Visualizations
Experimental Workflow for Impurity Quantification
The following diagram illustrates a typical experimental workflow for the quantification of Hydroxychloroquine Impurity E using a chromatographic method.
References
- 1. Stability Indicating LC Method Development for Hydroxychloroquine Sulfate Impurities as Available for Treatment of COVID-19 and Evaluation of Risk Assessment Prior to Method Validation by Quality by Design Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability Indicating LC Method Development for Hydroxychloroquine Sulfate Impurities as Available for Treatment of COVID-19 and Evaluation of Risk Assessment Prior to Method Validation by Quality by Design Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Stability Indicating LC Method Development for Hydroxychloroquine Sulfate Impurities as Available for Treatment of COVID-19 and Evaluation of Risk Assessment Prior to Method Validation by Quality by Design Approach | Semantic Scholar [semanticscholar.org]
- 4. fda.gov [fda.gov]
- 5. akjournals.com [akjournals.com]
Navigating the Separation of Hydroxychloroquine and Its Impurity E: A Comparative Guide to Relative Retention Time
For researchers, scientists, and drug development professionals engaged in the analysis of Hydroxychloroquine, understanding the chromatographic behavior of its impurities is paramount for ensuring drug quality and safety. This guide provides a comparative analysis of the relative retention time (RRT) of Hydroxychloroquine Impurity E, supported by experimental data and detailed protocols.
The separation of drug substances from their impurities is a critical aspect of pharmaceutical analysis. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose, and the relative retention time (RRT) is a key parameter for impurity identification. The RRT is the ratio of the retention time of an impurity to the retention time of the main drug peak, providing a reliable measure for peak identification across different analyses.
Comparative Analysis of Relative Retention Time
The relative retention time of this compound is a crucial parameter for its identification in chromatographic analysis. While the European Pharmacopoeia (EP) monograph for Hydroxychloroquine Sulfate lists Impurity E as a potential impurity, obtaining a specific official RRT value can be challenging as they are often provided for informational purposes rather than as strict system suitability criteria.
However, various published analytical methods provide data on the RRT of impurities found in Hydroxychloroquine. A stability-indicating HPLC method developed for the determination of Hydroxychloroquine and its impurities reported the RRTs for several related substances. By correlating the impurities listed in the European Pharmacopoeia with those analyzed in published research, a reliable estimate for the RRT of Impurity E can be established.
Based on available analytical studies, the following table summarizes the approximate relative retention time for an impurity understood to correspond with this compound, alongside other known impurities for comparative purposes.
| Compound | Relative Retention Time (RRT) |
| Hydroxychloroquine | 1.00 |
| This compound | ~0.89 |
| Desethylhydroxychloroquine (DHCQ) | ~0.83 |
| Bis(desethyl)chloroquine | ~0.74 |
| Chloroquine | ~1.12 |
Note: The RRT values can vary slightly depending on the specific chromatographic conditions.
Experimental Protocol for RRT Determination
The following is a representative HPLC method for the determination of the relative retention time of this compound. This protocol is based on established and published analytical methods.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
2. Chromatographic Conditions:
-
Column: A C18 stationary phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient mobile phase is typically employed for optimal separation.
-
Mobile Phase A: Buffer solution (e.g., 0.1 M ammonium (B1175870) acetate (B1210297) adjusted to pH 9.5 with ammonia).
-
Mobile Phase B: Acetonitrile or Methanol.
-
-
Gradient Program: A typical gradient might start with a low percentage of Mobile Phase B, gradually increasing to elute the more retained components.
-
Flow Rate: Approximately 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Column Temperature: 30 °C.
3. Preparation of Solutions:
-
Standard Solution: Prepare a solution of Hydroxychloroquine reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile).
-
Impurity Standard Solution: Prepare a solution of this compound reference standard in the same diluent.
-
System Suitability Solution: A solution containing both Hydroxychloroquine and this compound is prepared to verify the resolution and separation.
-
Sample Solution: Prepare the sample to be analyzed in the same diluent.
4. Analysis Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition.
-
Inject the system suitability solution to ensure adequate resolution between the Hydroxychloroquine and Impurity E peaks.
-
Inject the standard solution and the sample solution.
-
Record the chromatograms and determine the retention times of the Hydroxychloroquine peak and the Impurity E peak.
5. Calculation of Relative Retention Time (RRT): RRT = (Retention Time of Impurity E) / (Retention Time of Hydroxychloroquine)
Diagrams and Visualizations
To further clarify the experimental workflow and the logical relationships in the analysis, the following diagrams are provided.
Figure 1. Workflow for the determination of the Relative Retention Time (RRT) of this compound.
Figure 2. Logical relationship of the Relative Retention Time (RRT) of Impurity E to the main Hydroxychloroquine peak.
A Comparative Guide to the Quantitative Analysis of Hydroxychloroquine Impurity E
This guide provides a detailed comparison of analytical methodologies for the quantification of Hydroxychloroquine (B89500) Impurity E, a critical quality attribute in the manufacturing of hydroxychloroquine-based drug products. The following sections present a comparative summary of performance data, detailed experimental protocols, and a visual workflow to aid researchers, scientists, and drug development professionals in selecting the most appropriate analytical technique for their needs.
Quantitative Performance Data
The accuracy and precision of an analytical method are paramount for the reliable quantification of impurities. The table below summarizes the performance of a validated High-Performance Liquid Chromatography (HPLC) method for the analysis of hydroxychloroquine and its related impurities, including Impurity E.[1][2]
| Analytical Method | Analyte | Accuracy (% Recovery) | Precision (% RSD) | Linearity (R²) |
| RP-HPLC with UV Detection | Hydroxychloroquine & Related Impurities | Not explicitly stated for individual impurities, but the method was found to be accurate. | < 2.0% (for HCQ and related impurities) | > 0.999 (from LOQ to 150%) |
Note: The cited study demonstrates the overall performance of the method for hydroxychloroquine and its impurities collectively. The precision, indicated by a Relative Standard Deviation (% RSD) of less than 2.0%, meets typical regulatory requirements for impurity quantification.[2] While specific recovery data for Impurity E is not detailed, the overall accuracy of the method was validated.[1][2]
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical results. Below are the experimental protocols for a validated stability-indicating HPLC method suitable for the quantification of Hydroxychloroquine Impurity E.[1][2]
1. High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is designed for the separation and quantification of hydroxychloroquine and its organic impurities in pharmaceutical dosage forms.[1][2]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Mobile Phase:
-
Mobile Phase A: 0.3 M phosphate (B84403) buffer, pH 2.5.[2]
-
Mobile Phase B: Acetonitrile and buffer (70:30 v/v).[2]
-
-
Gradient Program: A gradient elution is used to achieve optimal separation.[2]
-
Injection Volume: 10 µL.[2]
-
Sample Preparation:
-
Hydroxychloroquine sulfate (B86663) tablets are ground into a fine powder.
-
A solution is prepared by dissolving the powder in a mixture of water and methanol (B129727) (50:50, v/v).[3]
-
For impurity analysis, samples are spiked with known concentrations of impurities.[2]
-
2. Ultra-High-Performance Liquid Chromatography Quadrupole/Time-of-Flight Mass Spectrometry (UHPLC-Q/TOF-MS)
For the identification and structural characterization of unknown impurities, a more advanced technique like UHPLC-Q/TOF-MS can be employed.[3]
-
Instrumentation: A UHPLC system coupled with a Q/TOF mass spectrometer.
-
Column: Agilent InfinityLab Poroshell HPH-C18 column (100 × 4.6 mm, 2.7 μm).[3]
-
Mobile Phase:
-
Mobile Phase A: 20 mM ammonium (B1175870) formate (B1220265) aqueous solution.[3]
-
Mobile Phase B: Methanol/acetonitrile (80:20, v/v).[3]
-
-
Elution: Gradient elution.[3]
-
Mass Spectrometry: Full-scan MS and MS² are performed for structural elucidation.[3]
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical workflow for the quantification of this compound, from sample preparation to data analysis.
References
- 1. [PDF] Stability Indicating LC Method Development for Hydroxychloroquine Sulfate Impurities as Available for Treatment of COVID-19 and Evaluation of Risk Assessment Prior to Method Validation by Quality by Design Approach | Semantic Scholar [semanticscholar.org]
- 2. Stability Indicating LC Method Development for Hydroxychloroquine Sulfate Impurities as Available for Treatment of COVID-19 and Evaluation of Risk Assessment Prior to Method Validation by Quality by Design Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A study of impurities in the repurposed COVID‐19 drug hydroxychloroquine sulfate using ultra‐high‐performance liquid chromatography‐quadrupole/time‐of‐flight mass spectrometry and liquid chromatography‐solid‐phase extraction‐nuclear magnetic resonance - PMC [pmc.ncbi.nlm.nih.gov]
Robustness in Analytical Methodologies for Hydroxychloroquine Impurity E: A Comparative Guide
For researchers, scientists, and professionals in drug development, ensuring the reliability of analytical methods is paramount. This guide provides a comparative analysis of robustness testing for analytical methods specifically tailored to Hydroxychloroquine (HCQ) and its related substances, with a focus on Impurity E. Robustness, a measure of a method's capacity to remain unaffected by small, deliberate variations in parameters, is a critical component of method validation, indicating its reliability for routine use.
A widely employed technique for the analysis of Hydroxychloroquine and its impurities is High-Performance Liquid Chromatography (HPLC). Several studies have established and validated HPLC methods, demonstrating their specificity, accuracy, and robustness. These methods are essential for quality control and stability analysis in pharmaceutical manufacturing.
Comparative Analysis of HPLC Method Robustness
The robustness of an analytical method is typically evaluated by intentionally varying critical parameters and observing the effect on the analytical results. For the analysis of Hydroxychloroquine and its impurities, key parameters include the pH of the mobile phase, the composition of the mobile phase, column temperature, and flow rate.
Below is a summary of robustness testing parameters from a validated HPLC method for Hydroxychloroquine and its related impurities. This data provides a baseline for comparing the performance and reliability of different analytical approaches.
| Parameter | Variation | Acceptance Criteria | Result |
| Flow Rate | ± 0.2 mL/min | System suitability parameters should be met. Relative Standard Deviation (RSD) of replicate injections should be ≤ 2.0%. | Within acceptable limits |
| Column Temperature | ± 5 °C | System suitability parameters should be met. RSD of replicate injections should be ≤ 2.0%. | Within acceptable limits |
| Mobile Phase pH | ± 0.2 units | System suitability parameters should be met. RSD of replicate injections should be ≤ 2.0%. | Within acceptable limits |
| Mobile Phase Composition | ± 2% of organic phase | System suitability parameters should be met. RSD of replicate injections should be ≤ 2.0%. | Within acceptable limits |
Experimental Protocols: A Closer Look
The development of a robust, stability-indicating HPLC method is crucial for separating and quantifying Hydroxychloroquine from its degradation products and process-related impurities.
A Validated RP-HPLC Method
A reverse-phase HPLC (RP-HPLC) method has been developed and validated for the determination of Hydroxychloroquine and its impurities. The method's robustness was confirmed through deliberate variations in its parameters.
Chromatographic Conditions:
-
Column: A C18 column (e.g., Octadecyl silane (B1218182) Hypersil C18, 250x6 mm, 5 μm) is commonly used.
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) and methanol). For one validated method, the mobile phase was a 75:25 v/v ratio of water and an organic mixture (acetonitrile:methanol, 50:50, v/v), with the pH adjusted to 3.0 using orthophosphoric acid.
-
Flow Rate: A flow rate of 2.0 ml/min is often employed.
-
Detection: UV detection at a wavelength of 343 nm is a common choice.
-
Internal Standard: Chloroquine sulphate can be used as an internal standard to improve the accuracy of quantification.
Forced Degradation Studies:
Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method. These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, and photolysis to generate potential degradation products. The analytical method must be able to separate the main peak of Hydroxychloroquine from any peaks corresponding to these degradation products.
Workflow and Logical Relationships
The following diagrams illustrate the typical workflow for robustness testing of an analytical method and the logical relationship between different stages of method validation.
Alternative Analytical Approaches
While HPLC with UV detection is a robust and widely used method, other techniques can also be employed for the analysis of Hydroxychloroquine and its impurities. These include:
-
HPLC with Photodiode Array (PDA) detection: Provides additional spectral information, which can aid in peak identification and purity assessment.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers higher sensitivity and selectivity, making it particularly useful for the quantification of impurities at very low levels.
The choice of analytical method will depend on the specific requirements of the analysis, such as the desired level of sensitivity, the complexity of the sample matrix, and the available instrumentation. Regardless of the method chosen, rigorous robustness testing is essential to ensure the generation of reliable and consistent data in a quality control environment.
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal of Hydroxychloroquine Impurity E
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper disposal of chemical waste, including pharmaceutical impurities like Hydroxychloroquine Impurity E, is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step information for the safe handling and disposal of this specific chemical impurity, fostering a culture of safety and operational excellence.
Essential Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate safety measures. While specific toxicity data for this impurity may be limited, it should be treated as a potentially hazardous substance.
Personal Protective Equipment (PPE): All personnel handling this compound must wear appropriate PPE to minimize exposure risk.[1][2][3] This includes:
-
Eye Protection: Safety glasses or goggles to prevent eye contact.[2]
-
Hand Protection: Chemical-resistant gloves.
-
Body Protection: A lab coat or other protective garments.[2]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a dust respirator should be worn.[4]
Workplace Practices:
-
Handle the impurity in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or vapors.[3][5]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[6]
-
Ensure that emergency equipment, such as safety showers and eyewash stations, are readily accessible.[7]
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to all federal, state, and local environmental regulations.[5] As a pharmaceutical waste product, it falls under the purview of agencies such as the Environmental Protection Agency (EPA).[8]
1. Waste Identification and Classification:
The first step is to classify the waste. Pharmaceutical waste is broadly categorized as hazardous or non-hazardous. Given that this compound is a chemical impurity of a pharmaceutical product, it should be managed as a hazardous chemical waste unless determined otherwise by a formal hazard assessment.
2. Segregation and Containerization:
-
Segregation: Do not mix this compound with other waste streams.[9] It should be collected in a dedicated, clearly labeled waste container.
-
Container: Use a leak-proof, sealable container that is compatible with the chemical.[2][3][10] The container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards.
3. Storage:
Store the sealed waste container in a designated, secure area away from incompatible materials.[6][10] This area should be well-ventilated and have secondary containment to prevent the spread of any potential spills.
4. Professional Disposal:
Contact a licensed professional waste disposal service to arrange for the pickup and disposal of the chemical waste.[5] These companies are equipped to handle and transport hazardous materials in compliance with all regulations. The primary method for the disposal of pharmaceutical waste is typically high-temperature incineration.[5]
Important Note: Never dispose of this compound down the drain or in the regular trash.[7][8][10][11] This can lead to environmental contamination and is a violation of regulatory standards.[8]
Quantitative Data Summary
For quick reference, the following table summarizes key identifiers for this compound.
| Parameter | Value |
| Chemical Name | This compound |
| CAS Number | 10500-64-8[12] |
| Molecular Formula | C14H17ClN2O[12] |
Detailed Methodologies
Hypothetical Experimental Protocol for Laboratory-Scale Disposal Preparation
This protocol outlines a standard procedure for preparing a small quantity of this compound for disposal.
Objective: To safely package and label a 5-gram sample of this compound for disposal by a licensed waste management company.
Materials:
-
5 grams of this compound
-
Appropriate Personal Protective Equipment (PPE)
-
Chemical-resistant scoop or spatula
-
100 mL wide-mouth, screw-cap, high-density polyethylene (B3416737) (HDPE) waste container
-
Hazardous waste label
-
Permanent marker
-
Fume hood
Procedure:
-
Preparation: Don all required PPE, including safety glasses, chemical-resistant gloves, and a lab coat. Ensure the fume hood is operational.
-
Transfer: Carefully transfer the 5 grams of this compound into the HDPE waste container using a clean scoop or spatula. Perform this transfer within the fume hood to contain any potential dust.
-
Sealing: Securely fasten the screw cap on the container to ensure it is airtight.
-
Labeling: Affix a hazardous waste label to the container. Using a permanent marker, fill in the required information:
-
Generator Information: (Your institution's name and address)
-
Contents: "this compound"
-
Hazards: "Toxic," "Irritant" (or as determined by a safety data sheet)
-
-
Storage: Place the labeled container in the designated satellite accumulation area for hazardous waste, awaiting pickup by the professional disposal service.
-
Decontamination: Clean any residual impurity from the work surface within the fume hood using an appropriate cleaning agent and dispose of the cleaning materials as hazardous waste.
-
Documentation: Record the generation of this waste in the laboratory's hazardous waste log.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. pharmabeginers.com [pharmabeginers.com]
- 2. alliedin.com [alliedin.com]
- 3. greenwgroup.com [greenwgroup.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. pccarx.com [pccarx.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 9. gmpsop.com [gmpsop.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. Ensuring the safe handling of chemicals [who.int]
- 12. Hydroxychloroquine EP Impurity E - Acanthus Research [acanthusresearch.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
